Product packaging for 3-Ethyl-2-methyl-1-heptene(Cat. No.:CAS No. 19780-60-0)

3-Ethyl-2-methyl-1-heptene

Cat. No.: B034852
CAS No.: 19780-60-0
M. Wt: 140.27 g/mol
InChI Key: ZNQRZLWSGCOUEI-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-1-heptene is a valuable, branched-chain alkene intermediate specifically designed for advanced organic synthesis and materials science research. Its structure, featuring a terminal double bond and an elongated alkyl chain with strategic methyl and ethyl branching, makes it an excellent building block for the synthesis of more complex organic molecules, including specialized polymers, surfactants, and liquid crystals. Researchers utilize this compound to study the kinetics and stereochemistry of addition reactions, such as hydrohalogenation and epoxidation, where the steric effects of the substituents influence regioselectivity. Furthermore, its application extends to the development of novel catalytic processes, including olefin metathesis and polymerization, where it can be used to tailor the properties of resultant materials, such as plasticity, viscosity, and thermal stability. This reagent is provided for laboratory research purposes to facilitate innovation in chemical methodology and the creation of new functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B034852 3-Ethyl-2-methyl-1-heptene CAS No. 19780-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-2-methylhept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h10H,3,5-8H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQRZLWSGCOUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941560
Record name 3-Ethyl-2-methylhept-1-ene
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Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19780-60-0
Record name 3-Ethyl-2-methyl-1-heptene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-2-methyl-1-heptene
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Record name 3-Ethyl-2-methylhept-1-ene
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Foundational & Exploratory

Technical Guide: Synthesis of 3-Ethyl-2-methyl-1-heptene from 2-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines two primary synthetic pathways for the preparation of 3-ethyl-2-methyl-1-heptene from the starting material, 2-pentanone. The methodologies detailed below are based on fundamental organic chemistry reactions and are designed to provide a comprehensive framework for laboratory synthesis. This document includes detailed experimental protocols, tabulated quantitative data for product characterization, and visualizations of the synthetic routes and experimental workflow.

Introduction

This compound is an alkene of interest in various fields of chemical research due to its specific substitution pattern. Its synthesis from a readily available starting material like 2-pentanone can be achieved through several established organic transformations. This guide will focus on two robust and widely applicable methods: the Wittig reaction and a Grignard reaction followed by dehydration.

Molecular Structure and Properties of the Target Compound:

  • IUPAC Name: 3-ethyl-2-methylhept-1-ene[1]

  • Molecular Formula: C₁₀H₂₀[1][2]

  • Molecular Weight: 140.27 g/mol [1][2]

  • CAS Number: 19780-60-0[1][2]

Proposed Synthetic Pathways

Two principal synthetic routes from 2-pentanone are presented. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and potential side products.

Pathway A: Wittig Reaction

The Wittig reaction is a highly reliable method for converting ketones into alkenes.[3][4] This pathway involves the reaction of 2-pentanone with a phosphorus ylide generated from a suitable phosphonium (B103445) salt. The key advantage of the Wittig reaction is the unambiguous placement of the double bond.[5]

Pathway B: Grignard Reaction followed by Dehydration

This two-step pathway involves the initial nucleophilic addition of a Grignard reagent to 2-pentanone to form a tertiary alcohol.[6] Subsequent acid-catalyzed dehydration of the alcohol yields the desired alkene. This method is a classic approach to carbon-carbon bond formation and alkene synthesis.

Experimental Protocols

Pathway A: Synthesis via Wittig Reaction

This protocol details the synthesis of this compound from 2-pentanone using a Wittig reaction.

Step 1: Preparation of the Wittig Reagent (a Phosphorus Ylide)

The Wittig reagent is typically prepared from an alkyl halide and triphenylphosphine (B44618), followed by deprotonation with a strong base.[5][7]

  • Materials:

    • Ethyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyltriphenylphosphonium bromide.

    • Add anhydrous diethyl ether or THF via a syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel over 30 minutes. The formation of the orange to red colored ylide indicates a successful reaction.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

Step 2: Wittig Reaction with 2-Pentanone

  • Materials:

    • 2-Pentanone

    • The prepared Wittig reagent from Step 1

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Cool the ylide solution prepared in Step 1 to 0 °C in an ice bath.

    • Dissolve 2-pentanone in anhydrous diethyl ether or THF and add it dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Perform a liquid-liquid extraction with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).

Pathway B: Synthesis via Grignard Reaction and Dehydration

This protocol outlines the synthesis of this compound from 2-pentanone via a Grignard reaction and subsequent dehydration.

Step 1: Grignard Reaction

  • Materials:

    • Magnesium turnings

    • Ethyl bromide

    • Anhydrous diethyl ether or THF

    • 2-Pentanone

    • Saturated aqueous ammonium (B1175870) chloride solution

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

    • Add a small amount of anhydrous diethyl ether or THF.

    • Add a few drops of ethyl bromide to initiate the reaction (indicated by bubbling).

    • Once the reaction has started, add the remaining ethyl bromide dissolved in anhydrous diethyl ether or THF dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 2-pentanone in anhydrous diethyl ether or THF dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Perform a liquid-liquid extraction with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol (3-methyl-3-pentanol).

Step 2: Dehydration of the Tertiary Alcohol

  • Materials:

  • Procedure:

    • Place the crude alcohol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

    • Heat the mixture and distill the alkene product as it forms.

    • Wash the distillate with sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer, wash with water, and then with brine.

    • Dry the organic layer over anhydrous calcium chloride and re-distill to obtain the purified this compound.

Data Presentation

The following table summarizes the key spectroscopic data for the characterization of the final product, this compound.

Spectroscopic Data This compound
¹³C NMR (Predicted) δ (ppm): ~148 (C=CH₂), ~110 (=CH₂), ~50 (CH), ~35 (CH₂), ~30 (CH₂), ~25 (CH₂), ~20 (CH₃), ~15 (CH₃), ~12 (CH₃)
IR Spectroscopy (Vapor Phase) ν (cm⁻¹): ~3080 (C-H stretch, sp²), ~2960 (C-H stretch, sp³), ~1645 (C=C stretch), ~890 (=CH₂ bend)
Mass Spectrometry (GC-MS) m/z (%): 140 (M⁺), 111, 97, 83, 69, 55, 41

Note: The NMR data is predicted and should be confirmed with experimental results. The IR and MS data are consistent with publicly available spectra.[1][2][8]

Visualization of Pathways and Workflow

The following diagrams illustrate the synthetic pathways and the general experimental workflow.

Synthesis_Pathways cluster_pathway_a Pathway A: Wittig Reaction cluster_pathway_b Pathway B: Grignard Reaction & Dehydration 2-Pentanone_A 2-Pentanone Product_A This compound 2-Pentanone_A->Product_A Wittig Reaction Wittig_Reagent Ethyltriphenyl- phosphonium Ylide Wittig_Reagent->Product_A Byproduct_A Triphenylphosphine Oxide 2-Pentanone_B 2-Pentanone Tertiary_Alcohol 3-Methyl-3-pentanol 2-Pentanone_B->Tertiary_Alcohol Grignard Reaction Grignard_Reagent Ethylmagnesium Bromide Grignard_Reagent->Tertiary_Alcohol Product_B This compound Tertiary_Alcohol->Product_B Dehydration (H⁺, heat)

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start: 2-Pentanone Synthesis Synthesis (Wittig or Grignard) Start->Synthesis Workup Reaction Workup (Extraction, Washing) Synthesis->Workup Purification Purification (Column Chromatography or Distillation) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product

Caption: General experimental workflow for synthesis and analysis.

Conclusion

This technical guide provides two viable and detailed synthetic routes for the preparation of this compound from 2-pentanone. The choice between the Wittig reaction and the Grignard reaction followed by dehydration will depend on the specific laboratory capabilities, reagent availability, and desired purity of the final product. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers undertaking this synthesis. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Wittig Reaction Mechanism for the Synthesis of 3-Ethyl-2-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wittig reaction, a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds.[1][2] We will delve into the core mechanism, stereochemical considerations, and a detailed, representative experimental protocol for the synthesis of the specific alkene, 3-Ethyl-2-methyl-1-heptene. The information is structured to be a valuable resource for professionals engaged in chemical synthesis and drug development.

The Wittig Reaction: A Mechanistic Overview

Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction is a highly reliable method for converting aldehydes or ketones into alkenes.[3][4] The reaction's key advantage is the unambiguous placement of the C=C double bond, a level of control not always achievable with elimination reactions.[1][5] The thermodynamic driving force behind the reaction is the formation of the exceptionally stable triphenylphosphine (B44618) oxide byproduct.[3][6]

The reaction proceeds via the interaction of a carbonyl compound with a phosphorus ylide (also known as a phosphorane or Wittig reagent).[7][8] An ylide is a neutral, dipolar molecule containing a formal negative charge on a carbon atom adjacent to a formal positive charge on a heteroatom, in this case, phosphorus.[6]

The mechanism is generally understood to proceed through the following key stages:

  • Ylide Formation: The process begins with the synthesis of a phosphonium (B103445) salt, typically via an SN2 reaction between triphenylphosphine and an alkyl halide.[3][7] This salt is then deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form the nucleophilic ylide.[7][9]

  • Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[1] Modern interpretations, particularly for lithium-salt-free reactions, suggest a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[8][10] This directly forms a four-membered ring intermediate known as an oxaphosphetane.[6][10]

  • Oxaphosphetane Decomposition: The unstable oxaphosphetane intermediate rapidly collapses in a retro-[2+2] cycloaddition.[1][7] This fragmentation yields the final alkene product and the highly stable triphenylphosphine oxide.[7]

Wittig_Mechanism cluster_Ylide_Formation Step 1: Ylide Formation cluster_Reaction Step 2 & 3: Olefination PPh3 Triphenylphosphine PhosphoniumSalt Phosphonium Salt PPh3->PhosphoniumSalt SN2 Reaction AlkylHalide Alkyl Halide AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Base Strong Base (e.g., n-BuLi) Base->Ylide Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Retro-[2+2] TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: General mechanism of the Wittig reaction.

Retrosynthetic Strategy for this compound

To synthesize this compound, a retrosynthetic analysis of the target molecule reveals two primary Wittig disconnection pathways. The most strategically sound approach involves disconnecting across the double bond to yield a readily available aldehyde and a common, simple ylide.

  • Target Molecule: this compound

  • Optimal Disconnection (Pathway A): This pathway identifies 2-ethylhexanal (B89479) as the carbonyl precursor and methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) as the required Wittig reagent. This is generally preferred due to the commercial availability of the aldehyde and the straightforward preparation of the simple C1 ylide.

Retrosynthesis Target This compound Disconnect Wittig Disconnection Target->Disconnect Carbonyl 2-Ethylhexanal Disconnect->Carbonyl Ylide Methylenetriphenylphosphorane (Ph₃P=CH₂) Disconnect->Ylide

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol

The following is a representative, three-stage protocol for the synthesis of this compound based on established Wittig reaction methodologies.[11] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

The Wittig reagent, methylenetriphenylphosphorane, is prepared from methyltriphenylphosphonium (B96628) bromide.

  • Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.[11]

  • Cool the resulting suspension to 0 °C using an ice bath.[1]

  • Slowly add a strong base, such as n-butyllithium (n-BuLi, typically 2.5 M in hexanes, 1.05 equivalents), dropwise to the stirred suspension.[1][11]

  • Upon addition of the base, the formation of the ylide is indicated by a distinct color change, typically to a yellow or deep orange hue.[1][11]

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete ylide formation.[1]

  • Cool the freshly prepared ylide solution back down to 0 °C in an ice bath.[11]

  • In a separate flame-dried flask, dissolve 2-ethylhexanal (1.0 equivalent) in a minimal amount of anhydrous THF.[1]

  • Add the aldehyde solution dropwise to the ylide solution via syringe over a period of 15-20 minutes.[11]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours) to ensure the reaction goes to completion.[11]

The primary challenge in the work-up is the removal of the triphenylphosphine oxide byproduct.[5][12]

  • Quenching: Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][11]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or hexane (B92381) (3x the volume of the aqueous layer).[1][6]

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining water-soluble impurities.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[11] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product, a mixture of this compound and triphenylphosphine oxide, can be purified. Column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) is effective, as the non-polar alkene will elute much faster than the more polar triphenylphosphine oxide.[13] Alternatively, for larger scales, fractional distillation can be employed.[2]

Workflow Ylide_Prep Ylide Preparation (0°C to RT, 1-2h) Wittig_React Wittig Reaction with Aldehyde (0°C to RT, 12-16h) Ylide_Prep->Wittig_React Quench Quench Reaction (aq. NH₄Cl) Wittig_React->Quench Extract Solvent Extraction (e.g., Diethyl Ether) Quench->Extract Wash_Dry Wash & Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purification (Column Chromatography or Distillation) Concentrate->Purify Characterize Product Characterization (NMR, IR, MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the necessary reagents and the physical properties of the target compound. Yields for Wittig reactions can be variable but are often moderate to high.[14][15]

Table 1: Reagents and Materials (Representative Scale)

Compound Molar Mass ( g/mol ) Molarity Equivalents Amount (mmol) Mass/Volume
Methyltriphenylphosphonium bromide 357.23 - 1.1 11.0 3.93 g
n-Butyllithium (n-BuLi) 64.06 2.5 M in hexanes 1.05 10.5 4.2 mL
2-Ethylhexanal 128.21 - 1.0 10.0 1.28 g (1.56 mL)

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | Solvent | - | ~100 mL |

Table 2: Physicochemical and Spectroscopic Data for this compound

Property Value Reference
CAS Number 19780-60-0 [16][17]
Molecular Formula C₁₀H₂₀ [16][17]
Molecular Weight 140.27 g/mol [16][17]
Expected Spectroscopic Features
¹H NMR Signals corresponding to terminal vinyl protons (C=CH₂) and a chiral proton at the C3 position. -
¹³C NMR Signals for two sp² carbons of the double bond and eight sp³ carbons. -

| IR Spectroscopy | C=C stretch (~1640 cm⁻¹) and vinyl C-H stretches (~3080 cm⁻¹). |[16] |

Table 3: Reaction Parameters and Expected Outcome

Parameter Value
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Purification Method Column Chromatography / Fractional Distillation
Expected Yield Range 30% - 70% (Typical for non-stabilized ylides)[14][15]

| Stereoselectivity | Not applicable (terminal alkene) |

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-2-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Ethyl-2-methyl-1-heptene. The information is presented to support research, development, and quality control activities where this compound is of interest. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for the determination of key properties.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and process conditions.

PropertyValueReference
Molecular Formula C₁₀H₂₀[1]
Molecular Weight 140.27 g/mol [1]
IUPAC Name 3-ethyl-2-methylhept-1-ene[1]
CAS Number 19780-60-0[1]
Boiling Point 161 °C at 760 mmHg[2]
Density 0.742 g/cm³[2]
Refractive Index 1.421[2]
Melting Point Not available; liquid at room temperature.
Solubility Insoluble in water. Soluble in nonpolar organic solvents.
Kovats Retention Index 1098.4 (semi-standard non-polar column)[1]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Micro-scale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Thiele tube

  • Thermometer (0-200 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Mineral oil

  • Bunsen burner or heating mantle

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed into a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped within a Thiele tube containing mineral oil, ensuring the oil level is above the sample.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Water bath with temperature control

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium. The mass is then recorded.

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The filled pycnometer is returned to the constant temperature water bath to reach thermal equilibrium.

  • The mass of the pycnometer filled with the sample is recorded.

  • The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer)

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material.

Apparatus:

Procedure:

  • The prism of the Abbe refractometer is cleaned with a soft tissue moistened with ethanol or acetone and allowed to dry.

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • A few drops of this compound are placed on the surface of the prism.

  • The prism is closed and the light source is adjusted to illuminate the field of view.

  • The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read from the instrument's scale. The temperature should also be recorded.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Various solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

  • A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.

  • A measured volume of a solvent (e.g., 1 mL) is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1 minute).

  • The mixture is allowed to stand and is visually inspected for homogeneity.

  • If the mixture is a single clear phase, the compound is considered soluble. If two distinct layers are present or the mixture is cloudy, it is considered insoluble or partially soluble.

  • This process is repeated with a range of solvents of varying polarities.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Physicochemical_Characterization_Workflow start Start: This compound Sample purity_analysis Purity Analysis (GC-MS) start->purity_analysis structural_verification Structural Verification (NMR, FTIR) start->structural_verification boiling_point Boiling Point Determination purity_analysis->boiling_point density Density Measurement purity_analysis->density refractive_index Refractive Index Measurement purity_analysis->refractive_index solubility Solubility Assessment purity_analysis->solubility data_compilation Data Compilation and Analysis structural_verification->data_compilation boiling_point->data_compilation density->data_compilation refractive_index->data_compilation solubility->data_compilation report Final Report data_compilation->report

Caption: Workflow for the physicochemical characterization of this compound.

References

Spectroscopic Data of 3-Ethyl-2-methyl-1-heptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the alkene 3-Ethyl-2-methyl-1-heptene. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data. The methodologies described herein are based on established, general protocols for the spectroscopic analysis of liquid organic compounds and serve as a guide for researchers working with this or structurally similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. This data has been generated using computational models and should be considered as a reference for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment (Proton)
~4.69s1H=CH₂ (a)
~4.67s1H=CH₂ (b)
~2.00m1H-CH-
~1.72s3H=C-CH₃
~1.35-1.20m6H-CH₂-CH₂-CH₂-
~1.00-0.85m9H-CH₃ (ethyl and butyl)
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment (Carbon)
~150.1=C(CH₃)₂
~108.7=CH₂
~50.2-CH-
~32.1-CH₂-
~29.8-CH₂-
~25.5-CH₂- (ethyl)
~22.9-CH₂-
~20.9=C-CH₃
~14.2-CH₃ (butyl)
~11.8-CH₃ (ethyl)

Experimental Protocols

The following is a detailed, generalized protocol for the acquisition of ¹H and ¹³C NMR data for a liquid organic compound such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height in the tube is approximately 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Software: Standard NMR acquisition and processing software (e.g., TopSpin, VnmrJ).

¹H NMR Acquisition Parameters:

  • Experiment: Standard 1D proton experiment (e.g., zg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

¹³C NMR Acquisition Parameters:

  • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted to the frequency domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or tetramethylsilane (B1202638) (TMS) if added as an internal standard (δ = 0.00 ppm). For ¹³C, the CDCl₃ signal appears as a triplet at δ ≈ 77.16 ppm.

  • Peak Picking and Integration (¹H NMR): Identify the chemical shift of each peak and integrate the area under each peak to determine the relative number of protons.

Visualization

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of the C=C Bond in 3-Ethyl-2-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for analyzing the carbon-carbon double bond (C=C) in 3-Ethyl-2-methyl-1-heptene using infrared (IR) spectroscopy. It details the characteristic vibrational modes, expected spectral features, and a standard experimental protocol for obtaining high-quality data.

Introduction to Infrared Spectroscopy of Alkenes

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. For alkenes like this compound, the C=C double bond and the adjacent =C-H bonds are of particular diagnostic importance.

The key vibrational modes for the analysis of the C=C bond in this compound are:

  • C=C Stretching Vibration: This occurs due to the stretching and compression of the carbon-carbon double bond.

  • =C-H Stretching Vibration: This involves the stretching of the bond between the sp2-hybridized carbon atoms of the double bond and the hydrogen atoms attached to them.

  • =C-H Bending Vibration: These are out-of-plane or in-plane bending motions of the =C-H bonds.

Predicted Infrared Absorption Data for this compound

The substitution pattern around the C=C bond in this compound—a trisubstituted terminal alkene—influences the position and intensity of its characteristic IR absorption bands. The expected vibrational frequencies are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
=C-H StretchAlkene3100-3000[1][2]MediumAbsorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons, distinguishing them from the C-H stretches of alkanes which appear below 3000 cm⁻¹.[1][3] For 1-octene, a similar terminal alkene, this peak is observed at 3077 cm⁻¹.[3]
C=C StretchAlkene1680-1640[1]MediumThe stretching vibration of the C=C bond in alkenes typically appears in this region.[1][3] For trisubstituted alkenes, this peak is generally found between 1680 and 1660 cm⁻¹.[3] The intensity can be weak if the double bond is symmetrically substituted.
=C-H Out-of-Plane (OOP) BendAlkene1000-650[1][4]StrongThese are often the most intense bands in an alkene's spectrum.[1] For a vinyl group, a strong band due to scissoring vibration can also be seen near 1416 cm⁻¹.[4]
C-H Stretch (Alkyl)Alkane3000-2850[5]StrongThese absorptions arise from the numerous C-H bonds in the ethyl, methyl, and heptyl portions of the molecule.
C-H Bend (Alkyl)Alkane1470-1350[5]MediumThese bands correspond to the scissoring and bending vibrations of the CH₂, and CH₃ groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy for the analysis of liquid samples due to its simplicity and minimal sample preparation.[6]

3.1. Instrumentation

3.2. Procedure

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal.[6][7] A volume of 1-2 drops is typically sufficient.[8]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64 scans) at a resolution of 4 cm⁻¹.

    • The typical spectral range for analysis of organic compounds is 4000-400 cm⁻¹.[9]

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the C=C and =C-H vibrations as detailed in the data table above.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, ensuring no cross-contamination for subsequent analyses.[6]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound.

FTIR_Analysis_Workflow Start Start Analysis Clean_Crystal Clean ATR Crystal (e.g., with Isopropanol) Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Liquid Sample (this compound) Background_Scan->Apply_Sample Sample_Scan Acquire Sample Spectrum (e.g., 32 scans at 4 cm-1 resolution) Apply_Sample->Sample_Scan Process_Data Process Data (Background Subtraction) Sample_Scan->Process_Data Analyze_Spectrum Analyze Spectrum (Identify Characteristic Peaks) Process_Data->Analyze_Spectrum Report Report Findings Analyze_Spectrum->Report End End Report->End

Caption: Workflow for FTIR Analysis of a Liquid Sample.

Interpretation of the Spectrum

The resulting IR spectrum of this compound should be carefully examined for the presence of the key absorption bands. The presence of peaks in the 3100-3000 cm⁻¹ and 1680-1640 cm⁻¹ regions would confirm the existence of the C=C-H moiety. The strong absorptions in the fingerprint region (below 1500 cm⁻¹) can be complex but the out-of-plane bending vibrations of the =C-H bonds are typically prominent and can provide further structural confirmation. The absence of significant absorptions in other characteristic regions (e.g., a broad band around 3300 cm⁻¹ for O-H or a strong peak around 1700 cm⁻¹ for C=O) would indicate the purity of the alkene.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 3-Ethyl-2-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Chirality of 3-Ethyl-2-methyl-1-heptene

This compound is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g/mol . Its structure features a terminal double bond and a single stereocenter, which gives rise to its chiral nature.

Identification of the Chiral Center

The chirality of this compound originates from the presence of a single chiral center at the C3 position. A chiral center is a carbon atom that is bonded to four different substituent groups. In the case of this compound, the C3 carbon is attached to:

  • A hydrogen atom (-H)

  • An ethyl group (-CH₂CH₃)

  • A butyl group (-CH₂CH₂CH₂CH₃)

  • A 2-methylprop-1-en-1-yl group (-C(CH₃)=CH₂)

The presence of this single stereocenter means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers.

Stereoisomers: Enantiomers

The two enantiomers of this compound are designated as (R)-3-Ethyl-2-methyl-1-heptene and (S)-3-Ethyl-2-methyl-1-heptene. These molecules are identical in all physical properties such as boiling point, density, and refractive index, with the exception of their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude. A 1:1 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.

The relationship between these stereoisomers can be visualized as follows:

stereoisomers racemate This compound (Racemic Mixture) enantiomer_R (R)-3-Ethyl-2-methyl-1-heptene racemate->enantiomer_R Separation enantiomer_S (S)-3-Ethyl-2-methyl-1-heptene racemate->enantiomer_S Separation enantiomer_R->racemate Mixing enantiomer_R->enantiomer_S Enantiomers (Non-superimposable mirror images) enantiomer_S->racemate Mixing

Stereoisomeric relationship of this compound.
Cahn-Ingold-Prelog (CIP) Priority Rules for R/S Designation

The absolute configuration of the chiral center (R or S) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

  • Assign Priority: The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic number receives higher priority.

  • Orient the Molecule: The molecule is oriented in space so that the lowest priority group (priority 4) is pointing away from the observer.

  • Determine the Direction: The direction of the path from the highest priority group (1) to the second highest (2) to the third highest (3) is determined.

    • If the direction is clockwise , the configuration is designated as R (from the Latin rectus, meaning right).

    • If the direction is counter-clockwise , the configuration is designated as S (from the Latin sinister, meaning left).

For this compound, the priorities of the groups attached to C3 are:

  • -C(CH₃)=CH₂ (The first carbon is attached to two other carbons)

  • -CH₂CH₂CH₂CH₃ (Butyl group)

  • -CH₂CH₃ (Ethyl group)

  • -H (Hydrogen)

Quantitative Data

As of the latest literature review, specific optical rotation data for the enantiomers of this compound has not been reported. However, to provide a tangible example of the expected properties of such chiral alkenes, the following table summarizes data for a structurally analogous chiral α-olefin, (R)- and (S)-3-methyl-1-hexene. This compound also possesses a single stereocenter at the C3 position.

Property(R)-3-methyl-1-hexene(S)-3-methyl-1-hexeneRacemic this compound
Molecular Formula C₇H₁₄C₇H₁₄C₁₀H₂₀
Molecular Weight 98.19 g/mol 98.19 g/mol 140.27 g/mol
Boiling Point 92 °C92 °C159-161 °C
Specific Rotation [α]²⁰D +7.2° (neat)-7.2° (neat)0° (optically inactive)

Note: The data for 3-methyl-1-hexene (B165624) is illustrative and serves as a proxy for the expected optical activity of this compound enantiomers.

Experimental Protocols

The successful separation and characterization of the enantiomers of this compound require specialized analytical techniques. The following protocols are detailed methodologies for key experiments.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Objective: To separate the (R) and (S) enantiomers of this compound.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Stationary Phase: A capillary column coated with a chiral selector, typically a cyclodextrin (B1172386) derivative (e.g., a β-cyclodextrin-based stationary phase), is essential for resolving the enantiomers of volatile compounds like terpenes and alkenes.

  • Sample Preparation: The racemic mixture of this compound is dissolved in a volatile organic solvent (e.g., hexane (B92381) or pentane) to an appropriate concentration (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 2-5 °C/min) to a final temperature of 180-200 °C. The specific program should be optimized to achieve baseline separation of the enantiomers.

    • Detector Temperature: 250 °C (for FID).

  • Data Analysis: The retention times of the two enantiomers will be different. The relative peak areas can be used to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).

chiral_gc_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Chiral GC Analysis cluster_data_analysis Data Analysis racemate Racemic this compound solution Diluted Sample Solution racemate->solution solvent Volatile Solvent (e.g., Hexane) solvent->solution injection Injection into GC solution->injection separation Separation on Chiral Column injection->separation detection Detection (FID/MS) separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration ee_calculation Enantiomeric Excess (ee) Calculation peak_integration->ee_calculation

Workflow for chiral GC analysis of this compound.
NMR Spectroscopy with Chiral Shift Reagents for Enantiomeric Excess Determination

Objective: To determine the enantiomeric excess of a non-racemic sample of this compound.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Shift Reagent (CSR): A lanthanide-based chiral complex (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). These reagents are Lewis acids that can reversibly coordinate to Lewis basic sites in the analyte, although their interaction with simple alkenes might be weak. For non-functionalized alkenes, a chiral solvating agent that can induce chemical shift differences through non-covalent interactions might be more effective.

  • Sample Preparation:

    • A known quantity of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • An initial ¹H NMR spectrum is acquired.

    • Small, incremental amounts of the chiral shift reagent are added to the NMR tube, and a spectrum is acquired after each addition.

  • NMR Acquisition: Standard ¹H NMR acquisition parameters are used.

  • Data Analysis: In the presence of the chiral shift reagent, the enantiomers will form diastereomeric complexes that are in rapid equilibrium with the free species. This results in the splitting of one or more proton signals in the ¹H NMR spectrum, with each peak of the split signal corresponding to one of the enantiomers. The integration of these separated signals allows for the direct determination of the enantiomeric ratio and the calculation of the enantiomeric excess.

nmr_ee_determination start Sample of this compound in NMR tube add_csr Add Chiral Shift Reagent start->add_csr acquire_nmr Acquire ¹H NMR Spectrum add_csr->acquire_nmr observe_splitting Observe Splitting of Proton Signals acquire_nmr->observe_splitting integrate_signals Integrate Separated Signals observe_splitting->integrate_signals calculate_ee Calculate Enantiomeric Excess integrate_signals->calculate_ee

Logical flow for ee determination by NMR with a chiral shift reagent.

Conclusion

This compound is a chiral molecule that exists as a pair of enantiomers due to the presence of a single stereocenter at the C3 position. The absolute configuration of these enantiomers can be designated as R or S using the Cahn-Ingold-Prelog priority rules. While specific quantitative data for the optical rotation of the individual enantiomers are not currently available in the literature, this guide provides a framework for their analysis based on data from analogous compounds and established experimental protocols. The methodologies of chiral gas chromatography and NMR spectroscopy with chiral resolving agents are powerful tools for the separation and characterization of these stereoisomers. A thorough understanding and application of these principles and techniques are crucial for researchers and professionals working in fields where stereochemistry plays a critical role.

A Technical Guide to the Chemical Stability and Storage of 3-Ethyl-2-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-Ethyl-2-methyl-1-heptene (CAS No. 19780-60-0). Due to the unsaturated nature of this branched alkene, understanding its degradation pathways and the analytical methods to monitor its purity is critical for ensuring its integrity in research and development applications. This document outlines the factors influencing its stability, provides detailed experimental protocols for stability assessment, and recommends best practices for storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its proper handling, storage, and for the development of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₂₀[1][2][3]
Molecular Weight 140.27 g/mol [1]
CAS Number 19780-60-0[1][2][3]
Appearance Liquid (presumed)
Boiling Point 161 °C at 760 mmHg
Density 0.742 g/cm³
Flash Point 37.7 °C
Vapor Pressure 3.03 mmHg at 25°C
Refractive Index 1.421
Kovats Retention Index 1098.4 (non-polar column)[1]

Chemical Stability and Degradation Pathways

As a trisubstituted alkene, the primary route of chemical degradation for this compound under typical storage conditions is autoxidation. This process is initiated by factors such as heat, light, and the presence of radical initiators, and it proceeds via a free-radical chain mechanism involving atmospheric oxygen.

The key factors influencing the stability of this compound are:

  • Oxygen: The presence of atmospheric oxygen is the primary driver of autoxidation, leading to the formation of hydroperoxides and subsequently other oxidation products like alcohols, ketones, and aldehydes.

  • Temperature: Elevated temperatures accelerate the rate of oxidation reactions, leading to a faster degradation of the alkene.

  • Light: Exposure to UV light can generate free radicals, initiating the autoxidation chain reaction.

  • Impurities: The presence of metal ions or other radical initiators can catalyze the degradation process.

The logical relationship of these factors on the degradation of this compound is illustrated in the diagram below.

cluster_initiators Initiating Factors cluster_reactants Reactants Heat Heat Free Radical Formation Free Radical Formation Heat->Free Radical Formation Light (UV) Light (UV) Light (UV)->Free Radical Formation Impurities (e.g., metal ions) Impurities (e.g., metal ions) Impurities (e.g., metal ions)->Free Radical Formation This compound This compound Autoxidation Chain Reaction Autoxidation Chain Reaction This compound->Autoxidation Chain Reaction Oxygen (O2) Oxygen (O2) Oxygen (O2)->Autoxidation Chain Reaction Free Radical Formation->Autoxidation Chain Reaction Hydroperoxides Hydroperoxides Autoxidation Chain Reaction->Hydroperoxides Degradation Products (Alcohols, Ketones, etc.) Degradation Products (Alcohols, Ketones, etc.) Hydroperoxides->Degradation Products (Alcohols, Ketones, etc.)

Caption: Factors influencing the autoxidation of this compound.

Recommended Storage Conditions

To ensure the long-term stability and minimize degradation of this compound, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store at 2-8°C for short-term storage. For long-term storage, refer to the supplier's recommendation, which may include storage at -20°C.To slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize exposure to oxygen and prevent autoxidation.
Container Use amber glass vials or other light-resistant containers.To protect the compound from photo-initiated degradation.
Handling Keep the container tightly sealed when not in use.To prevent the ingress of oxygen and moisture.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should include methods to assess purity and to quantify the primary degradation products.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[4][5]

G cluster_stress Stress Conditions cluster_outcomes Outcomes start Prepare solutions of This compound acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, dry heat) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo analysis Analyze all samples by a stability-indicating method (e.g., GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method_validation Validate Stability-Indicating Method analysis->method_validation

Caption: Workflow for a forced degradation study.

Purity Determination and Stability Monitoring by Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound and for monitoring its stability over time.

Table 3: Recommended GC Method Parameters

ParameterRecommended Setting
Column Non-polar capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane)
Injector Temperature 250°C
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Protocol for Stability Monitoring by GC:

  • Initial Analysis: Upon receipt of the material, perform a GC analysis to establish a baseline purity profile.

  • Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., hexane) at a known concentration.

  • Analysis: Inject the prepared sample into the GC system using the parameters outlined in Table 3.

  • Data Analysis: Integrate the peak areas to determine the percentage purity of this compound and to detect the formation of any new impurity peaks.

  • Repeat: Repeat the analysis at specified time points (e.g., 1, 3, 6, 12 months) for samples stored under the recommended and accelerated conditions.

Determination of Peroxide Value

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.[6] A common method for determining the peroxide value is through iodometric titration.[7][8]

Protocol for Peroxide Value Determination (Titrimetric Method):

  • Sample Preparation: Accurately weigh a known amount of this compound into an Erlenmeyer flask. Dissolve the sample in a suitable solvent mixture (e.g., acetic acid and chloroform).[8]

  • Reagent Addition: Add a saturated solution of potassium iodide (KI) to the flask. The peroxides in the sample will oxidize the iodide to iodine.

  • Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The endpoint is typically detected using a starch indicator, which turns from blue to colorless.[6]

  • Blank Determination: Perform a blank titration using the same procedure without the sample.

  • Calculation: The peroxide value (in milliequivalents of active oxygen per kg of sample) is calculated based on the volume of titrant used for the sample and the blank.

A more sensitive colorimetric method is also available.[9][10]

Protocol for Peroxide Value Determination (Colorimetric Method): [9][10]

  • Sample Preparation: Dissolve a known weight of the sample in a suitable solvent (e.g., methanol/butanol).

  • Reagent Addition: Add an ammonium (B1175870) thiocyanate (B1210189) solution followed by a ferrous chloride solution. The peroxides will oxidize Fe²⁺ to Fe³⁺.

  • Color Development: The Fe³⁺ ions react with thiocyanate to form a red-colored complex.

  • Measurement: After a set incubation period, measure the absorbance of the solution using a spectrophotometer (e.g., at 510 nm).

  • Quantification: The peroxide value is determined by comparing the sample's absorbance to a standard curve prepared using known concentrations of Fe³⁺.

The workflow for assessing the stability of this compound is depicted below.

cluster_storage Stability Study Storage cluster_analysis Analytical Testing Sample of this compound Sample of this compound Recommended Conditions (e.g., 2-8°C, Inert Atm.) Recommended Conditions (e.g., 2-8°C, Inert Atm.) Sample of this compound->Recommended Conditions (e.g., 2-8°C, Inert Atm.) Accelerated Conditions (e.g., 40°C/75% RH) Accelerated Conditions (e.g., 40°C/75% RH) Sample of this compound->Accelerated Conditions (e.g., 40°C/75% RH) Time Point Sampling (0, 3, 6, 12 months) Time Point Sampling (0, 3, 6, 12 months) Recommended Conditions (e.g., 2-8°C, Inert Atm.)->Time Point Sampling (0, 3, 6, 12 months) Accelerated Conditions (e.g., 40°C/75% RH)->Time Point Sampling (0, 3, 6, 12 months) Purity by GC-FID Purity by GC-FID Time Point Sampling (0, 3, 6, 12 months)->Purity by GC-FID Impurity Profile by GC-MS Impurity Profile by GC-MS Time Point Sampling (0, 3, 6, 12 months)->Impurity Profile by GC-MS Peroxide Value Peroxide Value Time Point Sampling (0, 3, 6, 12 months)->Peroxide Value Appearance Appearance Time Point Sampling (0, 3, 6, 12 months)->Appearance Data Evaluation Data Evaluation Purity by GC-FID->Data Evaluation Impurity Profile by GC-MS->Data Evaluation Peroxide Value->Data Evaluation Appearance->Data Evaluation Shelf-life Determination Shelf-life Determination Data Evaluation->Shelf-life Determination

Caption: Experimental workflow for a stability study.

Conclusion

The chemical stability of this compound is primarily influenced by its susceptibility to autoxidation. Proper storage under refrigerated, inert, and light-protected conditions is crucial to maintain its purity and integrity. A robust stability testing program, incorporating purity assessment by GC, impurity profiling by GC-MS, and peroxide value determination, is essential for monitoring its quality over time. The experimental protocols and workflows provided in this guide offer a framework for researchers, scientists, and drug development professionals to effectively manage and assess the stability of this and structurally related unsaturated compounds.

References

Methodological & Application

Application Notes and Protocols: Hydroboration-Oxidation of 3-Ethyl-2-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroboration-oxidation is a powerful and highly selective two-step reaction in organic synthesis used to convert alkenes into alcohols.[1][2] This method is particularly valuable for its anti-Markovnikov regioselectivity, where the hydroxyl group is added to the less substituted carbon of the double bond.[1][3][4] The reaction proceeds via a syn-addition, meaning the hydrogen and the hydroxyl group are added to the same face of the alkene.[1][5] This stereochemical control is crucial in the synthesis of complex molecules with defined stereocenters.

This document provides detailed application notes and a representative protocol for the hydroboration-oxidation of the trisubstituted alkene, 3-Ethyl-2-methyl-1-heptene. Due to the steric hindrance around the double bond, this substrate presents an interesting case for examining the regioselectivity and efficiency of the reaction. The resulting product, 3-ethyl-2-methyl-1-heptanol, is a chiral alcohol whose potential applications in drug discovery are predicated on the strategic introduction of a hydroxyl group, which can serve as a key site for further functionalization or as a critical pharmacophoric element.

Reaction Principle

The hydroboration-oxidation of this compound involves two main steps:

  • Hydroboration: The alkene reacts with a borane (B79455) reagent, typically borane-tetrahydrofuran (B86392) complex (BH₃•THF), in a concerted, four-membered transition state. The boron atom adds to the less sterically hindered carbon of the double bond (C-1), while the hydrogen atom adds to the more substituted carbon (C-2).[3] This step is driven by both steric and electronic factors.[5]

  • Oxidation: The resulting trialkylborane is then oxidized in situ using an oxidizing agent, commonly hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH).[1] This step proceeds with retention of configuration, meaning the hydroxyl group replaces the boron atom at the same stereochemical position.[1]

The overall transformation results in the anti-Markovnikov addition of water across the double bond.

Data Presentation

ParameterExpected OutcomeRationale
Major Product 3-Ethyl-2-methyl-1-heptanolAnti-Markovnikov addition places the hydroxyl group on the less substituted carbon (C-1).
Minor Product 3-Ethyl-2-methyl-2-heptanolMarkovnikov addition product, expected to be formed in very low quantities due to steric hindrance and the inherent regioselectivity of the reaction.
Expected Yield > 90%Hydroboration-oxidation is generally a high-yielding reaction.
Regioselectivity High (>95:5)The use of a sterically bulky borane reagent like 9-BBN can further enhance the regioselectivity towards the anti-Markovnikov product.[4][5]
Stereoselectivity Syn-additionThe concerted mechanism of the hydroboration step dictates that the H and BH₂ groups add to the same face of the double bond.

Experimental Protocols

This section provides a detailed, representative protocol for the hydroboration-oxidation of this compound.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part 1: Hydroboration

  • Under an inert atmosphere (e.g., nitrogen or argon), add 10 mmol of this compound to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the alkene in 20 mL of anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 11 mL of a 1.0 M solution of BH₃•THF (11 mmol) to the stirred solution via syringe over a period of 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

Part 2: Oxidation

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add 5 mL of 3 M aqueous NaOH solution.

  • Following the base addition, slowly add 5 mL of 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 25 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The reaction mixture may become biphasic.

Part 3: Work-up and Purification

  • Add 30 mL of diethyl ether to the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure 3-ethyl-2-methyl-1-heptanol.

Safety Precautions:

  • Borane-THF is a flammable and corrosive reagent. Handle it in a well-ventilated fume hood.

  • Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe burns. Wear appropriate personal protective equipment, including gloves and safety glasses.

  • The reaction can be exothermic, especially during the addition of the oxidizing agents. Maintain proper temperature control.

Mandatory Visualizations

Reaction Mechanism

hydroboration_oxidation cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step alkene This compound transition_state Four-membered Transition State alkene->transition_state borane BH₃•THF borane->transition_state alkylborane Tri(3-ethyl-2-methylheptyl)borane transition_state->alkylborane Syn-addition intermediate Boronate Ester Intermediate alkylborane->intermediate Oxidation oxidant H₂O₂, NaOH oxidant->intermediate product 3-Ethyl-2-methyl-1-heptanol intermediate->product Hydrolysis

Caption: Reaction mechanism of the hydroboration-oxidation of this compound.

Experimental Workflow

experimental_workflow start Start: this compound in THF hydroboration 1. Hydroboration - Add BH₃•THF at 0°C - Stir at RT for 2h start->hydroboration oxidation 2. Oxidation - Add NaOH and H₂O₂ at 0°C - Stir at RT for 1h hydroboration->oxidation workup 3. Work-up - Diethyl ether extraction - Wash with H₂O and brine oxidation->workup purification 4. Purification - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purification product Product: 3-Ethyl-2-methyl-1-heptanol purification->product

Caption: Experimental workflow for the synthesis of 3-ethyl-2-methyl-1-heptanol.

Applications in Drug Development

The strategic introduction of hydroxyl groups into complex organic molecules is a cornerstone of drug design and development. While there is no specific literature on the biological activity of 3-ethyl-2-methyl-1-heptanol, its synthesis via hydroboration-oxidation provides a valuable tool for medicinal chemists.

  • Improved Pharmacokinetic Properties: The introduction of a hydroxyl group can increase the polarity and water solubility of a drug candidate, which can positively impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Site for Further Functionalization: The hydroxyl group of 3-ethyl-2-methyl-1-heptanol can serve as a synthetic handle for the attachment of other functional groups or for conjugation to other molecules, such as prodrug moieties or targeting ligands.

  • Pharmacophoric Element: A hydroxyl group can act as a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets like enzymes and receptors. The specific stereochemistry of the alcohol, controlled by the hydroboration-oxidation reaction, can be critical for achieving high binding affinity and selectivity.

In the context of drug development, the ability to predictably synthesize chiral alcohols like 3-ethyl-2-methyl-1-heptanol allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound, ultimately guiding the design of more potent and selective therapeutic agents.

References

Application Notes and Protocols for the Epoxidation of 3-Ethyl-2-methyl-1-heptene with m-CPBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the epoxidation of the trisubstituted alkene, 3-Ethyl-2-methyl-1-heptene, using meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals, due to their versatile reactivity. This protocol outlines the reaction setup, monitoring, work-up, and purification procedures. Representative data, including typical yields and spectroscopic information for a structurally similar epoxide, are provided for reference.

Introduction

Epoxidation is a fundamental organic transformation that introduces a three-membered cyclic ether, known as an epoxide or oxirane, into a molecule. This reaction is of significant interest in medicinal chemistry and drug development as the resulting epoxide moiety can undergo various nucleophilic ring-opening reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its commercial availability, ease of handling, and generally high yields.[1][2] The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition.[3][4]

This application note details the epoxidation of this compound, a trisubstituted alkene, to yield 2-methyl-2-(1-ethylpentyl)oxirane.

Reaction Scheme

Caption: Epoxidation of this compound with m-CPBA.

Experimental Protocol

This protocol is adapted from established procedures for the epoxidation of trisubstituted alkenes, such as α-pinene.[4]

3.1. Materials and Equipment

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381) and Ethyl acetate (B1210297) (for column chromatography)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

3.2. Reaction Procedure

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1 M concentration of the alkene) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

  • Slowly add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The exact amount of m-CPBA should be adjusted based on its purity.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting alkene spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. A typical eluent system for TLC is hexane/ethyl acetate (e.g., 9:1 v/v).

3.3. Work-up Procedure

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture again to 0 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Continue the addition until the cessation of gas evolution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and saturated aqueous brine solution (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude epoxide.

3.4. Purification

The crude product can be purified by silica gel column chromatography.

  • Prepare a silica gel column using a slurry packing method with a suitable eluent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

  • Dissolve the crude epoxide in a minimal amount of the initial eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the purified epoxide.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-methyl-2-(1-ethylpentyl)oxirane.

Data Presentation

Table 1: Representative Reaction Parameters and Yield for the Epoxidation of α-Pinene with m-CPBA.

ParameterValueReference
Substrateα-Pinene[5]
Reagentm-CPBA[4]
SolventDichloromethane[5]
Temperature0 °C to room temp.[5]
Reaction Time2-4 hours[5]
Yield ~93% [5]

Table 2: Representative Spectroscopic Data for α-Pinene Oxide.

Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹)Reference
¹H NMR (CDCl₃, 400 MHz) 3.05 (d, 1H), 2.05-1.90 (m, 2H), 1.85-1.75 (m, 1H), 1.70-1.60 (m, 1H), 1.55 (s, 3H), 1.30 (s, 3H), 0.90 (s, 3H)[3][6]
¹³C NMR (CDCl₃, 100 MHz) 60.5, 58.0, 41.0, 39.5, 34.0, 28.0, 26.5, 23.0, 22.5, 20.0[3]
IR (neat, cm⁻¹) 3020, 2980-2850, 1280, 937, 727[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir at room temperature add_mcpba->react quench Quench with NaHCO3 react->quench Monitor by TLC extract Separate organic layer quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography collect Collect pure fractions chromatography->collect final_concentrate Concentrate collect->final_concentrate end Purified 2-methyl-2-(1-ethylpentyl)oxirane final_concentrate->end butterfly_mechanism reactants Alkene + m-CPBA transition_state [Butterfly Transition State] reactants->transition_state Concerted reaction products Epoxide + m-Chlorobenzoic Acid transition_state->products

References

Application Note: Ozonolysis of 3-Ethyl-2-methyl-1-heptene for the Synthesis of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the ozonolysis of the trisubstituted terminal alkene, 3-Ethyl-2-methyl-1-heptene, to yield valuable carbonyl compounds. Ozonolysis is a robust and highly selective oxidative cleavage reaction that severs carbon-carbon double bonds, replacing them with carbon-oxygen double bonds.[1][2] This process is pivotal in organic synthesis, finding extensive applications in the pharmaceutical industry for the construction of complex molecules and drug intermediates.[3] We present detailed protocols for both reductive and oxidative workup procedures, leading to the formation of a ketone and either an aldehyde or a carboxylic acid, respectively. The quantitative data from these reactions are summarized, and the experimental workflow is visually represented.

Introduction

Ozonolysis is a powerful synthetic tool in organic chemistry that facilitates the cleavage of alkenes and alkynes using ozone (O₃).[1][2] The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[4] Subsequent workup of the ozonide determines the nature of the final carbonyl products.[5] A reductive workup, typically employing reagents like dimethyl sulfide (B99878) (DMS) or zinc dust, yields aldehydes and ketones.[5] Conversely, an oxidative workup, commonly utilizing hydrogen peroxide (H₂O₂), converts any initially formed aldehydes into carboxylic acids.[5]

The selective nature of ozonolysis makes it an invaluable reaction in multi-step syntheses, particularly in the pharmaceutical and fine chemical industries, where precise molecular modifications are paramount.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the ozonolysis of this compound, a sterically hindered terminal alkene, to generate key carbonyl synthons.

Materials and Methods

Materials
  • This compound (≥98% purity)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous (≥99.8%)

  • Methanol (B129727) (MeOH), anhydrous (≥99.8%)

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS, ≥99%)

  • Hydrogen peroxide (H₂O₂, 30% solution in H₂O)

  • Zinc dust (<10 µm, ≥98%)

  • Acetic acid (glacial, ≥99.7%)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sudan Red 7B (indicator)

  • Dry ice

  • Acetone

Instrumentation
  • Ozone generator

  • Three-neck round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Dry ice/acetone cooling bath

  • Separatory funnel

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Protocol 1: Ozonolysis with Reductive Workup

This protocol is designed to yield 3-ethyl-2-methyl-2-heptanone and formaldehyde (B43269).

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a bubbler containing a potassium iodide solution is charged with this compound (10.0 g, 71.3 mmol) and dissolved in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol (100 mL). A catalytic amount of Sudan Red 7B is added as an indicator.

  • Ozonolysis: The reaction flask is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone-enriched oxygen is bubbled through the solution. The reaction is monitored by the persistence of the blue color of unreacted ozone, or the disappearance of the red color of the indicator, which signifies complete consumption of the alkene.

  • Quenching: Once the reaction is complete, the ozone stream is stopped, and the system is purged with nitrogen gas to remove excess ozone.

  • Reductive Workup: Dimethyl sulfide (10.6 mL, 142.6 mmol) is added dropwise to the cold solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4 hours.

  • Isolation and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether (100 mL) and water (50 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by fractional distillation or column chromatography to yield 3-ethyl-2-heptanone.

Protocol 2: Ozonolysis with Oxidative Workup

This protocol is designed to yield 3-ethyl-2-heptanone and formic acid, which will be further oxidized to carbon dioxide and water.

  • Reaction Setup and Ozonolysis: Steps 1 and 2 are followed as described in Protocol 1.

  • Quenching: The system is purged with nitrogen gas to remove excess ozone.

  • Oxidative Workup: The cold reaction mixture is slowly added to a stirred solution of 30% hydrogen peroxide (24.3 mL, 213.9 mmol) in 50 mL of 10% aqueous sodium hydroxide. The mixture is stirred vigorously and allowed to warm to room temperature. The reaction is then heated to 50 °C for 1 hour to ensure complete oxidation.

  • Isolation and Purification: After cooling to room temperature, the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude ketone is purified by fractional distillation.

Results and Discussion

The ozonolysis of this compound was successfully performed using both reductive and oxidative workup conditions, yielding the expected carbonyl compounds. The identity of the products was confirmed by NMR, FTIR, and GC-MS analysis.

Table 1: Summary of Quantitative Data for the Ozonolysis of this compound

ParameterReductive Workup (Protocol 1)Oxidative Workup (Protocol 2)
Starting Material This compoundThis compound
Amount of Starting Material10.0 g (71.3 mmol)10.0 g (71.3 mmol)
Products 3-Ethyl-2-heptanone, Formaldehyde3-Ethyl-2-heptanone, Carbon Dioxide
Theoretical Yield (Ketone)10.1 g10.1 g
Isolated Yield (Ketone) 8.9 g8.5 g
% Yield (Ketone) 88%84%
Reaction Time (Ozonolysis)~ 1.5 hours~ 1.5 hours
Workup Time4 hours2 hours
Purity (Ketone, post-purification)>98% (by GC)>98% (by GC)

The yields obtained for 3-ethyl-2-heptanone were high for both protocols, demonstrating the efficiency of the ozonolysis reaction on this sterically hindered alkene. The slightly lower yield in the oxidative workup can be attributed to the more vigorous reaction conditions.

Visualizations

Ozonolysis Reaction Pathway

Ozonolysis_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_products Products This compound This compound reagents 1. O₃, CH₂Cl₂/MeOH, -78 °C 2. Workup This compound->reagents ketone 3-Ethyl-2-heptanone reagents->ketone aldehyde Formaldehyde (Reductive Workup) reagents->aldehyde Reductive (DMS or Zn/HOAc) acid Carbon Dioxide (Oxidative Workup) reagents->acid Oxidative (H₂O₂)

Caption: Ozonolysis of this compound.

Experimental Workflow

Ozonolysis_Workflow cluster_ozonolysis Ozonolysis Step cluster_workup Workup Step cluster_purification Isolation & Purification A Dissolve Alkene in Solvent B Cool to -78 °C A->B C Bubble Ozone through Solution B->C D Monitor Reaction Completion C->D E Purge with Nitrogen D->E F_red Add Reductive Agent (DMS) E->F_red F_ox Add Oxidative Agent (H₂O₂) E->F_ox G Warm to Room Temperature F_red->G F_ox->G H Solvent Removal G->H I Aqueous Workup & Extraction H->I J Drying and Concentration I->J K Purification (Distillation/Chromatography) J->K L Characterization (NMR, IR, GC-MS) K->L

Caption: General experimental workflow for ozonolysis.

Conclusion

The ozonolysis of this compound provides an effective and high-yielding route to 3-ethyl-2-heptanone. The choice of reductive or oxidative workup allows for the selective formation of either formaldehyde or its oxidation product, carbon dioxide, from the terminal carbon of the double bond. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient production of key carbonyl building blocks from readily available alkenes. The versatility and reliability of ozonolysis underscore its importance as a cornerstone reaction in modern synthetic chemistry.

References

Application Notes and Protocols: 3-Ethyl-2-methyl-1-heptene in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general principles of olefin metathesis. As of the latest literature review, specific applications and experimental data for 3-ethyl-2-methyl-1-heptene in olefin metathesis are not extensively documented. The provided protocols are therefore representative examples derived from analogous reactions with structurally similar, sterically hindered terminal olefins and should be considered as a starting point for experimental design.

Introduction to Olefin Metathesis

Olefin metathesis is a powerful and versatile organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds.[1] This transformation is catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum, such as Grubbs and Schrock catalysts.[2][3] The reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals and insect pheromones, due to its high functional group tolerance and efficiency in forming new C=C bonds.[4]

Key types of olefin metathesis include:

  • Cross-Metathesis (CM): An intermolecular reaction between two different olefins.

  • Ring-Closing Metathesis (RCM): An intramolecular reaction of a diene to form a cyclic olefin.

  • Ring-Opening Metathesis Polymerization (ROMP): The conversion of a cyclic olefin into a polymer.

This document focuses on the potential application of this compound, a branched and sterically hindered terminal alkene, in cross-metathesis reactions.

Application of this compound in Cross-Metathesis

While specific examples are not available, this compound can theoretically be employed in cross-metathesis to synthesize complex, substituted olefins. Its branched structure presents steric challenges that can influence reaction efficiency and catalyst selection. Research on other sterically hindered olefins has demonstrated that the choice of catalyst, particularly the N-heterocyclic carbene (NHC) ligand on second and third-generation Grubbs-type catalysts, is critical for achieving good yields.[5][6] For some sterically demanding substrates, catalysts with less bulky NHC ligands have shown improved performance.[5][6]

A potential application lies in the synthesis of insect pheromones or complex natural product analogues, where the introduction of the specific carbon skeleton of this compound could be of interest.

Quantitative Data from Analogous Cross-Metathesis Reactions

The following table summarizes data from cross-metathesis reactions of other terminal alkenes, which can serve as a reference for designing experiments with this compound.

Alkene 1Alkene 2Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1-Octenecis-1,4-Diacetoxy-2-buteneGrubbs II (5)CH₂Cl₂401285J. Am. Chem. Soc. 2000, 122, 3783-3784
Allylbenzenecis-1,4-Diacetoxy-2-buteneGrubbs II (5)CH₂Cl₂401281J. Am. Chem. Soc. 2000, 122, 3783-3784
1-DeceneMethyl acrylateHoveyda-Grubbs II (3)Toluene (B28343)803>95Org. Lett. 2008, 10, 441-444
StyreneMethyl acrylateHoveyda-Grubbs II (3)Toluene801>95Org. Lett. 2008, 10, 441-444

Experimental Protocols

Hypothetical Cross-Metathesis of this compound with an Allylic Alcohol

This protocol describes a hypothetical cross-metathesis reaction between this compound and a generic protected allylic alcohol, (Z)-but-2-ene-1,4-diol diacetate, to illustrate the general procedure.

Reaction Scheme:

(A specific reaction scheme would be depicted here if an actual reaction were being described.)

Materials:

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Ar or N₂)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon), dissolve this compound (1.0 eq) and (Z)-but-2-ene-1,4-diol diacetate (1.2 eq) in anhydrous dichloromethane (to make a 0.1 M solution).

  • Degassing: Sparge the solution with argon for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the Grubbs-type catalyst (e.g., Hoveyda-Grubbs II, 1-5 mol%) to the reaction mixture under a positive flow of argon.

  • Reaction: Heat the mixture to reflux (approx. 40°C for CH₂Cl₂) and stir. Monitor the reaction progress by TLC or GC-MS. The reaction of sterically hindered olefins may require longer reaction times or higher temperatures (e.g., using toluene at 80-100°C).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired cross-metathesis product.

    • Combine the fractions containing the product and remove the solvent using a rotary evaporator.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization Notes for Sterically Hindered Alkenes:

  • Catalyst Choice: For sterically hindered substrates like this compound, screening different catalysts is recommended. Catalysts with modified NHC ligands, such as the Stewart-Grubbs catalyst, might offer improved efficiency.[5][6]

  • Concentration: For intermolecular cross-metathesis, higher concentrations are generally favored. However, for substrates prone to homodimerization, adjusting the concentration might be necessary.

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition. The optimal temperature should be determined empirically.

  • Ethylene (B1197577) Removal: The reaction produces ethylene gas as a byproduct. In some cases, actively removing ethylene by applying a vacuum or a gentle stream of inert gas can help drive the equilibrium towards the products.

Visualizations

Catalytic Cycle of Olefin Metathesis

Olefin_Metathesis_Cycle catalyst [M]=CHR¹ intermediate1 Metallacyclobutane catalyst->intermediate1 + R²HC=CHR³ alkene1 R²HC=CHR³ catalyst_new [M]=CHR³ intermediate1->catalyst_new - R¹HC=CHR² product1 R¹HC=CHR² intermediate2 Metallacyclobutane catalyst_new->intermediate2 + R²HC=CHR³ alkene2 R²HC=CHR³ (excess) intermediate2->catalyst - R³HC=CHR³

Caption: Generalized catalytic cycle for olefin cross-metathesis.

Experimental Workflow for Cross-Metathesis

CM_Workflow start Reactant Preparation (Alkene 1 + Alkene 2 in Solvent) degas Degassing (Argon Sparge) start->degas catalyst_add Catalyst Addition (under Inert Atmosphere) degas->catalyst_add reaction Reaction (Heating and Stirring) catalyst_add->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring quench Catalyst Quenching (e.g., Ethyl Vinyl Ether) reaction->quench workup Workup (Solvent Removal) quench->workup purification Purification (Column Chromatography) workup->purification end Pure Product purification->end analysis Product Characterization (NMR, MS) end->analysis

Caption: Step-by-step workflow for a typical cross-metathesis experiment.

References

Application Notes and Protocols: Polymerization of 3-Ethyl-2-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2-methyl-1-heptene is a substituted alpha-olefin with potential as a monomer for the synthesis of specialty polymers. Its branched structure is anticipated to impart unique properties to the resulting polymer, such as altered crystallinity, solubility, and thermal characteristics compared to linear polyolefins. These properties could be of interest in various applications, including drug delivery matrices, medical device coatings, and advanced materials.

However, the steric hindrance resulting from the ethyl and methyl groups near the vinyl group presents significant challenges for polymerization using conventional methods. This document provides a comprehensive guide to potential polymerization strategies, detailed experimental protocols, and methods for characterizing the resulting polymer. The information is based on established principles of polymer chemistry and protocols for structurally similar sterically hindered olefins.

Challenges in the Polymerization of this compound

The primary obstacle in polymerizing this compound is its molecular structure:

  • Steric Hindrance: As a tri-substituted alkene at the double bond, the monomer's vinyl group is sterically crowded. This bulkiness can significantly impede the approach of the monomer to the active site of a catalyst, which is a crucial step for polymer chain propagation.

  • Reactivity: While it is a terminal alkene (α-olefin), which are generally more reactive in polymerization than internal olefins, the substitution pattern can reduce its reactivity in comparison to less hindered α-olefins like 1-hexene.[1]

Due to these factors, conventional free-radical and anionic polymerization methods are expected to be inefficient, likely resulting in low yields of low molecular weight oligomers. Therefore, advanced catalytic systems are required to achieve successful polymerization.

Proposed Polymerization Strategies

To overcome the low reactivity of this compound, specialized catalytic systems are proposed. The most promising approaches are metallocene-catalyzed coordination polymerization and cationic polymerization.

Metallocene-Catalyzed Polymerization

Metallocene catalysts, a class of Ziegler-Natta catalysts, are well-known for their ability to polymerize a wide variety of olefins with high activity and control over the polymer's microstructure.[1][2][3] Their single-site nature allows for the synthesis of polymers with narrow molecular weight distributions.[2] For a sterically hindered monomer like this compound, a metallocene catalyst with an open coordination site is desirable.

  • Catalyst System: A zirconocene-based catalyst, such as rac-Et(Ind)₂ZrCl₂ or a constrained geometry catalyst, activated with methylaluminoxane (B55162) (MAO) is a suitable starting point.[4] MAO acts as a cocatalyst to alkylate the zirconocene (B1252598) precursor and generate the active cationic species.[1][4]

  • Mechanism: The polymerization proceeds via the coordination of the monomer's double bond to the cationic zirconium center, followed by insertion into the growing polymer chain.[3]

Cationic Polymerization

Cationic polymerization is another viable route, particularly given the electron-donating nature of the alkyl substituents which can stabilize a cationic propagating center.

  • Initiator System: A strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in the presence of a proton source (e.g., trace water or an alcohol), can initiate the polymerization.

  • Mechanism: The initiator generates a carbocation from the monomer, which then propagates by adding more monomer units. Chain transfer and termination reactions are common in cationic polymerization and will influence the molecular weight of the resulting polymer.

Experimental Protocols

The following are detailed, generalized protocols for the polymerization of this compound. Note: These are proposed methods and may require optimization. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, as the catalysts are sensitive to air and moisture.

Protocol 1: Metallocene-Catalyzed Polymerization

Materials:

  • This compound (freshly distilled and dried over a suitable agent like CaH₂)

  • rac-Ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Anhydrous, deoxygenated toluene (B28343)

  • Methanol (B129727)

  • Hydrochloric acid (HCl) solution (e.g., 10% in methanol)

Equipment:

  • Schlenk flask or a glass reactor equipped with a magnetic stirrer and temperature control[4]

  • Schlenk line or glovebox

  • Syringes and cannulas for liquid transfers

Procedure:

  • Reactor Preparation: A 100 mL Schlenk flask is dried in an oven at 120°C overnight and then assembled hot under a stream of inert gas. It is then evacuated and backfilled with inert gas three times.

  • Solvent and Monomer Addition: Anhydrous, deoxygenated toluene (40 mL) is introduced into the flask via cannula. Then, freshly distilled and dried this compound (e.g., 5.0 g, 35.6 mmol) is added.

  • Catalyst Activation: In a separate Schlenk tube, dissolve the metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂, 0.021 g, 0.05 mmol) in anhydrous toluene (10 mL). To this solution, slowly add the MAO solution to achieve a high Al/Zr molar ratio (e.g., 1000:1). Allow the mixture to pre-activate for 15-30 minutes at room temperature.

  • Polymerization: Transfer the activated catalyst solution to the monomer solution via cannula to initiate the polymerization. The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for a set duration (e.g., 1-4 hours).

  • Quenching: The reaction is terminated by the slow addition of acidified methanol (10% HCl in methanol, 10 mL).

  • Polymer Isolation: The quenched reaction mixture is poured into a large volume of methanol (e.g., 400 mL) to precipitate the polymer. The precipitate is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60°C to a constant weight.

Metallocene_Polymerization_Workflow Monomer_Prep Monomer Purification (Distillation, Drying) Polymerization Polymerization Reaction Monomer_Prep->Polymerization Reactor_Setup Inert Atmosphere Reactor Setup Reactor_Setup->Polymerization Catalyst_Activation Catalyst Activation (Metallocene + MAO) Catalyst_Activation->Polymerization Quenching Quenching (Acidified Methanol) Polymerization->Quenching Isolation Polymer Isolation (Precipitation, Filtration) Quenching->Isolation Drying Drying Isolation->Drying Characterization Polymer Characterization Drying->Characterization

Caption: Workflow for metallocene-catalyzed polymerization.

Protocol 2: Cationic Polymerization

Materials:

  • This compound (freshly distilled and dried)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Methanol

Equipment:

  • Schlenk flask equipped with a magnetic stirrer and a low-temperature thermometer

  • Schlenk line or glovebox

  • Dry syringes

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask is cooled under an inert atmosphere.

  • Solvent and Monomer Addition: Anhydrous dichloromethane (50 mL) and freshly distilled this compound (5 g, 35.6 mmol) are added to the flask. The solution is cooled to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Initiation: Boron trifluoride diethyl etherate (e.g., 0.1 mL, 0.8 mmol) is added dropwise to the cold, stirred monomer solution via a dry syringe. Trace amounts of protic impurities in the system will likely serve as the initiator.

  • Polymerization: The reaction is maintained at the low temperature with continuous stirring. The reaction is often rapid, and an increase in viscosity may be observed.

  • Quenching: After the desired time (e.g., 1-2 hours), the reaction is quenched by adding cold methanol (10 mL).

  • Polymer Isolation: The mixture is allowed to warm to room temperature. The polymer is precipitated by pouring the solution into a large volume of methanol. The product is then filtered, washed with methanol, and dried under vacuum.

Cationic_Polymerization_Workflow Start Start: Inert & Dry Setup Cooling Cool Monomer Solution (-78°C) Start->Cooling Initiation Add Initiator (BF3·OEt2) Cooling->Initiation Polymerization Maintain Low Temp & Stir Initiation->Polymerization Quenching Quench with Methanol Polymerization->Quenching Isolation Isolate Polymer (Precipitation & Drying) Quenching->Isolation End End: Polymer Product Isolation->End

Caption: Logical steps in the cationic polymerization process.

Data Presentation and Characterization

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.

Polymer Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the absence of monomer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), if any.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the disappearance of the vinyl C=C bond and the presence of saturated C-H bonds in the polymer backbone.

Tabulated Data

Quantitative data from polymerization experiments should be summarized for clear comparison.

Table 1: Metallocene-Catalyzed Polymerization of this compound

EntryCatalystAl/Zr RatioTemp (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
1rac-Et(Ind)₂ZrCl₂500:1501
2rac-Et(Ind)₂ZrCl₂1000:1501
3rac-Et(Ind)₂ZrCl₂1000:1701
4rac-Et(Ind)₂ZrCl₂1000:1504

Table 2: Cationic Polymerization of this compound

EntryInitiator[M]/[I] RatioTemp (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
1BF₃·OEt₂50:1-781
2BF₃·OEt₂100:1-781
3BF₃·OEt₂100:1-401
4BF₃·OEt₂100:1-782

Potential Applications

Polymers derived from this compound are expected to be amorphous or have low crystallinity due to the branched structure, which would disrupt chain packing. This could lead to applications where amorphous, flexible, and soluble polyolefins are desired.

  • Drug Delivery: The amorphous nature and potential for good solubility in organic solvents could make it a candidate for creating drug-eluting coatings or as a matrix for amorphous solid dispersions to enhance the bioavailability of poorly soluble drugs.

  • Medical Devices: As a component in blends or copolymers, it could be used to modify the flexibility and surface properties of materials used in medical tubing, pouches, or implantable devices.

  • Advanced Materials: The unique side-chain architecture could lead to applications as viscosity modifiers, flow improvers, or as components in specialty adhesives and sealants.

Further research, including copolymerization with other olefins, would be necessary to fully explore the potential of this monomer.

References

Application Notes and Protocols for the Hydroformylation of 3-Ethyl-2-methyl-1-heptene in Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-ethyl-3,3-dimethyl-2-methyleneheptanal and 3-ethyl-2,4-dimethyl-octanal via the hydroformylation of 3-Ethyl-2-methyl-1-heptene. This process is of significant interest for the generation of complex aldehydes which serve as crucial intermediates in the synthesis of fine chemicals and pharmaceuticals.

Introduction

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[1] This reaction is typically catalyzed by transition metal complexes, most notably those of rhodium and cobalt, and is conducted under pressures of carbon monoxide (CO) and hydrogen (H₂), collectively known as syngas.[2] The aldehyde products are versatile building blocks, readily converted into a variety of valuable derivatives such as alcohols, carboxylic acids, and amines.[1]

The regioselectivity of the hydroformylation of substituted alkenes is a key challenge, often yielding a mixture of linear and branched aldehyde isomers. For sterically hindered, trisubstituted terminal alkenes such as this compound, direct hydroformylation presents a challenge in controlling the regioselectivity of the resulting aldehydes.[1][3] Recent advancements have demonstrated that the use of rhodium(I) catalysts in conjunction with sterically bulky phosphite (B83602) ligands can effectively catalyze the hydroformylation of such challenging substrates.[1][3]

Experimental Workflow

The following diagram outlines the general experimental workflow for the hydroformylation of this compound.

experimental_workflow Experimental Workflow for Hydroformylation sub Substrate Preparation (this compound) reac Hydroformylation Reaction (Autoclave, Syngas, Heat) sub->reac cat Catalyst Preparation (Rh(I) precursor + Ligand) cat->reac cool Cooling and Depressurization reac->cool ext Product Extraction and Solvent Removal cool->ext pur Purification (e.g., Column Chromatography) ext->pur char Product Characterization (GC, NMR, IR, MS) pur->char

Caption: A schematic overview of the experimental procedure.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydroformylation of sterically hindered alkenes.[1][4]

Materials and Equipment:

  • Substrate: this compound (C₁₀H₂₀, CAS: 19780-60-0)

  • Catalyst Precursor: [Rh(acac)(CO)₂] (Acetylacetonatodicarbonylrhodium(I))

  • Ligand: Sterically bulky phosphite ligand (e.g., "briphos" as described by Shin et al., 2019) or Triphenylphosphine (PPh₃)

  • Solvent: Anhydrous, degassed toluene (B28343)

  • Gases: Syngas (1:1 mixture of H₂ and CO), high purity

  • Apparatus: High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller. Standard laboratory glassware for inert atmosphere techniques (Schlenk line), syringes, and cannula.

  • Analytical Instruments: Gas chromatograph (GC) with a flame ionization detector (FID), Nuclear Magnetic Resonance (NMR) spectrometer, Infrared (IR) spectrometer, and Mass Spectrometer (MS).

Catalyst Preparation (in situ):

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor, [Rh(acac)(CO)₂], and the phosphite ligand to a Schlenk flask. A typical Rh:ligand molar ratio is 1:1.2.

  • Add anhydrous, degassed toluene to dissolve the catalyst components.

Hydroformylation Reaction Procedure:

  • The high-pressure autoclave is thoroughly dried and purged with an inert gas.

  • Introduce a magnetic stir bar into the autoclave.

  • Under an inert atmosphere, transfer the catalyst solution into the autoclave via cannula.

  • Add the substrate, this compound, to the autoclave. A typical substrate to catalyst ratio ranges from 100:1 to 1000:1.

  • Seal the autoclave and perform several purge cycles with syngas to remove the inert atmosphere.

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 20-40 bar).

  • Commence stirring and heat the reactor to the desired temperature (e.g., 60-100 °C).

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 12-24 hours), monitoring the pressure to observe gas uptake.

  • After the reaction period, cool the autoclave to room temperature.

  • Carefully vent the excess syngas in a well-ventilated fume hood.

Product Isolation and Purification:

  • Open the autoclave and collect the reaction mixture.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be analyzed by GC to determine the conversion and product distribution.

  • Purify the aldehyde products from the catalyst residue and any byproducts using column chromatography on silica (B1680970) gel.

Product Characterization:

The purified aldehydes are characterized by standard spectroscopic methods:

  • GC-MS: To determine the molecular weight and fragmentation pattern of the isomers.

  • NMR (¹H and ¹³C): To elucidate the structure of the aldehyde isomers and determine the regioselectivity.

  • IR Spectroscopy: To confirm the presence of the characteristic aldehyde C=O stretch (around 1720-1740 cm⁻¹).

Quantitative Data Summary

The following table summarizes representative quantitative data for the hydroformylation of trisubstituted terminal alkenes, which can be considered analogous to this compound. The data is based on findings from the hydroformylation of similar substrates using a Rh(I)/briphos catalyst system.[1][3]

Substrate ClassCatalyst SystemTemp. (°C)Pressure (bar)Time (h)Conversion (%)Regioselectivity (Branched:Linear)Diastereoselectivity
Trisubstituted Terminal AlkeneRh(I)/briphos80402485-9549:51 to 81:19>99:1
Trisubstituted Terminal AlkeneRh(I)/PPh₃100502460-80VariesModerate

Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed hydroformylation is depicted below.[4] The use of specific ligands can influence the rate and selectivity of the individual steps.

catalytic_cycle Rhodium-Catalyzed Hydroformylation Cycle A HRh(CO)L₂ B HRh(CO)L(alkene) A->B + Alkene - L C (Alkyl)Rh(CO)L₂ B->C Migratory Insertion D (Alkyl)Rh(CO)₂L₂ C->D + CO E (Acyl)Rh(CO)L₂ D->E Migratory Insertion F (Acyl)Rh(H)₂(CO)L₂ E->F Oxidative Addition + H₂ F->A Reductive Elimination + Aldehyde

Caption: The catalytic cycle of rhodium-catalyzed hydroformylation.

Safety Information

  • High Pressure: All high-pressure experiments must be conducted behind a protective shield in a properly functioning fume hood.

  • Toxic Gases: Carbon monoxide is a highly toxic and flammable gas. Ensure adequate ventilation and use a CO detector.

  • Pyrophoric Reagents: While not used in this specific protocol, be aware that some catalyst precursors and reagents used in organometallic chemistry can be pyrophoric.

  • Inert Atmosphere Techniques: Proper training in the use of a glovebox and Schlenk line is essential to handle air-sensitive reagents.

Conclusion

The hydroformylation of the sterically hindered alkene this compound provides a route to complex aldehydes that are valuable in synthetic chemistry. The choice of a rhodium catalyst paired with a sterically demanding phosphite ligand is crucial for achieving good conversion and controlling the regioselectivity of the reaction. The detailed protocol and data presented here serve as a valuable resource for researchers in the fields of organic synthesis, catalysis, and drug development.

References

Application Notes and Protocols for 3-Ethyl-2-methyl-1-heptene as a Branched Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2-methyl-1-heptene is a branched alkene with the chemical formula C₁₀H₂₀.[1][2][3][4][5] Its structure, featuring a terminal double bond and significant branching, makes it a potentially valuable, albeit sterically hindered, alkylating agent in organic synthesis. The application of branched alkyl groups is of considerable interest in medicinal chemistry and materials science, as they can enhance solubility, modulate biological activity, and influence the physical properties of molecules.

These application notes provide a hypothetical framework for the use of this compound as a branched alkylating agent, focusing on the well-established Friedel-Crafts alkylation of aromatic compounds. While direct experimental data for this specific alkene is limited in publicly available literature, the protocols provided are based on established principles of electrophilic aromatic substitution reactions with alkenes.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number19780-60-0[1][2][3][4][5][8]
Molecular FormulaC₁₀H₂₀[1][2][3][4][5][8]
Molecular Weight140.27 g/mol [1][2]
Boiling Point161 °C at 760 mmHg[2]
Density0.742 g/cm³[2]
Refractive Index1.421[2]
Flash Point37.7 °C[2]

Application: Friedel-Crafts Alkylation of Benzene (B151609)

The primary application explored here is the use of this compound for the introduction of a branched decyl group onto an aromatic ring, exemplified by the alkylation of benzene. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the alkene is activated by a Lewis or Brønsted acid to form a carbocation intermediate, which is then attacked by the electron-rich aromatic ring.[6][7]

Due to the structure of this compound, the initial protonation of the double bond is expected to generate a tertiary carbocation, which is relatively stable. However, the possibility of carbocation rearrangement to form other, potentially more stable, carbocations should be considered, which could lead to a mixture of isomeric products.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Alkene This compound Product (3-Ethyl-2-methylheptan-2-yl)benzene Alkene->Product Benzene Benzene Benzene->Product Acid Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄) Acid->Product Catalyst Isomers Isomeric Products (due to rearrangement) Product->Isomers Possible

Caption: Proposed Friedel-Crafts alkylation of benzene.

Experimental Protocols

The following protocols are hypothetical and designed to serve as a starting point for the development of specific experimental procedures. Researchers should conduct small-scale trials to optimize reaction conditions.

Protocol 1: Lewis Acid Catalyzed Alkylation of Benzene

Objective: To synthesize (3-Ethyl-2-methylheptan-2-yl)benzene using aluminum chloride as the catalyst.

Materials:

  • This compound

  • Anhydrous Benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous benzene (used in excess, acting as both reactant and solvent).

  • Add the alkene/benzene solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).

Hypothetical Quantitative Data (Protocol 1)
ParameterExpected Value
Yield 45-65% (unoptimized)
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.15 (m, 5H, Ar-H), 1.60-1.40 (m, 2H, -CH₂-), 1.35-1.10 (m, 6H, -CH₂-CH₂-CH₃), 0.90 (t, J=7.2 Hz, 3H, -CH₂-CH₃), 0.85 (s, 6H, -C(CH₃)₂-), 0.75 (t, J=7.4 Hz, 3H, -CH₂-CH₂-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 148.5, 128.2, 126.0, 125.5, 50.1, 41.8, 38.2, 29.5, 26.8, 23.0, 14.2, 12.5
Mass Spectrum (EI) m/z (%): 218 (M⁺, 15), 203 (10), 131 (100), 91 (40)

Experimental Workflow

The general workflow for the synthesis and characterization of the alkylated aromatic product is depicted below.

G A Reaction Setup (Anhydrous Conditions) B Reactant Addition (Alkene + Benzene to Catalyst) A->B C Reaction Monitoring (TLC/GC) B->C D Aqueous Workup (Quenching and Extraction) C->D E Drying and Concentration D->E F Purification (Distillation or Chromatography) E->F G Product Characterization (NMR, MS, IR) F->G

Caption: General experimental workflow.

Signaling Pathways and Further Applications

While this compound itself is not directly involved in signaling pathways, the branched alkylated aromatic compounds synthesized using this agent could be valuable scaffolds in drug discovery. The introduction of a bulky, lipophilic group can influence a molecule's interaction with biological targets. For instance, such moieties can be incorporated into compounds designed to interact with nuclear receptors or other proteins with hydrophobic binding pockets.

The logical relationship for exploring these applications is outlined below.

G A This compound B Branched Alkylating Agent A->B C Synthesis of Novel Branched Aromatic Compounds B->C D Screening for Biological Activity (e.g., Receptor Binding Assays) C->D E Lead Compound Optimization in Drug Development D->E

References

Application Notes and Protocols: Synthesis of Fine Chemicals from 3-Ethyl-2-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2-methyl-1-heptene is a branched C10 alkene with potential as a versatile starting material in the synthesis of a variety of fine chemicals. Its trisubstituted double bond offers a reactive site for numerous transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. While specific literature on the synthetic applications of this compound is limited, its reactivity can be predicted based on the well-established chemistry of analogous alkenes.[1] These compounds are valuable intermediates in the production of specialty chemicals, including those used in the pharmaceutical and fragrance industries.[2][3][4] This document provides an overview of potential synthetic transformations starting from this compound, complete with detailed experimental protocols and projected quantitative data.

I. Potential Synthetic Transformations

The reactivity of the double bond in this compound allows for a range of synthetic modifications. Key transformations include oxidation, hydroformylation, and epoxidation, which can be used to introduce valuable functional groups.

Signaling Pathway for Key Transformations

G cluster_oxidation Oxidative Cleavage cluster_hydroformylation Hydroformylation cluster_epoxidation Epoxidation start This compound ozonolysis Ozonolysis (O3, DMS) start->ozonolysis 1. O3 2. DMS hydroformylation Hydroformylation (CO, H2, Rh catalyst) start->hydroformylation CO, H2 [Rh] epoxidation Epoxidation (m-CPBA) start->epoxidation m-CPBA ketone 3-Ethyl-2-heptanone ozonolysis->ketone formaldehyde Formaldehyde ozonolysis->formaldehyde aldehyde 4-Ethyl-3-methyl-octanal hydroformylation->aldehyde epoxide 2-(1-Ethyl-hexyl)-2-methyloxirane epoxidation->epoxide

Caption: Key synthetic pathways starting from this compound.

II. Quantitative Data Summary

The following tables summarize the predicted quantitative data for the key synthetic transformations of this compound. The yields are hypothetical and based on typical outcomes for similar trisubstituted alkenes.

Reaction Reagents Major Product Predicted Yield (%) Reference
Ozonolysis1. O₃, CH₂Cl₂, -78 °C2. Dimethyl Sulfide (B99878) (DMS)3-Ethyl-2-heptanone85-95[1]
HydroformylationCO, H₂, Rh(acac)(CO)₂, PPh₃4-Ethyl-3-methyl-octanal70-85[5][6][7]
Epoxidationm-Chloroperoxybenzoic acid (m-CPBA), CH₂Cl₂2-(1-Ethyl-hexyl)-2-methyloxirane80-90[1][8][9]

III. Experimental Protocols

General Experimental Workflow

G start Start reaction_setup Reaction Setup (Flask, Stirrer, Atmosphere) start->reaction_setup reagent_addition Reagent Addition (Controlled Temperature) reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC, GC-MS) reagent_addition->reaction_monitoring workup Aqueous Workup (Quenching, Extraction) reaction_monitoring->workup purification Purification (Chromatography, Distillation) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization finish End characterization->finish

Caption: A generalized workflow for the synthesis of fine chemicals.

Protocol 1: Ozonolysis of this compound

Objective: To synthesize 3-Ethyl-2-heptanone via oxidative cleavage of this compound.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Ozone (O₃)

  • Dimethyl Sulfide (DMS, 2.0 eq)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve this compound in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Slowly add dimethyl sulfide to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to yield 3-Ethyl-2-heptanone.

Protocol 2: Hydroformylation of this compound

Objective: To synthesize 4-Ethyl-3-methyl-octanal.

Materials:

Procedure:

  • In a high-pressure autoclave equipped with a magnetic stir bar, add Rh(acac)(CO)₂ and triphenylphosphine.

  • Evacuate the autoclave and backfill with argon three times.

  • Add anhydrous toluene followed by this compound via syringe.

  • Pressurize the autoclave with synthesis gas to the desired pressure (e.g., 20-50 bar).[5]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by GC analysis of aliquots.

  • After completion, cool the autoclave to room temperature and carefully vent the excess gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to obtain 4-Ethyl-3-methyl-octanal.

Protocol 3: Epoxidation of this compound

Objective: To synthesize 2-(1-Ethyl-hexyl)-2-methyloxirane.[1]

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)[1]

  • Dichloromethane (CH₂Cl₂), anhydrous[1]

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution[1]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]

  • Brine[1]

  • Anhydrous sodium sulfate (Na₂SO₄)[1]

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Add m-CPBA portion-wise, ensuring the temperature remains below 5 °C.[1]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the starting material is consumed, as monitored by TLC analysis.[1]

  • Quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide.[1]

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • The crude epoxide can be used directly or further purified by column chromatography on silica gel.[1]

IV. Conclusion

This compound presents a valuable, though underutilized, platform for the synthesis of a range of fine chemicals. The protocols outlined in this document for oxidation, hydroformylation, and epoxidation provide a foundational guide for researchers and professionals in drug development and chemical synthesis. These transformations open avenues for creating novel aldehydes, ketones, and epoxides, which are key intermediates in the production of more complex molecules. Further experimental work is encouraged to optimize these protocols and explore the full synthetic potential of this versatile starting material.

References

Application Notes and Protocols: 3-Ethyl-2-methyl-1-heptene in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Analysis of available scientific and industry data reveals that 3-Ethyl-2-methyl-1-heptene does not have a documented role in the fragrance and flavor industry. Information from specialized databases indicates it is "not for fragrance use" and "not for flavor use"[1]. This document provides a summary of the known physicochemical and spectral properties of this compound for research purposes. Furthermore, it outlines generalized experimental protocols for the synthesis and sensory evaluation of novel volatile organic compounds, which could be adapted for the investigation of this compound should research into its potential olfactory properties be desired.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are crucial for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₂₀PubChem[2]
Molecular Weight 140.27 g/mol PubChem[2]
CAS Number 19780-60-0PubChem[2]
Boiling Point 161 °C at 760 mmHg (Predicted)BenchChem[3]
Density 0.742 g/cm³ (Predicted)BenchChem[3]
Refractive Index 1.421 (Predicted)BenchChem[3]
logP (o/w) 5.147 (Estimated)The Good Scents Company[1]
Water Solubility 1.073 mg/L @ 25 °C (Estimated)The Good Scents Company[1]

Spectral Data

Spectroscopic data is essential for the unambiguous identification of this compound. A summary of available spectral information is provided in Table 2.

SpectroscopyData SummarySource
GC-MS NIST Number: 114893; Top m/z peaks: 69, 84, 55PubChem[2]
¹³C NMR Spectral data availablePubChem[2]
IR (Vapor Phase) Spectral data availableNIST WebBook[4], PubChem[2]
Kovats Retention Index 1098.4 (Semi-standard non-polar column)PubChem[2]

Experimental Protocols

While specific protocols for this compound are not detailed in fragrance and flavor literature, the following generalized protocols for the synthesis and sensory evaluation of novel volatile organic compounds can be applied.

Protocol 1: Synthesis of a Branched Alkene via Wittig Reaction

This protocol describes a general approach for synthesizing a terminal alkene like this compound from a corresponding ketone.

Objective: To synthesize this compound from 3-ethyl-2-heptanone.

Materials:

Procedure:

  • Ylide Preparation:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-BuLi in hexanes dropwise to the suspension with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction:

    • Cool the ylide solution back down to 0 °C.

    • Add a solution of 3-ethyl-2-heptanone in anhydrous THF dropwise to the ylide solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to isolate the desired this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Synthesis_Workflow cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction cluster_workup Workup & Purification ylide1 Suspend Ph3PCH3Br in THF ylide2 Add n-BuLi at 0°C ylide1->ylide2 ylide3 Stir at RT (1-2h) ylide2->ylide3 wittig1 Cool ylide to 0°C ylide3->wittig1 wittig2 Add 3-ethyl-2-heptanone in THF wittig1->wittig2 wittig3 Stir at RT (2-4h) wittig2->wittig3 workup1 Quench with NH4Cl wittig3->workup1 workup2 Extract with Et2O workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 characterization Characterization (GC-MS, NMR) workup4->characterization

Caption: General workflow for the synthesis of this compound.
Protocol 2: Sensory Evaluation of a Volatile Compound

This protocol outlines a standard procedure for determining the odor profile and threshold of a newly synthesized volatile compound.

Objective: To characterize the olfactory properties of a purified volatile compound.

Materials:

  • Purified volatile compound (e.g., this compound)

  • Odorless, non-polar solvent (e.g., diethyl phthalate (B1215562) or mineral oil)

  • Glass sniffing strips

  • A panel of trained sensory analysts (typically 8-12)

  • Odor-free evaluation room with controlled ventilation

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of the volatile compound in the chosen solvent. A common starting point is a 10% solution, followed by serial dilutions (e.g., 1%, 0.1%, 0.01%, etc.).

  • Odor Profile Evaluation:

    • Dip a clean sniffing strip into the 10% solution, ensuring about 1 cm of the strip is submerged.

    • Present the strip to the sensory panelists and ask them to describe the odor characteristics at different time points (e.g., immediately, after 5 minutes, after 30 minutes) to evaluate the top, middle, and base notes.

    • Record all descriptors provided by the panelists.

  • Odor Threshold Determination:

    • Use the method of ascending concentration series.

    • Present panelists with a set of three sniffing strips, two of which are blanks (solvent only) and one containing a very low concentration of the sample.

    • Ask the panelist to identify the strip that has a different odor.

    • If they cannot correctly identify it, present them with the next higher concentration.

    • The concentration at which a panelist can reliably and repeatedly detect a difference is recorded as their individual threshold.

    • The geometric mean of the individual thresholds is calculated to determine the overall odor detection threshold.

  • Data Analysis:

    • Compile the odor descriptors to create a comprehensive odor profile.

    • Analyze the threshold data to determine the potency of the odorant.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis prep1 Prepare Serial Dilutions prep2 Dip Sniffing Strips prep1->prep2 eval1 Present to Panelists prep2->eval1 eval2 Record Odor Descriptors eval1->eval2 eval3 Determine Odor Threshold eval1->eval3 analysis1 Compile Odor Profile eval2->analysis1 analysis2 Calculate Mean Threshold eval3->analysis2 end End analysis1->end analysis2->end start Start start->prep1

Caption: Workflow for the sensory evaluation of a volatile compound.

Conclusion

While this compound is not currently recognized as a significant component in the fragrance and flavor industry, its physicochemical and spectral data are available for research purposes. The provided generalized protocols offer a framework for the synthesis and sensory evaluation of this and other novel volatile compounds, enabling further investigation into their potential applications. The lack of existing organoleptic data suggests that this compound may not possess desirable fragrance or flavor characteristics, or that its properties have yet to be explored.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Trisubstituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of trisubstituted alkenes. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of trisubstituted alkenes?

The synthesis of trisubstituted alkenes with high stereoselectivity is a significant challenge in organic chemistry. Key difficulties include:

  • Controlling Stereoselectivity: Achieving high E/Z selectivity is difficult due to the small energy differences between the geometric isomers.[1] This makes it hard to favor the formation of one isomer over the other.

  • Thermodynamic vs. Kinetic Control: Often, the desired isomer is the kinetic product, while the more stable E-isomer is thermodynamically favored. Product isomerization to the more stable form can occur under the reaction conditions (e.g., exposure to heat, light, acids, or bases), reducing the stereochemical purity.[1][2]

  • Low Reaction Yields: Side reactions such as homocoupling, catalyst deactivation, and incomplete conversions are common issues that diminish the overall yield.[2]

  • Substrate Limitations: Many synthetic methods are highly sensitive to the steric and electronic properties of the substrates, which limits their broad applicability.[2]

  • Steric Hindrance: The increased substitution around the forming double bond can slow down reactions and lead to poor yields, a common issue in methods like the Wittig reaction with hindered ketones.[3]

Q2: Which synthetic methods are most common for preparing trisubstituted alkenes, and what are their typical selectivity outcomes?

Several classic and modern methods are employed, each with its own stereochemical preference:

  • Wittig Reaction: The stereochemical outcome depends heavily on the nature of the phosphonium (B103445) ylide. Unstabilized ylides generally favor Z-alkenes, especially under salt-free conditions.[2][3] Stabilized ylides typically yield E-alkenes, while semi-stabilized ylides often result in poor E/Z selectivity.[3][4]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction typically favors the formation of the thermodynamically more stable E-alkene.[5][6][7] However, modifications like the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl), can strongly favor the Z-isomer.[3][8][9]

  • Cross-Coupling Reactions (Suzuki, Heck): These methods are powerful but can present challenges. The Heck reaction with internal olefins can be difficult, often requiring specific catalysts and conditions to control regioselectivity and avoid isomerization.[10][11] Suzuki-Miyaura coupling offers a versatile route, and sequential coupling strategies with 1,1-dihaloalkenes can provide excellent stereocontrol.[12]

  • Olefin Metathesis: While powerful for alkene synthesis, cross-metathesis for generating trisubstituted alkenes has been challenging due to issues with chemoselectivity (homo-metathesis) and catalyst stability.[13][14] However, recent advances have enabled the synthesis of both E and Z isomers with high purity.[13][15]

Troubleshooting Guides

This section addresses specific problems encountered during the synthesis of trisubstituted alkenes.

Issue 1: Poor E/Z Stereoselectivity

Q: My reaction is producing a nearly 1:1 mixture of E/Z isomers. How can I improve the stereoselectivity?

A: Poor stereoselectivity is a common problem stemming from reaction conditions or the inherent nature of the chosen method. Here are several strategies to troubleshoot this issue.

Troubleshooting Workflow for Poor Stereoselectivity

G cluster_wittig For Wittig/HWE Type Reactions cluster_coupling For Cross-Coupling Reactions start Poor E/Z Selectivity Observed temp Lower Reaction Temperature (Favors Kinetic Product) start->temp reagent Modify Reagent/Catalyst temp->reagent If selectivity is still poor conditions Optimize Base/Solvent System reagent->conditions wittig_node Wittig: Use unstabilized ylides in salt-free conditions for Z-alkenes. HWE: Use Still-Gennari conditions for Z-alkenes. reagent->wittig_node coupling_node Heck: Modify phosphine (B1218219) ligand and base. Suzuki: Ensure high purity of boronic esters. reagent->coupling_node isomerization Check for Product Isomerization conditions->isomerization If still no improvement method Consider Alternative Synthetic Method isomerization->method If isomerization is confirmed

Caption: A logical workflow for troubleshooting poor E/Z stereoselectivity.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution Applicable Methods
Thermodynamic Equilibration Run the reaction at a lower temperature to favor the kinetically controlled product. For many olefination reactions, the Z-isomer is the kinetic product.[2]Wittig, HWE
Suboptimal Reagent Choice Wittig: For Z-selectivity, use unstabilized ylides under lithium salt-free conditions.[2][3] For E-selectivity, use stabilized ylides.[3] HWE: For Z-selectivity, use the Still-Gennari modification with phosphonates bearing electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)).[3][8] For E-selectivity, standard HWE conditions are preferred.[5]Wittig, HWE
Incorrect Base or Solvent Wittig: Avoid lithium-containing bases if Z-selectivity is desired, as they can reduce selectivity.[2] HWE (Still-Gennari): Use strongly dissociating conditions, such as KHMDS with 18-crown-6 (B118740) in THF, to enhance Z-selectivity.[2][8]Wittig, HWE
Product Isomerization The desired product may be isomerizing to the more stable isomer after formation. Minimize reaction time and temperature post-completion. Ensure that the workup conditions are not acidic or basic, which could catalyze isomerization.[1]All methods
Steric or Electronic Effects For aromatic aldehydes in HWE reactions, which almost exclusively produce E-alkenes, the Still-Gennari modification is necessary to obtain Z-isomers.[5] For sterically hindered ketones, consider the HWE reaction over the Wittig, as it often gives better yields.[3]Wittig, HWE
Issue 2: Low Reaction Yield

Q: My reaction has high selectivity, but the overall yield is very low. What are the common causes and solutions?

A: Low yield can be attributed to several factors, from reagent quality to reaction setup.

Potential Cause Recommended Solution Applicable Methods
Catalyst Deactivation Ensure a rigorously inert atmosphere by using proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with argon/nitrogen). Use fresh, high-purity catalysts and ligands.[2]Suzuki, Heck, Metathesis
Poor Reagent Quality Use freshly purified starting materials. Ensure solvents are anhydrous.[2] For Suzuki couplings, consider using more stable boronic acid pinacol (B44631) esters instead of the free boronic acids, which are prone to protodeboronation.[2][16]All methods
Incomplete Reaction The reaction may be too slow under the current conditions. Try optimizing the reaction temperature and time. Monitor progress carefully using TLC or GC/MS to determine the optimal endpoint.[2]All methods
Side Reactions Homocoupling (Suzuki): This can occur with boronic acids. Using stable pinacol esters can mitigate this. Protodeboronation (Suzuki): This is the hydrolysis of the boronic acid/ester. It is accelerated for certain heteroaryl boronates.[16] Ensure anhydrous conditions and choose a suitable base.Suzuki, Heck
Steric Hindrance For sterically hindered ketones, the Wittig reaction may be slow and inefficient.[3] The HWE reaction, which uses more nucleophilic phosphonate (B1237965) carbanions, is often a better choice.[5][7]Wittig, HWE

Quantitative Data Summary

The choice of method significantly impacts both yield and stereoselectivity. The following table summarizes representative data for common methods.

Reaction Type Substrates Key Conditions Yield (%) E:Z Ratio Reference
Still-Gennari (HWE) Aromatic Aldehyde + Modified PhosphonateKHMDS, 18-crown-6, THF, -78 °C78>20:1 (Z-favored)J. Am. Chem. Soc. 2021, 143, 8261[8]
Modified HWE Benzaldehyde + Bis(hexafluoroisopropyl)phosphonoacetateNaH, THF, -78 °C to RT86>98:2 (Z-favored)J. Org. Chem. (2025)[9]
Wittig Reaction Ketone + Ylide + Borane AdductDimethylphenylphosphine–borane~60>98:2 (Z-favored)Sci. Adv. 2023, 9, eadj2486[17]
Suzuki Coupling 1,1-Dibromoalkene + Alkenyltrifluoroborate + AlkyltrifluoroboratePd(PPh₃)₄, Cs₂CO₃, 80 °C85Complete StereoselectivityOrg. Lett. via PMC[12]
Cross-Metathesis Trisubstituted Alkene + Di-substituted AlkeneMo- or Ru-based catalyst65-89up to 95:5 (Z-favored)Nature (2017)[13][15]
Heck Reaction Aryl Bromide + Internal OlefinPd EnCat®40, EtOH, Microwave~90Thermodynamically favored EFront. Chem. (2024)[10][11]

Experimental Protocols

Protocol 1: Z-Selective Horner-Wadsworth-Emmons (Still-Gennari Modification)

This protocol describes the synthesis of a Z-trisubstituted alkene using conditions that favor the kinetic isomer.

Materials:

  • Aldehyde (1.0 eq)

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate derivative (1.1 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (B28343) (1.5 eq)

  • 18-crown-6 (5.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 18-crown-6.

  • Add anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the KHMDS solution dropwise and stir the mixture for 20 minutes at -78 °C.

  • Add a solution of the phosphonate reagent in anhydrous THF dropwise to the reaction mixture. Stir for 30-60 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C.[2]

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the pure Z-alkene.

Protocol 2: General Suzuki-Miyaura Coupling for Trisubstituted Alkenes

This protocol outlines a general procedure for synthesizing trisubstituted alkenes via palladium-catalyzed cross-coupling.

Decision Guide for Synthetic Method Selection

G start Desired Alkene? z_alkene Z-Alkene start->z_alkene Z Isomer e_alkene E-Alkene start->e_alkene E Isomer z_wittig Wittig Reaction (Unstabilized Ylide, Salt-Free) z_alkene->z_wittig z_hwe Still-Gennari HWE (EWG-Phosphonate) z_alkene->z_hwe z_cu Copper Hydride Catalysis (Alkyne Hydroalkylation) z_alkene->z_cu note1 Consider substrate scope and functional group tolerance for all methods. z_alkene->note1 e_hwe Standard HWE Reaction e_alkene->e_hwe e_wittig Wittig Reaction (Stabilized Ylide) e_alkene->e_wittig e_heck Heck Reaction e_alkene->e_heck e_julia Julia-Kocienski Olefination e_alkene->e_julia e_alkene->note1

Caption: Decision guide for selecting a synthetic method based on desired stereochemistry.

Materials:

  • Aryl or Vinyl Halide/Triflate (1.0 eq)

  • Alkenyl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, CsF) (2.0 - 3.0 eq)

  • Solvent System (e.g., Toluene/Water, THF, Dioxane)

Procedure:

  • In a reaction vessel (e.g., Schlenk flask), combine the aryl/vinyl halide, the boronic acid/ester, the palladium catalyst, and the base.

  • Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is critical as oxygen can deactivate the catalyst.

  • Add the degassed solvent system via syringe. If using an aqueous base, this will be a biphasic system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC/MS until the starting material is consumed.[2]

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • If a biphasic system was used, separate the layers. Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to obtain the desired trisubstituted alkene.

References

Technical Support Center: Optimizing Wittig Reactions for Hindered Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Wittig and related reactions for the synthesis of sterically hindered alkenes.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with a hindered ketone is giving a low yield. What are the most common causes and how can I address them?

A1: Low yields in Wittig reactions involving sterically hindered ketones are a common challenge. The primary reasons include:

  • Steric Hindrance: The bulky nature of the ketone and/or the ylide can significantly slow down the reaction rate.[1][2] Stabilized ylides, in particular, are less reactive and often fail to react with hindered ketones.[1][2][3]

  • Ylide Instability: The phosphorus ylide may be unstable under the reaction conditions, leading to decomposition before it can react with the ketone.

  • Insufficiently Strong Base: Incomplete deprotonation of the phosphonium (B103445) salt to form the ylide will result in a lower concentration of the active reagent. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[4]

  • Presence of Protic Solvents: Traces of water or other protic impurities in the solvent or reagents will quench the strong base and the ylide.

Troubleshooting Strategies:

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is often the preferred method for hindered ketones as the phosphonate (B1237965) carbanions are generally more nucleophilic and less basic than Wittig reagents, leading to better yields.[1][2]

  • Use a Stronger Base: Ensure complete ylide formation by using a sufficiently strong base, such as n-BuLi or KHMDS.

  • Optimize Reaction Conditions: Longer reaction times or higher temperatures may be necessary to overcome the steric barrier. However, this must be balanced with the stability of the ylide.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents to prevent quenching of the reactive species.

Q2: I am obtaining a mixture of E/Z isomers. How can I improve the stereoselectivity of my reaction for a hindered alkene?

A2: The stereochemical outcome of the Wittig reaction is primarily influenced by the stability of the ylide and the reaction conditions.

  • Non-stabilized ylides (e.g., with alkyl substituents) typically favor the formation of Z-alkenes under kinetic control, especially in salt-free conditions.[1]

  • Stabilized ylides (with electron-withdrawing groups like esters or ketones) generally lead to the thermodynamically more stable E-alkene.[1]

  • Semi-stabilized ylides (e.g., with aryl substituents) often give mixtures of E and Z isomers.[1]

Strategies for Controlling Stereoselectivity:

  • For E-Alkenes (from non-stabilized ylides): Use the Schlosser Modification. This method involves the in-situ epimerization of the initially formed syn-betaine to the more stable anti-betaine using a strong base like phenyllithium (B1222949) at low temperatures, which then collapses to the E-alkene.[1]

  • For Z-Alkenes: Use the Still-Gennari Modification of the HWE Reaction. This approach utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in the presence of a strong, non-coordinating base like KHMDS with 18-crown-6 (B118740). These conditions kinetically favor the formation of Z-alkenes.[5][6]

  • Solvent and Additive Effects: The presence of lithium salts can decrease Z-selectivity with non-stabilized ylides by promoting betaine (B1666868) equilibration.[3][7] Running the reaction under salt-free conditions can enhance Z-selectivity.

Q3: How can I effectively remove the triphenylphosphine (B44618) oxide byproduct from my reaction mixture?

A3: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of the Wittig reaction due to its polarity and solubility in many organic solvents.

Purification Strategies:

  • Crystallization/Precipitation: If your product has significantly different solubility properties from TPPO, selective crystallization or precipitation can be effective. TPPO is poorly soluble in non-polar solvents like hexane (B92381) and pentane.

  • Column Chromatography: While sometimes challenging, careful optimization of the eluent system can achieve separation. A common technique is to use a silica (B1680970) plug and elute with a non-polar solvent to wash the desired product through while retaining the more polar TPPO.

  • Chemical Conversion: TPPO can be converted into a more easily removable derivative. For example, reaction with oxalyl chloride or zinc chloride can form insoluble salts that can be filtered off.

Section 2: Troubleshooting Guides

This section provides structured guides to address specific issues encountered during the synthesis of hindered alkenes.

Guide 1: Low or No Product Formation

This guide assists in diagnosing the cause of low or no yield in your Wittig or related reaction.

Low_Yield_Troubleshooting start Low or No Product Observed check_starting_materials Verify Purity and Integrity of Starting Materials (Ketone, Phosphonium Salt, Base, Solvent) start->check_starting_materials ylide_formation Ylide Formation Successful? (Color change, NMR analysis) check_starting_materials->ylide_formation steric_hindrance High Steric Hindrance in Ketone or Ylide? hwe Switch to Horner-Wadsworth-Emmons (HWE) Reaction steric_hindrance->hwe Yes optimize_conditions Increase Temperature and/or Reaction Time steric_hindrance->optimize_conditions No reaction_conditions Review Reaction Conditions (Temperature, Time, Concentration) reaction_conditions->steric_hindrance ylide_formation->reaction_conditions Yes stronger_base Use a Stronger Base (e.g., n-BuLi, KHMDS) ylide_formation->stronger_base No anhydrous Ensure Strictly Anhydrous Conditions stronger_base->anhydrous

Caption: Troubleshooting workflow for low or no product yield.

Guide 2: Poor Stereoselectivity

This guide provides a decision-making process for improving the E/Z selectivity of the alkene product.

Stereoselectivity_Troubleshooting start Poor E/Z Selectivity desired_isomer Desired Isomer? start->desired_isomer ylide_type Ylide Type? desired_isomer->ylide_type E-Alkene salt_free Use Salt-Free Conditions desired_isomer->salt_free Z-Alkene schlosser Use Schlosser Modification ylide_type->schlosser Non-stabilized hwe_e Use Standard HWE Reaction ylide_type->hwe_e Stabilized still_gennari Use Still-Gennari Modification (HWE) salt_free->still_gennari If HWE is an option

Caption: Decision tree for optimizing stereoselectivity.

Section 3: Data Presentation

The following tables summarize typical yields and stereoselectivities for different olefination methods with hindered substrates. Note that results can be highly substrate-dependent.

Table 1: Comparison of Wittig vs. HWE for Hindered Ketones

Carbonyl SubstrateOlefination ReagentBaseSolventTemp (°C)Yield (%)E/Z Ratio
2-AdamantanoneMethylenetriphenylphosphoranen-BuLiTHF25~60-70N/A
2-AdamantanoneTriethyl phosphonoacetateNaHDME80>90N/A
CamphorMethylenetriphenylphosphoraneKHMDSTHF25~85N/A
CamphorTriethyl phosphonoacetateNaHDME80>95N/A

Table 2: Stereoselective Methods for Hindered Alkene Synthesis

Carbonyl SubstrateOlefination MethodReagentBase/AdditiveSolventTemp (°C)Yield (%)E/Z Ratio
BenzaldehydeSchlosser ModificationBenzyltriphenylphosphonium bromiden-BuLi, PhLiToluene/THF-78 to 085-95>95:5 (E)
BenzaldehydeStill-GennariBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6THF-7870-85>95:5 (Z)
p-TolualdehydeStill-GennariBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKOtBu, 18-crown-6THF-78 to RT786:94 (E:Z)[8]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Horner-Wadsworth-Emmons (HWE) Reaction with a Hindered Ketone (E-selective)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

    • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.

    • Add anhydrous tetrahydrofuran (B95107) (THF) to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equivalents) in anhydrous THF via a dropping funnel.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Reaction with the Hindered Ketone:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Slowly add a solution of the hindered ketone (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate (B1210297), 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel. The water-soluble phosphate (B84403) byproduct is typically easy to remove during the aqueous workup.

Protocol 2: Still-Gennari Modification of the HWE Reaction for Z-Alkenes

This protocol is adapted for the synthesis of Z-alkenes from aldehydes.[8]

  • Preparation of the Reaction Mixture:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equivalent), bis(2,2,2-trifluoroethyl) phosphonate reagent (2.0 equivalents), and 18-crown-6 (3.0 equivalents).

    • Add anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

  • Ylide Generation and Reaction:

    • In a separate flask, prepare a solution of potassium tert-butoxide (KOtBu, 2.1 equivalents) in anhydrous THF.

    • Slowly add the KOtBu solution to the aldehyde/phosphonate mixture at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with 2 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the Z-alkene.

Section 5: Visualization of a Relevant Workflow

The synthesis of complex molecules, such as certain pharmaceuticals, often involves stereoselective olefination steps. The following diagram illustrates a simplified workflow for the synthesis of a hypothetical drug precursor where a hindered alkene is a key intermediate.

Drug_Synthesis_Workflow start Starting Material A functional_group_interconversion Functional Group Interconversion start->functional_group_interconversion hindered_ketone Hindered Ketone Intermediate functional_group_interconversion->hindered_ketone wittig_hwe Stereoselective Olefination (e.g., Wittig or HWE) hindered_ketone->wittig_hwe alkene_precursor Hindered Alkene Precursor wittig_hwe->alkene_precursor cyclization Cyclization Reaction alkene_precursor->cyclization final_modification Final Functional Group Modification cyclization->final_modification drug_molecule Target Drug Molecule final_modification->drug_molecule

Caption: A simplified workflow for drug synthesis involving a stereoselective olefination step.

References

Common side reactions in the synthesis of 3-Ethyl-2-methyl-1-heptene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-2-methyl-1-heptene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most reliable and widely used method for the synthesis of this compound is the Wittig reaction.[1] This method is advantageous because it forms the double bond at a specific location, which is crucial for obtaining the terminal alkene isomer.[1] An alternative, though less direct, route for similar alkenes involves the Grignard reaction to form a tertiary alcohol, followed by acid-catalyzed dehydration.[2] However, this second method often leads to a mixture of alkene isomers, with the more substituted internal alkene being the major product (Zaitsev's rule), making it less ideal for synthesizing a terminal alkene like this compound.[3][4]

Q2: What is the primary byproduct in the Wittig synthesis of this compound?

A2: The major byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide.[5] This compound is formed from the phosphorus ylide reagent during the reaction.[5] Its removal from the reaction mixture is a critical step in the purification process.

Q3: Why is my yield of this compound consistently low when using the Wittig reaction?

A3: Low yields in the Wittig synthesis of a sterically hindered alkene like this compound can be attributed to several factors. The reaction of stabilized ylides with sterically hindered ketones can be slow and result in poor yields.[6] Additionally, the labile nature of the aldehyde starting material (2-ethylhexanal) can lead to oxidation, polymerization, or decomposition, further reducing the yield.[5]

Q4: Can carbocation rearrangements occur during the synthesis of this compound?

A4: Carbocation rearrangements are a significant side reaction in the acid-catalyzed dehydration of alcohols, a potential alternative route to this compound.[2][3] If a tertiary alcohol precursor is dehydrated using a strong acid, the intermediate carbocation can rearrange to form a more stable carbocation, leading to a mixture of isomeric alkenes instead of the desired product.[3] The Wittig reaction avoids carbocation intermediates, thus preventing such rearrangements.[1]

Troubleshooting Guides

Wittig Reaction Route

Problem 1: Low or No Product Formation

  • Possible Cause: Incomplete formation of the phosphonium (B103445) ylide.

    • Solution: Ensure that the phosphonium salt is completely dry and that the reaction is performed under anhydrous conditions. The base used to generate the ylide (e.g., n-butyllithium) is extremely sensitive to moisture. Use a strong base to ensure complete deprotonation.

  • Possible Cause: Steric hindrance around the carbonyl group of the aldehyde (2-ethylhexanal).

    • Solution: Increase the reaction time and/or temperature to overcome the steric hindrance. However, be aware that prolonged heating can lead to decomposition of the aldehyde or ylide. The use of a less sterically hindered phosphonium ylide, if the synthesis allows, could also be considered.

  • Possible Cause: The aldehyde starting material has degraded.

    • Solution: Use freshly distilled or purified 2-ethylhexanal (B89479) for the reaction. Aldehydes are prone to oxidation and polymerization upon storage.[5]

Problem 2: Presence of Multiple Isomers in the Final Product

  • Possible Cause: Use of a stabilized ylide leading to a mixture of E/Z isomers.

    • Solution: For the synthesis of a terminal alkene, a non-stabilized ylide (like methylenetriphenylphosphorane) is used, which generally does not produce E/Z isomers. If internal alkenes are being synthesized with stabilized ylides, the Schlosser modification of the Wittig reaction can be employed to favor the E-alkene.[7]

  • Possible Cause: Isomerization of the product during workup or purification.

    • Solution: Avoid acidic conditions during the workup, as this can cause the terminal alkene to isomerize to a more stable internal alkene. Use a mild workup procedure and purify the product using fractional distillation under reduced pressure to minimize thermal isomerization.

Problem 3: Difficulty in Removing Triphenylphosphine Oxide

  • Possible Cause: Triphenylphosphine oxide has similar solubility properties to the desired alkene product.

    • Solution: Purify the crude product by column chromatography on silica (B1680970) gel. A non-polar eluent (e.g., hexanes) will elute the alkene first, while the more polar triphenylphosphine oxide will be retained on the column. Alternatively, triphenylphosphine oxide can sometimes be precipitated from the crude mixture by the addition of a non-polar solvent like diethyl ether or pentane (B18724) at low temperatures.

Data Presentation
ParameterWittig ReactionGrignard Reaction & Dehydration
Typical Yield Low to ModerateModerate to High (for the alcohol)
Common Side Products Triphenylphosphine oxide, unreacted starting materialsIsomeric alkenes, unreacted alcohol, ether from intermolecular dehydration
Key Challenges Steric hindrance, removal of triphenylphosphine oxideControl of regioselectivity during dehydration, carbocation rearrangements

Experimental Protocols

Synthesis of this compound via Wittig Reaction

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

Step 2: Reaction with 2-Ethylhexanal

  • Cool the ylide solution back down to 0 °C.

  • In a separate flame-dried flask, dissolve 2-ethylhexanal (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

  • Add the 2-ethylhexanal solution to the ylide solution dropwise via syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • The crude product, containing the desired alkene and triphenylphosphine oxide, is then purified by column chromatography (silica gel, eluting with hexanes) or fractional distillation under reduced pressure.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Wittig Synthesis start Start: Wittig Reaction for This compound check_yield Low or No Yield? start->check_yield check_isomers Presence of Isomers? check_yield->check_isomers No ylide_formation Incomplete Ylide Formation? - Check for moisture - Use strong, fresh base check_yield->ylide_formation Yes check_purification Purification Issues? check_isomers->check_purification No isomerization Isomerization during workup? - Avoid acidic conditions - Use mild workup check_isomers->isomerization Yes success Successful Synthesis: Pure this compound check_purification->success No phosphine_oxide Triphenylphosphine Oxide Contamination? - Column chromatography - Precipitation/crystallization check_purification->phosphine_oxide Yes steric_hindrance Steric Hindrance? - Increase reaction time/temp - Use less hindered reagents ylide_formation->steric_hindrance If problem persists aldehyde_degradation Aldehyde Degraded? - Use freshly purified aldehyde steric_hindrance->aldehyde_degradation If problem persists

Caption: Troubleshooting workflow for the Wittig synthesis of this compound.

References

Wittig Reaction Technical Support Center: Separation of E/Z Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig synthesis of alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and separating E/Z isomers in Wittig reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining the E/Z stereoselectivity in a Wittig reaction?

A1: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.[1] The nature of the substituent (R group) attached to the nucleophilic carbon of the ylide determines its stability.

  • Non-stabilized ylides: These ylides have simple alkyl or hydrogen substituents (e.g., R = alkyl, H). They are highly reactive and typically react under kinetic control to favor the formation of Z-alkenes.[2][3]

  • Stabilized ylides: These contain electron-withdrawing groups (e.g., R = ester, ketone) that delocalize the negative charge on the carbon. These ylides are less reactive, and the reaction often proceeds under thermodynamic control, leading to the more stable E-alkene with high selectivity.[2][3][4]

  • Semi-stabilized ylides: Ylides with substituents like aryl groups (e.g., R = phenyl) fall in between and often yield mixtures of E and Z isomers with poor selectivity.[2]

Q2: How can I favor the formation of the Z-isomer?

A2: To favor the Z-alkene, you should use a non-stabilized ylide. The reaction should be performed under salt-free conditions, as lithium salts can affect the stereochemical outcome.[2][3] Performing the reaction in a solvent like dimethylformamide (DMF) in the presence of lithium iodide or sodium iodide can also enhance the formation of the Z-isomer, sometimes almost exclusively.[2][3]

Q3: How can I favor the formation of the E-isomer?

A3: There are two primary strategies to favor the E-alkene:

  • Use a stabilized ylide: If your target molecule allows for it, using a stabilized ylide (e.g., a phosphorane with an adjacent ester or ketone) will strongly favor the E-isomer.[2][4]

  • Use the Schlosser modification: For non-stabilized ylides where the Z-isomer is normally favored, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures. This deprotonates the betaine, and subsequent reprotonation leads to the more stable threo-betaine, which collapses to the E-alkene.[1][2][3]

Q4: What are the common methods for separating a mixture of E/Z isomers?

A4: The separation of E/Z isomers can be challenging due to their similar physical properties. Common laboratory techniques include:

  • Column Chromatography: This is the most common method. Separation can sometimes be achieved on standard silica (B1680970) gel. For difficult separations, silica gel impregnated with silver nitrate (B79036) (AgNO₃) can be effective, as the silver ions interact differently with the π-bonds of the isomers.[5]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating isomers, especially for analytical purposes or small-scale preparative work.[5] Chiral HPLC is used for enantiomers, but specific columns can also resolve geometric isomers.[6]

  • Gas Chromatography (GC): For volatile compounds, capillary GC can provide excellent separation of E/Z isomers.

  • Crystallization: If one isomer is a solid and has significantly different solubility than the other, fractional crystallization can be an effective purification method.[5]

Q5: How can I determine the E/Z ratio of my product mixture?

A5: The most common and reliable method for determining the E/Z ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . The vinyl protons of the E and Z isomers will have different chemical shifts and, more importantly, different coupling constants (J-values).[7]

  • Typically, the coupling constant for trans protons (E-isomer) is larger (usually 12-18 Hz) than for cis protons (Z-isomer, usually 6-12 Hz).

  • By integrating the signals corresponding to a specific proton in each isomer, you can calculate the relative ratio of the two.[7][8]

Other methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), where the isomers will have different retention times, and the peak areas can be used to determine the ratio.

Troubleshooting Guides

Problem 1: My Wittig reaction produced a nearly 1:1 mixture of E/Z isomers. How can I improve the selectivity?

Possible Cause Solution
Use of a semi-stabilized ylide. Semi-stabilized ylides (e.g., benzyltriphenylphosphonium (B107652) halides) are known to give poor E/Z selectivity.[2] Consider alternative synthetic routes if high selectivity is crucial. For example, the Julia-Kocienski olefination often provides the E-alkene selectively.[2]
Reaction conditions are promoting equilibration. For non-stabilized ylides, ensure the reaction is run under strictly salt-free conditions if possible (e.g., using sodium amide or potassium hexamethyldisilazide as the base instead of n-BuLi). The presence of lithium salts can reduce Z-selectivity.[2][3]
Incorrect choice of ylide for the desired isomer. To obtain the Z-alkene, use a non-stabilized ylide.[2] To obtain the E-alkene, use a stabilized ylide or employ the Schlosser modification for non-stabilized ylides.[2][3]

Problem 2: I am unable to separate the E/Z isomers using standard silica gel column chromatography.

Possible Cause Solution
Isomers have very similar polarities. This is a common issue. Try using a less polar solvent system, which can often improve separation. Running a longer column with a shallower gradient can also help.
Standard silica is not effective. Prepare a stationary phase of silica gel impregnated with silver nitrate (AgNO₃). The silver ions form differential π-complexes with the alkenes, often allowing for separation.[5] Typically, a 5-10% by weight mixture of AgNO₃ in silica is used. Caution: Keep the column protected from light.
Isomers are co-eluting. Switch to a different chromatographic technique. Reverse-phase HPLC or preparative Thin Layer Chromatography (TLC) might provide the necessary resolution.

Problem 3: The main contaminant in my product is triphenylphosphine (B44618) oxide (Ph₃P=O), and it's difficult to remove.

Possible Cause Solution
Inherent byproduct of the Wittig reaction. Triphenylphosphine oxide is always formed as a stoichiometric byproduct.[1]
Similar solubility to the product. Crystallization: If your product is a solid, try recrystallizing it from a suitable solvent. Ph₃P=O may remain in the mother liquor.[1]
Chromatography: Ph₃P=O is moderately polar. Running a column with a relatively non-polar eluent can leave the Ph₃P=O on the baseline while eluting your less polar alkene product. If the product is very polar, it can be difficult to separate.
Precipitation: In some cases, after concentrating the reaction mixture, you can add a non-polar solvent like hexane (B92381) or a mixture of ether/hexane to precipitate out the Ph₃P=O, which can then be removed by filtration.

Data Presentation

Table 1: Effect of Ylide Type on Wittig Reaction Stereoselectivity

Ylide TypeSubstituent on Ylide (R)Typical ConditionsPredominant IsomerTypical Selectivity
Non-stabilized Alkyl, HSalt-free, Aprotic Solvents (THF, Ether)Z-alkeneModerate to High (Z/E > 95:5 possible)[2]
Semi-stabilized Aryl (e.g., Phenyl)Aprotic SolventsMixture of E and ZPoor (Often near 1:1)[2]
Stabilized -CO₂R, -COR, -CNProtic or Aprotic SolventsE-alkeneHigh to Excellent (E/Z > 95:5)[2][4]
Non-stabilized (Schlosser) Alkyl, H1. Base (n-BuLi) 2. PhLi at low tempE-alkeneHigh (Reverses normal selectivity)[2][3]

Experimental Protocols

Protocol 1: General Procedure for a Z-Selective Wittig Reaction (Non-stabilized Ylide)

  • Apparatus Setup: Dry a round-bottom flask equipped with a magnetic stir bar under flame or in an oven. Cool it under a stream of inert gas (e.g., Argon or Nitrogen).

  • Phosphonium Salt Suspension: Add the appropriate triphenylphosphonium salt (1.1 eq.) to the flask. Add anhydrous tetrahydrofuran (B95107) (THF) to create a suspension.

  • Ylide Formation: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq.), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).[1]

  • Reaction Incubation: Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes.

  • Addition of Carbonyl: Cool the ylide solution back down to -78 °C. Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the alkene isomers and remove triphenylphosphine oxide.

Protocol 2: Analysis of E/Z Isomer Ratio by ¹H NMR

  • Sample Preparation: Prepare a standard NMR sample by dissolving a small amount of the purified (or crude) product mixture in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a high number of scans to ensure good signal-to-noise, especially for the minor isomer.

  • Identify Vinyl Protons: Locate the signals for the protons on the C=C double bond. These typically appear in the 5.0-7.5 ppm region.[7]

  • Assign Isomers: Identify the pair of signals for each isomer. The coupling constant (J) is the key differentiator. The E-isomer will have a larger J-value (typically >12 Hz) than the Z-isomer (<12 Hz).

  • Integration: Carefully integrate one distinct, non-overlapping signal for the E-isomer and the corresponding signal for the Z-isomer.

  • Calculate Ratio: The ratio of the integration values directly corresponds to the molar ratio of the isomers. For example, if the integral for the E-isomer is 8.5 and for the Z-isomer is 1.5, the E/Z ratio is 85:15.

Visualizations

Wittig_Selectivity_Workflow cluster_Z Z-Alkene Path cluster_E E-Alkene Path start Desired Alkene Isomer? z_ylide Use Non-Stabilized Ylide (R = Alkyl, H) start->z_ylide Z-Isomer e_choice Choice of Method start->e_choice E-Isomer z_conditions Run under Salt-Free Conditions (e.g., NaHMDS, KHMDS base) z_ylide->z_conditions z_product Obtain Z-Alkene z_conditions->z_product e_ylide Use Stabilized Ylide (R = EWG) e_choice->e_ylide schlosser Use Schlosser Modification (Non-Stabilized Ylide + PhLi) e_choice->schlosser e_product Obtain E-Alkene e_ylide->e_product schlosser->e_product

Caption: Decision workflow for selecting Wittig reaction conditions.

Troubleshooting_Workflow start Poor E/Z Selectivity Observed check_ylide What type of ylide was used? start->check_ylide non_stab Non-Stabilized check_ylide->non_stab semi_stab Semi-Stabilized check_ylide->semi_stab stab Stabilized check_ylide->stab check_salt Were Li+ salts present? (e.g., from n-BuLi) non_stab->check_salt poor_selectivity Poor selectivity is expected. Consider alternative olefination (e.g., Julia, HWE). semi_stab->poor_selectivity check_equilibration Reaction may not have reached thermodynamic equilibrium. Increase reaction time or temp. stab->check_equilibration improve_z For Z-Alkene: Use salt-free base (KHMDS) or add LiI/NaI in DMF. check_salt->improve_z Yes improve_e For E-Alkene: Use Schlosser modification. check_salt->improve_e No (and E desired)

Caption: Troubleshooting guide for poor E/Z selectivity.

Experimental_Workflow cluster_reaction Reaction cluster_purification Purification & Analysis Ylide_Formation 1. Ylide Formation (Phosphonium Salt + Base) Carbonyl_Addition 2. Carbonyl Addition (Aldehyde or Ketone) Ylide_Formation->Carbonyl_Addition Reaction_Quench 3. Reaction Quench (e.g., aq. NH4Cl) Carbonyl_Addition->Reaction_Quench Extraction 4. Aqueous Workup & Extraction Reaction_Quench->Extraction Chromatography 5. Column Chromatography (Separate Isomers & Ph3P=O) Extraction->Chromatography Analysis 6. ¹H NMR Analysis (Determine E/Z Ratio) Chromatography->Analysis

Caption: General experimental workflow for Wittig reaction.

References

Technical Support Center: Preventing Isomerization of Terminal Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the isomerization of terminal alkenes during synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent unwanted double bond migration in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is terminal alkene isomerization, and why is it a problem?

A1: Terminal alkene isomerization is the migration of the carbon-carbon double bond from the end of a molecule (a terminal or α-olefin) to an internal position (an internal or β, γ, etc., olefin). This is a common side reaction in many transition metal-catalyzed processes. It is problematic because it leads to a mixture of regioisomers, reducing the yield of the desired terminal alkene product and complicating purification. The internal alkenes formed are often the thermodynamically more stable isomers, making this process favorable.[1][2]

Q2: What are the common causes of terminal alkene isomerization?

A2: Isomerization is typically caused by the formation of metal-hydride species in the catalytic cycle. These hydrides can add to the alkene (hydrometalation) and then be eliminated (β-hydride elimination) in a different position, leading to double bond migration. This is a known issue in several important reactions, including:

  • Heck Coupling: The β-hydride elimination step can be reversible. If the subsequent reductive elimination is slow, the palladium-hydride intermediate can re-add to the product, causing isomerization.[3]

  • Olefin Metathesis: Decomposition of ruthenium-based catalysts can generate ruthenium-hydride species that are responsible for isomerization.[4]

  • Cross-Coupling Reactions: Isomerization can occur in various cross-coupling reactions, especially when using catalysts that can readily form hydride intermediates.

Q3: How can I tell if my reaction is causing alkene isomerization?

A3: The most common indicator of isomerization is the presence of multiple alkene regioisomers in your product mixture, which can be detected by techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct signals for the protons of the terminal double bond versus those of internal double bonds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Isomers will often have different retention times in the GC, and their mass spectra will be identical or very similar.

  • Liquid Chromatography (LC): Similar to GC, isomers can often be separated by LC.

Troubleshooting Guides

Issue 1: Significant Isomerization Observed in a Heck Coupling Reaction

If you are observing a mixture of alkene isomers in your Heck reaction, consider the following troubleshooting steps.

The primary cause of isomerization in the Heck reaction is the reversibility of the β-hydride elimination step, leading to re-addition of a palladium-hydride species to the alkene product.[3]

  • Choice of Ligand: The ligand plays a crucial role in controlling isomerization.

    • Bulky, electron-rich phosphine (B1218219) ligands can accelerate the desired reductive elimination step, minimizing the lifetime of the palladium-hydride intermediate.

    • For example, in the Heck coupling of cyclic alkenes, trineopentylphosphine (TNpP) has been shown to provide higher selectivity for the less stable isomer compared to di-tert-butylneopentylphosphine (B1584642) (DTBNpP), which promotes isomerization.

  • Addition of Silver or Thallium Salts: Additives like silver carbonate (Ag₂CO₃) or thallium acetate (B1210297) (TlOAc) can act as halide scavengers. This promotes an irreversible reductive elimination of HX from the palladium-hydride intermediate, thus preventing its re-addition to the alkene.[3]

  • Base Selection: The choice of base can influence the reaction rate and selectivity. A stronger base can facilitate a more rapid regeneration of the active Pd(0) catalyst, which can help to suppress isomerization.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the isomerization pathway.

LigandAryl HalideAlkeneProduct Ratio (Terminal:Isomerized)Yield (%)Reference
PPh₃Iodobenzene1-octene85:1590Fictional Example
P(o-tol)₃Bromobenzene1-octene92:885Fictional Example
dppfIodobenzeneStyrene>99:195Fictional Example

Note: The data in this table is illustrative and compiled from general knowledge in the field. Actual results will vary depending on the specific substrates and reaction conditions.

Issue 2: Isomerization During Ruthenium-Catalyzed Olefin Metathesis

Isomerization is a known side reaction in olefin metathesis, often leading to reduced yields and product purity.

The formation of ruthenium-hydride species from the decomposition of the metathesis catalyst is the primary cause of double bond migration.[4]

  • Use of Additives:

    • 1,4-Benzoquinone and its derivatives: These compounds are effective at preventing olefin isomerization by likely quenching the ruthenium-hydride species. Electron-deficient benzoquinones are particularly effective.[4][5]

    • Mild acids: Acetic acid can also suppress isomerization without significantly affecting the catalyst's activity.[4]

  • Catalyst Choice and Handling:

    • Use fresh, high-purity catalyst. Catalyst decomposition is a key source of the problematic hydride species.

    • Minimize reaction time and temperature to reduce the extent of catalyst decomposition.

  • Solvent and Reagent Purity: Ensure that solvents and reagents are free of impurities that could promote catalyst decomposition.

CatalystSubstrateAdditive (mol%)Product Ratio (Terminal:Isomerized)Yield (%)Reference
Grubbs II1-deceneNone70:3085Fictional Example
Grubbs II1-decene1,4-Benzoquinone (10)>98:292[4]
Hoveyda-Grubbs IIAllyl benzeneNone65:3580Fictional Example
Hoveyda-Grubbs IIAllyl benzeneAcetic Acid (5)95:588[4]

Note: The data in this table is illustrative and based on findings reported in the cited literature. Actual results will vary.

Experimental Protocols

Protocol 1: Heck Reaction with Minimized Isomerization using a Bulky Phosphine Ligand

This protocol describes a general procedure for a Heck reaction designed to minimize alkene isomerization by using a bulky, electron-rich phosphine ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(tert-butyl)phosphine (P(tBu)₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and P(tBu)₃.

  • Add the anhydrous DMF and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.

  • Add the aryl halide, terminal alkene, and K₂CO₃ to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Olefin Metathesis with 1,4-Benzoquinone as an Isomerization Inhibitor

This protocol provides a method for performing a ring-closing metathesis (RCM) reaction while suppressing isomerization using 1,4-benzoquinone.

Materials:

  • Diene substrate (0.5 mmol)

  • Grubbs II catalyst (0.01 mmol, 2 mol%)

  • 1,4-Benzoquinone (0.05 mmol, 10 mol%)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (50 mL)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the diene substrate and 1,4-benzoquinone.

  • Add anhydrous CH₂Cl₂ and stir to dissolve the solids.

  • In a separate vial, weigh the Grubbs II catalyst under an inert atmosphere.

  • Add the catalyst to the reaction flask as a solid or dissolved in a small amount of anhydrous CH₂Cl₂.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Heck_Isomerization cluster_cycle Heck Catalytic Cycle cluster_isomerization Isomerization Pathway Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Coordination Alkene-Pd(II) Complex Oxidative_Addition->Coordination Alkene Migratory_Insertion Alkyl-Pd(II) Intermediate Coordination->Migratory_Insertion Syn-Carbopalladation Beta_Hydride_Elimination Alkene Product + H-Pd(II)-X Migratory_Insertion->Beta_Hydride_Elimination Syn-Elimination Reductive_Elimination Pd(0) + HX Beta_Hydride_Elimination->Reductive_Elimination Base Re-addition Re-addition of H-Pd-X Beta_Hydride_Elimination->Re-addition Reversible Reductive_Elimination->Pd(0) Isomerized_Product Isomerized Alkene Re-addition->Isomerized_Product

Caption: Heck catalytic cycle and the competing isomerization pathway.

Troubleshooting_Workflow cluster_heck Heck Troubleshooting cluster_metathesis Metathesis Troubleshooting cluster_other General Troubleshooting start Isomerization of Terminal Alkene Observed reaction_type Identify Reaction Type start->reaction_type heck Heck Coupling reaction_type->heck Heck metathesis Olefin Metathesis reaction_type->metathesis Metathesis other Other Reaction reaction_type->other Other heck_ligand Optimize Ligand (e.g., bulky, electron-rich) heck->heck_ligand metathesis_additive Add Inhibitor (e.g., 1,4-Benzoquinone) metathesis->metathesis_additive other_catalyst Screen Different Catalysts other->other_catalyst heck_additive Add Halide Scavenger (e.g., Ag₂CO₃) heck_ligand->heck_additive heck_base Change Base heck_additive->heck_base heck_temp Lower Temperature heck_base->heck_temp end Problem Resolved heck_temp->end metathesis_catalyst Use Fresh Catalyst metathesis_additive->metathesis_catalyst metathesis_conditions Minimize Time/Temp metathesis_catalyst->metathesis_conditions metathesis_conditions->end other_conditions Optimize Reaction Conditions (Solvent, Temp, Time) other_catalyst->other_conditions other_conditions->end

Caption: A workflow for troubleshooting terminal alkene isomerization.

References

Technical Support Center: Grignard Synthesis of 3-Ethyl-2-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-2-methyl-1-heptene via Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound using a Grignard reaction?

The most common approach is a two-step process. First, a Grignard reagent, such as sec-butylmagnesium bromide, is reacted with 2-pentanone. This nucleophilic addition to the ketone forms the tertiary alcohol, 3-ethyl-2-methylheptan-2-ol. The second step involves the acid-catalyzed dehydration of this alcohol to yield the desired alkene, this compound.

Q2: I am experiencing very low yields. What are the most common reasons for this in this specific Grignard reaction?

Low yields in the synthesis of a sterically hindered alkene like this compound can stem from several factors:

  • Steric Hindrance: The reaction between a bulky Grignard reagent (sec-butylmagnesium bromide) and a ketone can be slow and inefficient due to steric hindrance, which impedes the nucleophilic attack on the carbonyl carbon.

  • Enolization of the Ketone: The Grignard reagent can act as a base rather than a nucleophile, abstracting a proton from the α-carbon of the ketone. This forms an enolate and consumes the Grignard reagent, leading to the recovery of the starting ketone after workup.

  • Impure or Inactive Reagents: Grignard reagents are highly sensitive to moisture and air. Any residual water in the glassware or solvent will quench the reagent. The magnesium turnings used may also have an oxide layer that prevents the reaction from initiating.

  • Side Reactions During Dehydration: The dehydration of the tertiary alcohol can lead to the formation of isomeric alkenes and polymerization, especially under harsh acidic conditions.

Q3: How can I minimize the enolization of 2-pentanone?

To favor the desired nucleophilic addition over enolization, consider the following:

  • Lower Reaction Temperature: Running the Grignard addition at a lower temperature (e.g., 0 °C or below) can sometimes reduce the rate of the competing enolization reaction.

  • Use of Additives: The addition of cerium(III) chloride (Luche conditions) can enhance the nucleophilicity of the Grignard reagent and suppress enolization.

  • Alternative Reagents: While not a direct Grignard approach, organolithium reagents are generally more nucleophilic and less basic than Grignard reagents, which can lead to higher yields of the desired alcohol.

Q4: What are the best practices for setting up a successful Grignard reaction?

  • Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under vacuum or oven-drying. Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF). THF is often preferred for its ability to better solvate and stabilize the Grignard reagent.

  • Magnesium Activation: Activate the magnesium turnings to remove the passivating oxide layer. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Slow Addition of Alkyl Halide: Add the alkyl halide (e.g., 2-bromobutane) dropwise to the magnesium suspension to maintain a gentle reflux and prevent side reactions like Wurtz coupling.

Q5: Are there alternative methods to synthesize this compound?

Yes, the Wittig reaction is a viable alternative. This method involves the reaction of a phosphonium (B103445) ylide with a ketone to form the alkene directly. For this specific target molecule, reacting 2-pentanone with the appropriate ylide could be an option. However, the synthesis of tetrasubstituted alkenes via the Wittig reaction can be challenging and may result in a mixture of E/Z isomers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Grignard reaction does not initiate (no heat evolution, magnesium remains unchanged) Magnesium oxide layer on turnings.Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush the turnings with a dry glass rod.
Presence of moisture in glassware or solvent.Flame-dry all glassware under vacuum before use. Use freshly distilled or commercially available anhydrous solvents.
Low yield of the tertiary alcohol (3-ethyl-2-methylheptan-2-ol) Enolization: Grignard reagent acts as a base.Lower the reaction temperature. Consider using an organolithium reagent instead of a Grignard reagent.
Steric Hindrance: Slow reaction rate.Allow for a longer reaction time. Use a more reactive organometallic reagent if possible.
Wurtz Coupling: Grignard reagent reacts with unreacted alkyl halide.Add the alkyl halide slowly and maintain a gentle reflux to ensure it reacts with the magnesium as it is added.
Starting ketone (2-pentanone) is recovered after the reaction Enolization was the predominant reaction pathway.See solutions for "Low yield of the tertiary alcohol" due to enolization.
Formation of multiple alkene isomers during dehydration Carbocation rearrangement during the E1 mechanism.Use a milder dehydrating agent, such as phosphoric acid instead of sulfuric acid, and maintain the lowest possible temperature for the elimination.
Non-selective elimination.Consider alternative, non-acidic dehydration methods, such as using phosphorus oxychloride in pyridine.
Low yield of the final alkene product (this compound) Incomplete dehydration of the alcohol.Ensure sufficient heating and/or a catalytic amount of a strong acid is used. Monitor the reaction progress by techniques like TLC or GC.
Polymerization of the alkene.Use a milder acid catalyst and lower temperatures during dehydration. Consider distilling the alkene as it is formed to remove it from the acidic reaction mixture.

Experimental Protocols

Method 1: Grignard Reaction and Subsequent Dehydration

Step 1: Synthesis of 3-Ethyl-2-methylheptan-2-ol

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

  • Grignard Formation: In the dropping funnel, place a solution of 2-bromobutane (B33332) (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the 2-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by heat evolution and the disappearance of the iodine color. Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains

Technical Support Center: Selective Hydroformylation of Branched Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the selective hydroformylation of branched alkenes to obtain branched aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the key catalyst components for achieving high selectivity towards branched aldehydes in the hydroformylation of branched and terminal alkenes?

A1: Achieving high branched selectivity often requires moving beyond simple triphenylphosphine (B44618) ligands. The choice of ligand is critical. Ligands that have demonstrated high branched selectivity include phospholane-phosphite ligands like BOBPHOS.[1][2][3] The selection of the rhodium precursor can also influence catalyst activation and performance.[4]

Q2: What are the typical reaction conditions for promoting the formation of branched aldehydes?

A2: Generally, lower temperatures and higher carbon monoxide partial pressures can favor the formation of the branched product. However, the optimal conditions are highly dependent on the specific substrate and catalyst system. For instance, with some catalyst systems, a lower syngas (H₂/CO) pressure can lead to higher branched selectivity.

Q3: My reaction is producing a high proportion of linear aldehyde instead of the desired branched product. What can I do to improve the regioselectivity?

A3: To improve the branched-to-linear (b/l) ratio, consider the following:

  • Ligand Selection: Ensure you are using a ligand known to promote branched selectivity. Bulky phosphine (B1218219) or phosphite (B83602) ligands can sterically favor the formation of the linear product.[5]

  • Temperature: Lowering the reaction temperature often increases branched selectivity, although it may also decrease the reaction rate.[5]

  • Carbon Monoxide Partial Pressure: Increasing the partial pressure of carbon monoxide can favor the formation of the branched isomer.[5]

  • Syngas Ratio (H₂/CO): The ratio of hydrogen to carbon monoxide can influence selectivity. A lower H₂/CO ratio may favor branched products in some systems.

Q4: I am observing low or no conversion of my branched alkene. What are the potential causes?

A4: Low or no conversion can be attributed to several factors:

  • Catalyst Deactivation: The catalyst may have deactivated due to impurities, thermal degradation, or the formation of inactive rhodium clusters.[5]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the desired reaction rate.

  • Poor Mass Transfer: Inefficient stirring can lead to poor dissolution of syngas in the reaction medium, limiting the reaction rate.

  • Reaction Temperature: The temperature may be too low to achieve a sufficient reaction rate.

Q5: What are the common side reactions in the hydroformylation of branched alkenes?

A5: The most common side reactions include:

  • Isomerization: Migration of the double bond within the alkene substrate can lead to the formation of different constitutional isomers of the aldehyde product.[5][6]

  • Hydrogenation: The alkene substrate can be hydrogenated to the corresponding alkane, or the aldehyde product can be further reduced to an alcohol.[5]

  • Aldol Condensation: The aldehyde products can undergo self-condensation, especially at higher temperatures.[5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Possible Causes Solutions
Low Branched-to-Linear (b/l) Ratio 1. Inappropriate ligand selection.2. Reaction temperature is too high.3. Carbon monoxide partial pressure is too low.4. Syngas (H₂/CO) ratio is not optimal.1. Switch to a ligand known for high branched selectivity (e.g., BOBPHOS).2. Decrease the reaction temperature in increments of 5-10 °C.3. Increase the partial pressure of CO.4. Experiment with different H₂/CO ratios (e.g., 1:1, 1:2).
Low Conversion of Alkene 1. Catalyst deactivation due to impurities (e.g., peroxides, sulfur compounds).2. Insufficient catalyst loading.3. Inefficient stirring or poor gas dispersion.4. Reaction temperature is too low.1. Purify the alkene substrate and solvent to remove impurities. Ensure high-purity syngas.2. Increase the catalyst loading.3. Increase the stirring speed. Use a reactor with baffles or a gas-entraining impeller.4. Increase the reaction temperature in increments of 5-10 °C, while monitoring selectivity.
High Selectivity for Branched Aldehyde, but Low Conversion 1. Reaction conditions are too mild (low temperature).2. Product inhibition.3. Catalyst inhibition by an unknown impurity.1. Gradually increase the reaction temperature.2. If possible, perform the reaction at a lower substrate concentration.3. Analyze all starting materials for potential inhibitors.
Significant Alkene Isomerization 1. Reaction temperature is too high.2. Low carbon monoxide partial pressure.3. The chosen catalyst system has high isomerization activity.1. Lower the reaction temperature.2. Increase the CO partial pressure.3. Consider a different ligand or catalyst precursor that exhibits lower isomerization activity.
Formation of Hydrogenation Byproducts (Alkanes/Alcohols) 1. High hydrogen partial pressure.2. Reaction temperature is too high.1. Decrease the H₂ partial pressure or use a higher CO/H₂ ratio.2. Lower the reaction temperature.
Catalyst Deactivation During Reaction 1. Presence of peroxides in the alkene feed.2. Thermal degradation of the ligand or catalyst.3. Formation of inactive rhodium clusters.1. Purify the alkene by passing it through a column of activated alumina.[5]2. Operate at the lowest effective temperature.3. Ensure an appropriate ligand-to-rhodium ratio to stabilize the active catalytic species.

Data Presentation

Table 1: Effect of Ligand and Temperature on the Hydroformylation of 1-Octene

LigandTemperature (°C)Pressure (bar, H₂/CO = 1:1)Conversion (%)Branched/Linear (b/l) RatioReference
JEKphos5020-1.1[7]
JEKphos6020-5.9[7]
JEKphos7020-0.86[7]
Rh/TPP90--~0.3[5]

Table 2: Influence of Reaction Parameters on the Hydroformylation of Styrene

Catalyst SystemTemperature (°C)Pressure (bar, H₂/CO)Branched/Linear (b/l) RatioReference
Rh/g-C₃N₄15016 (1:1)~0.5[1]
Rh/g-C₃N₄-100~6.3[1]
Rh₂(P)₂/SiO₂-->19[8]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Hydroformylation in a High-Pressure Reactor

1. Reactor Preparation:

  • Thoroughly clean and dry a high-pressure autoclave reactor equipped with a magnetic stir bar, gas inlet and outlet valves, a pressure gauge, and a thermocouple.
  • Assemble the reactor and ensure all fittings are sealed correctly.
  • Purge the reactor at least three times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

2. Charging the Reactor:

  • Under an inert atmosphere (e.g., in a glovebox), add the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand to the reactor.
  • Add the degassed solvent and the branched alkene substrate via syringe.
  • Seal the reactor.

3. Reaction Execution:

  • Pressurize the reactor with carbon monoxide to the desired partial pressure, followed by the addition of hydrogen to reach the total desired pressure.
  • Begin stirring and heat the reactor to the target temperature.
  • Monitor the reaction progress by observing the pressure drop (consumption of syngas) and/or by taking aliquots for analysis (if the reactor is so equipped).

4. Reaction Work-up and Product Analysis:

  • After the desired reaction time or cessation of gas uptake, cool the reactor to room temperature.
  • Carefully vent the excess pressure in a well-ventilated fume hood.
  • Open the reactor and collect the reaction mixture.
  • Analyze the products by GC-MS to determine the conversion and the ratio of branched to linear aldehydes.[9][10][11][12]

Protocol 2: Preparation of a Rhodium-BOBPHOS Catalyst Solution

1. Handling Precautions:

  • BOBPHOS and the rhodium precursor are air- and moisture-sensitive. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox).

2. Preparation of the Catalyst Solution:

  • In a glovebox, weigh the desired amounts of the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the BOBPHOS ligand into a vial. A typical ligand-to-rhodium molar ratio is 1.1:1.
  • Add the desired amount of degassed solvent (e.g., toluene) to the vial to achieve the desired catalyst concentration.
  • Gently swirl the vial to dissolve the solids and form the active catalyst solution. The solution is typically used immediately.

Visualizations

Hydroformylation_Catalytic_Cycle Catalyst [RhH(CO)₂(L)₂] Active Catalyst Alkene_Coordination Alkene Coordination Catalyst->Alkene_Coordination + Alkene - CO Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Forms Rh-alkyl CO_Coordination CO Coordination Migratory_Insertion->CO_Coordination Acyl_Formation Acyl Formation CO_Coordination->Acyl_Formation + CO Oxidative_Addition Oxidative Addition of H₂ Acyl_Formation->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination + H₂ Reductive_Elimination->Catalyst - Aldehyde Aldehyde Branched Aldehyde Reductive_Elimination->Aldehyde Alkene Alkene Alkene->Catalyst CO CO CO->CO_Coordination H2 H₂ H2->Oxidative_Addition

A simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Troubleshooting_Workflow Start Low Branched Selectivity (Low b/l ratio) Check_Ligand Is the ligand appropriate for branched selectivity? Start->Check_Ligand Change_Ligand Select a more suitable ligand (e.g., BOBPHOS) Check_Ligand->Change_Ligand No Check_Temp Is the temperature too high? Check_Ligand->Check_Temp Yes Change_Ligand->Check_Temp Lower_Temp Decrease temperature Check_Temp->Lower_Temp Yes Check_Pressure Is CO partial pressure optimal? Check_Temp->Check_Pressure No Lower_Temp->Check_Pressure Adjust_Pressure Increase CO partial pressure Check_Pressure->Adjust_Pressure No Check_Syngas_Ratio Is H₂/CO ratio optimal? Check_Pressure->Check_Syngas_Ratio Yes Adjust_Pressure->Check_Syngas_Ratio Adjust_Ratio Vary H₂/CO ratio Check_Syngas_Ratio->Adjust_Ratio No End Improved Selectivity Check_Syngas_Ratio->End Yes Adjust_Ratio->End

A troubleshooting workflow for low branched selectivity.

Experimental_Workflow Start Start: Prepare for Reaction Prep_Reactor Prepare & Purge Reactor Start->Prep_Reactor Prep_Catalyst Prepare Catalyst Solution (in glovebox) Prep_Reactor->Prep_Catalyst Charge_Reactor Charge Reactor with Catalyst, Solvent, and Substrate Prep_Catalyst->Charge_Reactor Pressurize Pressurize with CO, then H₂ Charge_Reactor->Pressurize Run_Reaction Heat and Stir Pressurize->Run_Reaction Monitor Monitor Pressure Drop Run_Reaction->Monitor Cool_Vent Cool and Vent Reactor Monitor->Cool_Vent Analyze Analyze Products by GC-MS Cool_Vent->Analyze End End: Obtain Results Analyze->End

A general experimental workflow for hydroformylation.

References

Troubleshooting low conversion rates in the epoxidation of sterically hindered alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low conversion rates in the epoxidation of sterically hindered alkenes.

Frequently Asked Questions (FAQs)

Q1: Why is the epoxidation of sterically hindered alkenes, such as tetrasubstituted alkenes, so challenging?

A1: Steric hindrance presents a significant barrier to the epoxidation of highly substituted alkenes. The bulky substituents surrounding the carbon-carbon double bond physically obstruct the approach of the oxidizing agent, slowing down the reaction rate.[1] For a successful reaction, the oxidant must be able to access the π-system of the double bond. In sterically hindered cases, this approach is energetically unfavorable, often leading to low or no conversion. Furthermore, tetrasubstituted alkenes are generally poor substrates for some common epoxidation methods.[2]

Q2: How does the electron density of the alkene affect the reaction rate?

A2: The rate of epoxidation is highly dependent on the electron density of the double bond. Electron-rich alkenes, those with electron-donating groups, are more nucleophilic and react faster with electrophilic oxidizing agents like peroxy acids (e.g., m-CPBA).[3][4] Conversely, electron-deficient alkenes, such as α,β-unsaturated ketones, are less reactive towards these oxidants and may require different reaction conditions, such as nucleophilic oxidants (e.g., hydrogen peroxide under basic conditions).[3][5] Sterically hindered alkenes that are also electron-poor pose a particularly significant challenge.

Q3: What are the most common side reactions observed during the epoxidation of hindered alkenes?

A3: Besides low conversion, several side reactions can occur. If the formed epoxide is sensitive to the reaction conditions, ring-opening can occur, especially in the presence of acidic byproducts (like carboxylic acids from peroxy acid reagents), leading to the formation of diols or other adducts.[6][7] For substrates with other sensitive functional groups, undesired oxidations at other sites can compete with the epoxidation. In some cases, catalyst deactivation or oxidant decomposition can also be significant pathways that reduce the yield of the desired epoxide.[8]

Troubleshooting Guide: Low or No Conversion

Here we address specific issues that can lead to low conversion rates and provide actionable solutions.

Problem 1: The reaction shows little to no conversion of the starting alkene.

This is the most common issue when dealing with sterically hindered substrates. The primary cause is the difficulty of the oxidant in accessing the double bond.

Troubleshooting Workflow

TroubleshootingWorkflow start Low/No Conversion check_reagent 1. Evaluate Oxidant and Catalyst start->check_reagent check_conditions 2. Optimize Reaction Conditions check_reagent->check_conditions solution_reagent Switch to a more reactive or less bulky oxidant (e.g., DMDO). Consider a catalytic system (e.g., Jacobsen's). check_reagent->solution_reagent check_substrate 3. Assess Substrate Reactivity check_conditions->check_substrate solution_conditions Increase temperature. Increase reaction time. Increase reagent concentration. check_conditions->solution_conditions solution_substrate If alkene is electron-deficient, use a nucleophilic oxidant. Check for steric shielding by neighboring groups. check_substrate->solution_substrate end_node Improved Conversion solution_reagent->end_node solution_conditions->end_node solution_substrate->end_node

Caption: A general workflow for troubleshooting low conversion rates.

Potential Cause A: Inappropriate Oxidizing Agent

Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common but can be too bulky to approach a hindered double bond effectively.[9]

  • Solution 1: Switch to a less sterically demanding oxidant. Dimethyldioxirane (DMDO) is a highly reactive and small oxidizing agent that is often successful where m-CPBA fails.[10][11] It is generated in situ from acetone (B3395972) and Oxone, and its reactions are typically fast and clean, proceeding under neutral conditions.[11][12]

  • Solution 2: Use a catalytic system. Metal-catalyzed systems can offer different reaction pathways that may be less sensitive to steric hindrance. For example, manganese-salen complexes, like Jacobsen's catalyst, are known for the enantioselective epoxidation of unfunctionalized alkenes and can be effective for some hindered systems.[13][14] Methyltrioxorhenium (MTO) with hydrogen peroxide is another powerful system.[15]

Potential Cause B: Reaction Conditions are not Forcing Enough

Sterically hindered reactions are inherently slow and may require more energy to overcome the activation barrier.

  • Solution 1: Increase the reaction temperature. While many epoxidations are run at or below room temperature to minimize side reactions, a moderate increase in temperature can significantly increase the reaction rate. However, monitor the reaction closely for decomposition of the product or reagents.

  • Solution 2: Prolong the reaction time. Check the reaction progress over an extended period (e.g., 24-72 hours) via TLC or GC/LC-MS to determine if the reaction is simply slow.

  • Solution 3: Increase the concentration of the oxidant. Using a larger excess of the oxidizing agent can help drive the reaction to completion. Start with 1.5-2.0 equivalents and increase cautiously.

Potential Cause C: The Alkene is Electron-Deficient

If the sterically hindered alkene also contains electron-withdrawing groups, its reactivity towards electrophilic oxidants like m-CPBA is further reduced.

  • Solution: Use a nucleophilic epoxidation method. For electron-poor alkenes, a conjugate addition-elimination pathway is more effective. The typical reagent system is hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH or NaHCO₃) in a protic solvent like methanol.[5]

Reagent Selection Guide

The choice of oxidant is critical for the success of the epoxidation of sterically hindered alkenes.

ReagentSelection start Alkene Substrate is_hindered Sterically Hindered? start->is_hindered is_electron_rich Electron-Rich? is_hindered->is_electron_rich Yes mcpba m-CPBA is_hindered->mcpba No dmdo DMDO is_electron_rich->dmdo Yes h2o2_base H₂O₂ / Base is_electron_rich->h2o2_base No jacobsen Jacobsen's Catalyst dmdo->jacobsen Consider for Enantioselectivity

Caption: Decision tree for selecting an appropriate epoxidation reagent.

Comparative Data on Oxidant Performance

The following table summarizes typical yields for the epoxidation of a model sterically hindered alkene, 1,2-dimethylcyclohexene, with various reagents.

Oxidizing AgentTypical ConditionsYield (%)Key AdvantagesKey Disadvantages
m-CPBA CH₂Cl₂, 25 °C, 24h< 20Commercially available, easy to handle.Low reactivity with hindered substrates.
DMDO Acetone, 25 °C, 1h> 90High reactivity, neutral conditions, clean.[10]Must be prepared in situ, volatile.[11]
MTO / H₂O₂ / Pyridine CH₂Cl₂, 0 °C, 4h~ 85Catalytic, highly efficient.[15]Catalyst can be expensive.
Jacobsen's Catalyst CH₂Cl₂, NaOCl, 25 °C, 12h~ 70-90Enantioselective, high yields.[13][16]Catalyst synthesis required, oxidant sensitive.

Yields are approximate and can vary based on specific substrate and reaction scale.

Key Experimental Protocols

Protocol 1: Epoxidation using DMDO (Dimethyldioxirane)

This protocol describes the in situ generation and use of DMDO for the epoxidation of a sterically hindered alkene.

Materials:

Procedure:

  • Preparation of DMDO solution:

    • In a round-bottom flask equipped with a stir bar, combine water and acetone (1:1 v/v).

    • Cool the mixture to 0 °C in an ice bath.

    • While stirring vigorously, add sodium bicarbonate, followed by the slow, portion-wise addition of Oxone® over 15-20 minutes.

    • Continue to stir the resulting white suspension vigorously at 0 °C for 30 minutes.

  • Epoxidation:

    • Dissolve the sterically hindered alkene (1.0 equiv) in dichloromethane in a separate flask and cool to 0 °C.

    • The biphasic mixture from step 1 contains the DMDO in the upper acetone layer. Carefully decant or pipette an aliquot of this upper layer (typically 1.5-2.0 equivalents of DMDO based on theoretical yield) and add it to the alkene solution.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC. Reactions are often complete within 1-2 hours.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel and wash with saturated aqueous NaCl.

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide.

    • Purify by flash column chromatography if necessary.

Safety Note: Dioxiranes are peroxides and should be handled with care behind a blast shield. They are volatile and should only be used in a well-ventilated fume hood.[11]

Protocol 2: Jacobsen-Katsuki Asymmetric Epoxidation

This protocol is for the enantioselective epoxidation of a prochiral hindered alkene using Jacobsen's catalyst.

Materials:

  • Jacobsen's catalyst ((R,R)- or (S,S)-enantiomer)

  • Sterically hindered alkene

  • Dichloromethane (CH₂Cl₂), buffered with Na₂HPO₄

  • Sodium hypochlorite (B82951) (NaOCl, commercial bleach)

  • 4-Phenylpyridine (B135609) N-oxide (optional additive)

Procedure:

  • Reaction Setup:

    • To a solution of the alkene (1.0 equiv) in dichloromethane at 0 °C, add the Jacobsen's catalyst (typically 2-10 mol%).

    • If the substrate is known to be challenging, an additive like 4-phenylpyridine N-oxide (0.1-0.25 equiv) can be added, which can improve reaction rates and yields.[16]

  • Addition of Oxidant:

    • Add a buffered aqueous solution of sodium hypochlorite (pH adjusted to ~11 with NaOH) dropwise to the stirring reaction mixture over 1-2 hours.[17] Maintaining a slow addition rate is crucial to prevent catalyst decomposition.

    • Let the reaction stir at 0-4 °C. Monitor progress by TLC or GC. Reactions can take 12-36 hours.

  • Workup:

    • After completion, separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude product can be purified by column chromatography to yield the enantioenriched epoxide.

Catalytic Cycle for Jacobsen Epoxidation

JacobsenCycle MnIII Mn(III)-Salen (Catalyst) MnV Mn(V)=O (Active Oxidant) MnIII->MnV Oxidation MnV->MnIII Oxygen Transfer Regeneration MnV->MnIII Alkene Alkene (Substrate) MnV->Alkene Epoxide Epoxide (Product) Epoxide->MnIII Alkene->Epoxide Oxidant NaOCl (Oxidant) Oxidant->MnIII Byproduct NaCl

Caption: Simplified catalytic cycle for the Jacobsen epoxidation.

References

Validation & Comparative

Navigating Purity: A Comparative Guide to GC-MS, qNMR, and GCxGC for the Analysis of 3-Ethyl-2-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)—for the purity assessment of the branched olefin, 3-Ethyl-2-methyl-1-heptene.

This document delves into the theoretical underpinnings and practical applications of each method, presenting detailed experimental protocols and comparative data to inform methodological selection. Whether assessing the outcome of a Wittig reaction or verifying the quality of a starting material, this guide will equip you with the knowledge to choose the most appropriate analytical strategy for your research needs.

At a Glance: Method Comparison

A summary of the key performance characteristics of each technique is presented below, highlighting their respective strengths and limitations in the context of purity analysis for a volatile, non-polar compound like this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Principle Separation by volatility and polarity; detection by mass-to-charge ratio.Absolute quantification based on the direct relationship between signal intensity and the number of atomic nuclei.Enhanced chromatographic separation across two columns with different stationary phases; detection typically by FID or MS.
Primary Strength High sensitivity for volatile and semi-volatile impurities; excellent for impurity identification.High accuracy and precision for absolute purity determination without a specific standard of the analyte.Unparalleled separation power for complex mixtures and isomeric impurities.
Key Limitation Co-elution of isomers can complicate quantification.Lower sensitivity compared to GC-MS; may not detect non-protonated impurities.More complex instrumentation and data analysis.
Ideal Application Routine purity checks and identification of volatile synthesis byproducts.Definitive, high-accuracy purity assignment of the main component.Analysis of samples with complex impurity profiles, particularly isomeric mixtures.

Experimental Data: A Comparative Purity Assessment

To illustrate the practical differences between these techniques, a hypothetical batch of this compound with a known purity profile was analyzed. The results, presented in the table below, showcase the unique insights provided by each method.

Hypothetical Sample Profile:

  • True Purity of this compound: 98.5%

  • Impurities:

    • 3-Ethyl-2-methyl-2-heptene (isomer): 1.0%

    • Triphenylphosphine oxide (Wittig byproduct): 0.3%

    • Toluene (residual solvent): 0.2%

Table of Comparative Purity Assessment:

Analytical MethodPurity of this compound (%)Detected Impurities and their Quantification (%)
GC-MS 98.4% (by area percent)- 3-Ethyl-2-methyl-2-heptene (isomer): 1.1% - Triphenylphosphine oxide: 0.3% - Toluene: 0.2%
qNMR 98.5% ± 0.2% (absolute purity)- Total Organic Impurities (isomers and byproducts): ~1.3% - Toluene: 0.2%
GCxGC-FID 98.5% (by area percent)- 3-Ethyl-2-methyl-2-heptene (isomer): 1.0% - Triphenylphosphine oxide: 0.3% - Toluene: 0.2%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to facilitate the replication of these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the routine purity assessment of this compound and the identification of volatile impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet: Split/Splitless, 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 150 °C

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI), 230 °C

  • Transfer Line: 280 °C

  • Quadrupole: 150 °C

  • Scan Range: m/z 40-550

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a method for the highly accurate, absolute purity determination of this compound.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add 0.75 mL of deuterated chloroform (B151607) (CDCl₃) to the tube.

  • Cap the tube and vortex until the sample and standard are fully dissolved.

NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s

  • Acquisition Time: 4 s

  • Spectral Width: 20 ppm

Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the FID.

  • Integrate a well-resolved signal of this compound (e.g., the vinyl protons) and a signal from the internal standard.

  • Calculate the absolute purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-FID)

This protocol is optimized for the high-resolution separation of this compound from its isomers and other complex impurities.

Instrumentation:

  • GCxGC System: LECO Pegasus BT or equivalent

  • Detector: Flame Ionization Detector (FID)

Chromatographic Conditions:

  • First Dimension Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Second Dimension Column: SolGel-Wax (1.5 m x 0.1 mm ID, 0.1 µm film thickness)

  • Inlet: Split/Splitless, 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

  • Carrier Gas: Helium, constant pressure at 25 psi

  • First Dimension Oven Program:

    • Initial Temperature: 40 °C, hold for 1 minute

    • Ramp: 3 °C/min to 250 °C, hold for 5 minutes

  • Second Dimension Oven Program:

    • Offset from first dimension: +15 °C

  • Modulation Period: 4 s

  • Hot Pulse Time: 0.8 s

  • Cool Time between Stages: 1.2 s

FID Conditions:

  • Temperature: 300 °C

  • Data Acquisition Rate: 100 Hz

Visualizing the Workflow and Decision-Making

To further clarify the experimental processes and aid in the selection of the most suitable analytical technique, the following diagrams have been generated.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Volatile Solvent start->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (m/z) ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Impurities (Mass Spectra Library) chromatogram->identify quantify Quantify by Area Percent integrate->quantify identify->quantify end End quantify->end

Caption: Workflow for GC-MS Purity Analysis.

Method_Selection start Start: Purity Assessment Needed is_complex is_complex start->is_complex Is the impurity profile expected to be complex (e.g., many isomers)? gcms GC-MS end Method Selected gcms->end Routine Purity & Impurity ID qnmr qNMR qnmr->end High Accuracy Absolute Purity gcxgc GCxGC gcxgc->end High-Resolution Isomer Separation is_complex->gcxgc Yes is_absolute is_absolute is_complex->is_absolute No is_absolute->gcms No (Routine Check) is_absolute->qnmr Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion

The choice of analytical technique for the purity assessment of this compound is contingent on the specific requirements of the analysis. For routine quality control and the identification of volatile byproducts, GC-MS offers a robust and sensitive solution. When the primary objective is to obtain a highly accurate and precise absolute purity value, qNMR stands out as the method of choice. For challenging samples containing complex mixtures of isomers that are difficult to resolve by conventional chromatography, GCxGC provides the necessary separation power for accurate quantification. By understanding the capabilities and limitations of each of these powerful techniques, researchers can confidently select the most appropriate method to ensure the quality and integrity of their chemical compounds.

Distinguishing Alkene Isomers: A Guide to NMR-Based Structural Elucidation of 3-Ethyl-2-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3-Ethyl-2-methyl-1-heptene and its Isomers using ¹H and ¹³C NMR Spectroscopy

In the realm of organic chemistry, particularly in drug development and materials science, the precise structural characterization of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous differentiation of such isomers. This guide provides a comprehensive comparison of the NMR spectral features of this compound and two of its constitutional isomers: the positional isomer 3-Ethyl-2-methyl-2-heptene and the skeletal isomer 2,3-dimethyl-2-octene.

Differentiating Isomers Through a Logical Workflow

The process of distinguishing between these isomers using NMR spectroscopy follows a systematic workflow. This involves analyzing key features of both ¹H and ¹³C NMR spectra to deduce the unique structural attributes of each compound.

G Workflow for Isomer Differentiation using NMR A Obtain ¹H and ¹³C NMR Spectra B Analyze ¹H NMR Spectrum A->B C Analyze ¹³C NMR Spectrum A->C D Presence of Vinylic Protons (~4.5-5.5 ppm)? B->D G Number of Alkene Carbon Signals (~110-150 ppm)? C->G E This compound (Terminal Alkene) D->E Yes F Internal Alkene Isomers D->F No H Analyze Alkyl Region in ¹H and ¹³C Spectra F->H G->H I Compare Chemical Shifts and Multiplicities of Methyl, Ethyl, and other Alkyl Groups H->I J 3-Ethyl-2-methyl-2-heptene I->J K 2,3-dimethyl-2-octene I->K

Comparative Reactivity Analysis: 3-Ethyl-2-methyl-1-heptene vs. Its Internal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isomeric Reactivity in Alkenes

Alkenes are fundamental building blocks in organic synthesis, with their reactivity centered around the electron-rich carbon-carbon double bond. The substitution pattern of this double bond dictates the alkene's thermodynamic stability and its kinetic reactivity. Generally, thermodynamic stability increases with the number of alkyl substituents on the double bond carbons, following the order: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.[1][2] This is attributed to hyperconjugation, where adjacent C-H sigma bonds donate electron density into the pi-system.

However, kinetic reactivity is often governed by steric hindrance. Reactions that involve the approach of a bulky reagent or require the alkene to adsorb onto a catalyst surface are typically slower for more substituted, sterically congested alkenes. This guide will explore this dichotomy through the lens of 3-Ethyl-2-methyl-1-heptene and its internal isomers.

Isomers Under Comparison:

Alkene IsomerStructureSubstitution
This compound this compoundTrisubstituted (Terminal)
3-Ethyl-2-methyl-2-heptene 3-Ethyl-2-methyl-2-hepteneTetrasubstituted (Internal)
(E/Z)-4-Ethyl-3-methyl-2-heptene (E/Z)-4-Ethyl-3-methyl-2-hepteneTetrasubstituted (Internal)

Comparative Reactivity Data

The following tables summarize the expected relative reactivity of this compound and its internal, tetrasubstituted isomers in several key classes of alkene reactions. The quantitative data presented is based on analogous systems to illustrate the general reactivity trends.

Table 1: Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst. The rate of this reaction is highly sensitive to steric hindrance, as the alkene must adsorb onto the catalyst surface.

Alkene TypeRelative Rate of Hydrogenation (Normalized)Expected Product
Trisubstituted (Terminal)~1.03-Ethyl-2-methylheptane
Tetrasubstituted (Internal)< 0.13-Ethyl-2-methylheptane

Data extrapolated from studies comparing trisubstituted and tetrasubstituted alkenes. It has been shown that trisubstituted olefins can be selectively hydrogenated in the presence of tetrasubstituted olefins.

Table 2: Hydroboration-Oxidation

This two-step reaction sequence achieves an anti-Markovnikov addition of water across the double bond. The first step, hydroboration, is highly sensitive to steric effects, with the boron atom preferentially adding to the less sterically hindered carbon.

Alkene IsomerRegioselectivityRelative Reaction RateProduct
This compoundHigh (Boron on C1)Fast3-Ethyl-2-methylheptan-1-ol
Internal Tetrasubstituted IsomersVery Low to No ReactionVery Slow(Negligible)

The extreme steric crowding in the tetrasubstituted isomers is expected to significantly hinder the approach of the borane (B79455) reagent.

Table 3: Electrophilic Addition of HBr

The addition of hydrogen halides proceeds via a carbocation intermediate. The rate of reaction is primarily determined by the stability of this intermediate, with more stable carbocations forming faster.

Alkene IsomerCarbocation IntermediateRelative Reaction RateMajor Product
This compoundTertiary (on C2)Fast2-Bromo-3-ethyl-2-methylheptane
3-Ethyl-2-methyl-2-hepteneTertiary (on C2 or C3)ModerateMixture of 2-Bromo-3-ethyl-2-methylheptane and 3-Bromo-3-ethyl-2-methylheptane

While the tetrasubstituted alkene can also form a tertiary carbocation, the activation energy for the initial protonation may be higher due to steric hindrance, potentially leading to a slightly slower reaction compared to the terminal alkene.

Table 4: Acid-Catalyzed Hydration

Similar to hydrohalogenation, acid-catalyzed hydration proceeds through a carbocation intermediate, following Markovnikov's rule. The reaction rate is influenced by the stability of the carbocation.

Alkene IsomerCarbocation IntermediateRelative Reaction RateMajor Product
This compoundTertiary (on C2)Fast3-Ethyl-2-methylheptan-2-ol
3-Ethyl-2-methyl-2-hepteneTertiary (on C2 or C3)ModerateMixture of 3-Ethyl-2-methylheptan-2-ol and 3-Ethyl-2-methylheptan-3-ol

Experimental Protocols

The following are representative experimental protocols for the reactions discussed. These are generalized procedures and may require optimization for the specific substrates.

Protocol 1: Catalytic Hydrogenation

Objective: To reduce the carbon-carbon double bond of the alkene to an alkane.

Materials:

  • Alkene (this compound or an internal isomer)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (B145695) (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Round-bottom flask with a stir bar

  • Septum

  • Hydrogen-filled balloon

  • Filtration apparatus (e.g., Celite on a fritted funnel)

Procedure:

  • In a round-bottom flask, dissolve the alkene (1.0 mmol) in ethanol (10 mL).

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask with a septum and purge with nitrogen gas.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Once complete, carefully vent the excess hydrogen in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude alkane product.

Protocol 2: Hydroboration-Oxidation

Objective: To achieve anti-Markovnikov hydration of the alkene to form an alcohol.

Materials:

  • Alkene (this compound)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Round-bottom flask with a stir bar under an inert atmosphere (N₂ or Ar)

Procedure:

  • To a flame-dried, inert-atmosphere-purged round-bottom flask, add the alkene (1.0 mmol) dissolved in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF (0.33 mL, 0.33 mmol) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Slowly and carefully add 3 M NaOH solution (1 mL) followed by the dropwise addition of 30% H₂O₂ (1 mL) at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

Visualizations

Logical Relationship of Alkene Reactivity

G Factors Influencing Alkene Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Thermodynamic Stability Thermodynamic Stability Reaction Rate Reaction Rate Thermodynamic Stability->Reaction Rate Decreases (generally) Carbocation Stability Carbocation Stability Carbocation Stability->Reaction Rate Increases (e.g., HBr addition) Steric Hindrance Steric Hindrance Steric Hindrance->Reaction Rate Decreases (e.g., Hydrogenation) Alkene Substitution Alkene Substitution Alkene Substitution->Thermodynamic Stability Increases Alkene Substitution->Carbocation Stability Increases (if formed) Alkene Substitution->Steric Hindrance Increases

Caption: Factors influencing the reactivity of substituted alkenes.

Experimental Workflow for Catalytic Hydrogenation

G Workflow for Catalytic Hydrogenation Start Start Dissolve Alkene Dissolve Alkene in Solvent Start->Dissolve Alkene Add Catalyst Add Pd/C Catalyst Dissolve Alkene->Add Catalyst Purge with H2 Purge with H2 (3x) Add Catalyst->Purge with H2 Reaction Stir under H2 Atmosphere Purge with H2->Reaction Monitor Reaction Complete? Reaction->Monitor Monitor->Reaction No Filter Filter through Celite Monitor->Filter Yes Concentrate Remove Solvent Filter->Concentrate Product Product Concentrate->Product

Caption: Experimental workflow for the catalytic hydrogenation of an alkene.

Signaling Pathway for Electrophilic Addition of HBr

G Mechanism of Electrophilic Addition of HBr Alkene Alkene (Nucleophile) Pi_Complex Pi Complex Alkene->Pi_Complex HBr H-Br (Electrophile) HBr->Pi_Complex Carbocation Carbocation Intermediate Pi_Complex->Carbocation Protonation Bromide_Ion Br- (Nucleophile) Product Alkyl Halide Product Carbocation->Product Nucleophilic Attack Bromide_Ion->Product

Caption: Simplified mechanism for the electrophilic addition of HBr to an alkene.

References

A Comparative Guide to the Electrophilic Addition Rates of Branched vs. Linear Heptenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophilic addition reaction rates between various branched and linear isomers of heptene (B3026448). The analysis is grounded in the principles of physical organic chemistry, focusing on how the structural differences between these isomers influence their reactivity. This document is intended to be a valuable resource for professionals in chemical research and drug development who utilize alkene functionalization in their synthetic workflows.

Introduction to Electrophilic Addition in Heptenes

Electrophilic addition is a fundamental reaction of alkenes, where the electron-rich carbon-carbon double bond (the nucleophile) attacks an electrophile. The reaction typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate of this reaction is primarily determined by the stability of this carbocation.[1][2]

Heptene (C₇H₁₄) exists in numerous structural isomers, which can be broadly classified as linear or branched. Linear heptenes, such as 1-heptene, 2-heptene, and 3-heptene, have a straight-chain carbon skeleton. Branched heptenes, such as 2-methyl-2-hexene, possess a carbon backbone with one or more alkyl branches. These structural variations have a profound impact on the stability of the carbocation intermediate formed during electrophilic addition, and consequently, on the reaction rate.

Theoretical Framework: Carbocation Stability and Reaction Rate

The rate-determining step in the electrophilic addition of an acid like hydrobromic acid (HBr) to an alkene is the initial protonation of the double bond, which leads to the formation of a carbocation.[3][4] The stability of this carbocation intermediate is the single most important factor governing the activation energy of this step and, therefore, the overall reaction rate.

The stability of carbocations follows a well-established trend:

Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl

This stability order is attributed to two main electronic effects:

  • Inductive Effect: Alkyl groups are electron-donating, and they can stabilize the positive charge of the carbocation by pushing electron density towards it. The more alkyl groups attached to the positively charged carbon, the greater the stabilization.

  • Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. More substituted carbocations have more adjacent sigma bonds, leading to greater hyperconjugation and increased stability.

Therefore, alkenes that can form more substituted carbocations upon protonation will react more rapidly in electrophilic addition reactions. Branched heptenes are more likely to form tertiary or highly substituted secondary carbocations, whereas linear heptenes typically form less stable secondary or primary carbocations.

Comparative Analysis of Heptene Isomers

IsomerStructureAlkene SubstitutionCarbocation IntermediatePredicted Relative RateMajor Product
Linear Heptenes
1-HepteneCH₃(CH₂)₄CH=CH₂MonosubstitutedSecondary (at C2)Slow2-Bromoheptane
(E)-2-HepteneCH₃(CH₂)₃CH=CHCH₃DisubstitutedSecondary (at C2 or C3)ModerateMixture of 2-Bromoheptane and 3-Bromoheptane
Branched Heptenes
2-Methyl-1-hexeneCH₃(CH₂)₃C(CH₃)=CH₂DisubstitutedTertiary (at C2)Fast2-Bromo-2-methylhexane
2-Methyl-2-hexeneCH₃(CH₂)₂CH=C(CH₃)₂TrisubstitutedTertiary (at C2)Very Fast2-Bromo-2-methylhexane

Experimental Protocols

The following is a general experimental protocol for the addition of hydrogen bromide to a heptene isomer, which can be used to compare the reaction rates of different isomers.

Objective: To determine the relative rates of electrophilic addition of HBr to a linear heptene (e.g., 1-heptene) and a branched heptene (e.g., 2-methyl-2-hexene).

Materials:

  • 1-Heptene

  • 2-Methyl-2-hexene

  • 30% Hydrogen bromide in acetic acid

  • Carbon tetrachloride (or another suitable organic solvent)

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials or round-bottom flasks

  • Stirring apparatus

  • Pipettes

  • Separatory funnel

  • NMR tubes

  • NMR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure: [5]

  • Reaction Setup: In separate, labeled reaction vials, place equimolar amounts of the linear and branched heptene isomers.

  • Initiation of Reaction: In a fume hood, carefully add an equimolar amount of a 30% solution of hydrogen bromide in acetic acid to each reaction vial simultaneously. Start a timer immediately.

  • Reaction Monitoring: At regular time intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Workup: Immediately quench the reaction in the aliquot by adding it to a vial containing a two-phase system of an organic solvent (e.g., carbon tetrachloride) and water. Shake the vial, allow the layers to separate, and collect the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the composition of the organic layer at each time point using GC-MS to determine the relative amounts of the starting alkene and the alkyl bromide product.

  • Data Analysis: Plot the concentration of the starting alkene as a function of time for both the linear and branched isomers. The initial slope of these curves will be proportional to the initial reaction rate. A steeper slope indicates a faster reaction.

Safety Precautions: Hydrogen bromide is a corrosive and toxic gas. The 30% solution in acetic acid is also highly corrosive. All manipulations should be performed in a well-ventilated fume hood. Carbon tetrachloride is a hazardous substance and should be handled with appropriate personal protective equipment.

Visualizing the Reaction Pathway and Experimental Logic

To better understand the factors influencing the rate of electrophilic addition and the experimental approach to determining these rates, the following diagrams are provided.

Electrophilic_Addition_Pathway Alkene Alkene (Heptene Isomer) TS1 Transition State 1 (Protonation) Alkene->TS1 Slow HBr HBr HBr->TS1 Carbocation Carbocation Intermediate TS1->Carbocation TS2 Transition State 2 (Nucleophilic Attack) Carbocation->TS2 Fast Product Alkyl Bromide Product TS2->Product

Caption: Generalized reaction pathway for the electrophilic addition of HBr to an alkene.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion Reactants Select Branched and Linear Heptene Isomers Setup Set up parallel reactions (equimolar reactants) Reactants->Setup Initiate Initiate reactions with HBr and start timer Setup->Initiate Sample Collect aliquots at regular time intervals Initiate->Sample Quench Quench reaction in aliquots Sample->Quench Workup Perform aqueous workup and dry organic layer Quench->Workup GCMS Analyze samples by GC-MS Workup->GCMS Plot Plot [Alkene] vs. Time GCMS->Plot Compare Compare initial reaction rates Plot->Compare

Caption: Experimental workflow for comparing the rates of electrophilic addition.

Conclusion

The rate of electrophilic addition to heptene isomers is fundamentally governed by the stability of the carbocation intermediate formed during the reaction. Branched heptenes, which can form more stable tertiary or highly substituted secondary carbocations, are predicted to react significantly faster than their linear counterparts that form less stable secondary or primary carbocations. While direct comparative kinetic data for a series of heptene isomers is scarce, the theoretical principles provide a robust framework for predicting their relative reactivity. The provided experimental protocol offers a methodology for empirically verifying these predictions and quantifying the differences in reaction rates, which is crucial for optimizing synthetic routes and understanding reaction mechanisms in complex molecular systems.

References

A Researcher's Guide to Spectroscopic Differentiation of C10H20 Alkene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of compounds. This guide provides a comprehensive comparison of spectroscopic techniques for differentiating C10H20 alkene isomers, supported by experimental data and detailed protocols.

The structural diversity of C10H20 alkene isomers, which includes variations in double bond position, branching of the carbon chain, and the presence of cyclic structures, presents a significant analytical challenge. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offer powerful tools for elucidating these subtle structural differences. This guide will delve into the principles and practical applications of each technique for isomer differentiation.

Comparative Spectroscopic Data of C10H20 Isomers

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for a selection of representative C10H20 alkene isomers. These values are essential for direct comparison and identification of unknown samples.

Table 1: ¹H NMR Spectroscopic Data for Selected C10H20 Isomers

IsomerVinylic Protons (δ, ppm)Allylic Protons (δ, ppm)Other Protons (δ, ppm)Coupling Constants (J, Hz)
1-Decene ~4.9-5.0 (dd), ~5.7-5.8 (m)~2.0 (q)~0.9 (t), ~1.2-1.4 (m)J(H-H) ≈ 10.2, 17.0, 6.7
(E)-2-Decene ~5.4 (m)~1.9-2.0 (m)~0.9 (t), ~1.2-1.4 (m)J(H-H) ≈ 15 (trans)
(Z)-2-Decene ~5.3-5.4 (m)~2.0-2.1 (m)~0.9 (t), ~1.2-1.4 (m)J(H-H) ≈ 11 (cis)
2-Methyl-1-nonene ~4.7 (s)~2.0 (t)~0.9 (t), ~1.2-1.4 (m), ~1.7 (s)-
Cyclodecene ~5.3-5.5 (m)~1.9-2.1 (m)~1.3-1.6 (m)J(H-H) ≈ 11 (cis)
Cyclodecane N/AN/A~1.5 (s)N/A

Table 2: ¹³C NMR Spectroscopic Data for Selected C10H20 Isomers

IsomerVinylic Carbons (δ, ppm)Allylic Carbons (δ, ppm)Other Carbons (δ, ppm)
1-Decene ~114.1, ~139.1~33.9~14.1, ~22.7, ~28.9, ~29.1, ~29.3, ~29.6, ~31.9
(E)-2-Decene ~124.8, ~131.2~32.7, ~17.9~14.1, ~22.6, ~29.2, ~29.5, ~31.8
(Z)-2-Decene ~123.5, ~129.8~27.2, ~12.5~14.1, ~22.6, ~29.3, ~29.7, ~31.9
2-Methyl-1-nonene ~109.5, ~145.8~38.2, ~22.3~14.1, ~22.7, ~29.3, ~29.6, ~30.1, ~31.9
Cyclodecene ~130.5~29.8~23.5, ~24.8, ~25.9, ~26.2
Cyclodecane N/AN/A~25.4

Table 3: Key IR Absorption Frequencies for Differentiating C10H20 Isomers

Isomer TypeC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)=C-H Bend (out-of-plane) (cm⁻¹)
Monosubstituted (e.g., 1-Decene) 1640-16453070-3090910-920 and 990-1000 (strong)
(E)-Disubstituted (trans) 1665-16753010-3040960-975 (strong)
(Z)-Disubstituted (cis) 1650-16603010-3040675-730 (strong, broad)
1,1-Disubstituted (e.g., 2-Methyl-1-nonene) 1645-16553070-3090885-900 (strong)
Trisubstituted 1665-16753010-3040790-840 (medium)
Cyclic Alkene (cis) ~16503010-3040~700 (broad)
Cycloalkane N/AN/AN/A

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of each proton and carbon atom.

Materials:

  • C10H20 isomer sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • 5 mm NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the C10H20 isomer sample in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using standard parameters (e.g., 30° pulse, 1-2 s relaxation delay, 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and determine coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled spectrum using standard parameters (e.g., 30° pulse, 2 s relaxation delay, 128 or more scans).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and substitution patterns of the double bond based on their characteristic vibrational frequencies.

Materials:

  • C10H20 isomer sample (liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis:

    • Place a small drop of the liquid C10H20 isomer sample onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for C=C and =C-H stretching and bending vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers and obtain their mass spectra for identification based on molecular ion and fragmentation patterns.

Materials:

  • C10H20 isomer sample (diluted in a volatile solvent like hexane)

  • GC-MS system equipped with a suitable capillary column (e.g., non-polar DB-5ms)

Procedure:

  • GC Method:

    • Injector: Set to a temperature of 250°C with an appropriate split ratio (e.g., 50:1).

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) to separate the isomers.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Method:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-200.

  • Analysis:

    • Inject the sample into the GC.

    • Identify the peaks in the chromatogram corresponding to the separated isomers.

    • Analyze the mass spectrum for each peak, identifying the molecular ion (M⁺) at m/z 140 and characteristic fragment ions.

Interpretation of Spectroscopic Data for Isomer Differentiation

NMR Spectroscopy:

  • ¹H NMR: The chemical shifts and coupling constants of the vinylic protons are highly diagnostic. Terminal alkenes (e.g., 1-decene) show distinct signals for the =CH₂ and =CH- protons. For internal alkenes, the coupling constant between the vinylic protons can distinguish between cis (typically 6-12 Hz) and trans (typically 12-18 Hz) isomers.[1] The number and splitting patterns of allylic protons also provide valuable structural information.

  • ¹³C NMR: The chemical shifts of the sp² hybridized carbons of the double bond are sensitive to their substitution pattern.[2] Terminal alkenes have a =CH₂ carbon at a higher field (lower ppm) compared to internal alkenes. The chemical shifts of the allylic carbons can also help differentiate isomers. For cyclic compounds like cyclodecane, the absence of signals in the alkene region (100-150 ppm) is a clear indicator.[3]

IR Spectroscopy:

  • The position of the C=C stretching vibration can provide initial clues. Generally, the more substituted the double bond, the higher the frequency.[4]

  • The out-of-plane =C-H bending vibrations in the "fingerprint" region (1000-650 cm⁻¹) are particularly powerful for distinguishing substitution patterns.[4] For example, a strong band around 965 cm⁻¹ is characteristic of a trans-disubstituted alkene, while a cis-disubstituted alkene shows a broad, strong band around 700 cm⁻¹.[2] Monosubstituted alkenes exhibit two strong bands near 910 and 990 cm⁻¹.[4]

Mass Spectrometry:

  • All C10H20 isomers will have the same molecular ion peak at m/z 140.

  • Differentiation relies on the fragmentation patterns. Alkenes often undergo allylic cleavage, leading to the formation of a stable resonance-stabilized carbocation.[5] The position of the double bond will influence the masses of the resulting fragments.

  • Branched alkenes will fragment preferentially at the branching point to form more stable secondary or tertiary carbocations.[6]

  • Cyclic alkenes can undergo a characteristic retro-Diels-Alder reaction, leading to specific fragment ions.[1] For cyclodecene, this fragmentation is less straightforward but will produce a different pattern compared to its acyclic isomers.

Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of C10H20 alkene isomers.

Spectroscopic_Workflow cluster_sample Sample cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_conclusion Conclusion Unknown_Isomer Unknown C10H20 Isomer FTIR FTIR Spectroscopy Unknown_Isomer->FTIR NMR NMR Spectroscopy (1H & 13C) Unknown_Isomer->NMR GCMS GC-MS Unknown_Isomer->GCMS IR_Data IR Spectrum: - C=C Stretch - =C-H Bends FTIR->IR_Data NMR_Data NMR Spectra: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data Mass Spectrum: - Molecular Ion - Fragmentation Pattern GCMS->MS_Data Structure Structure Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Workflow for the spectroscopic differentiation of C10H20 alkene isomers.

By systematically applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently differentiate between the various C10H20 alkene isomers, ensuring the structural integrity of their compounds.

References

A Comparative Guide to the Relative Stability of Terminal vs. Internal Trisubstituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 20, 2025

In the fields of organic synthesis and medicinal chemistry, a nuanced understanding of isomeric stability is critical for predicting reaction outcomes and designing effective therapeutic agents. This guide provides a detailed comparison of the relative thermodynamic stabilities of terminal and internal trisubstituted alkenes, supported by experimental data.

Foundational Principles of Alkene Stability

The stability of an alkene is inversely related to its potential energy. More stable alkenes possess lower potential energy and release less heat upon hydrogenation. The primary factors governing the stability of substituted alkenes are:

  • Degree of Substitution: Alkene stability generally increases with the number of alkyl groups attached to the double-bonded carbons. This leads to the established trend: tetrasubstituted > trisubstituted > disubstituted > monosubstituted > ethylene.[1][2] This effect is largely attributed to hyperconjugation, where the interaction of adjacent C-H σ-bonds with the π-system of the double bond delocalizes electron density and lowers the overall energy of the molecule.

  • Stereochemistry: For disubstituted alkenes, trans isomers are typically more stable than cis isomers due to reduced steric strain.[3]

  • Isomeric Position of the Double Bond: For alkenes with the same degree of substitution, internal alkenes (where the double bond is not at the end of a chain) are generally more stable than their terminal isomers.

This guide focuses on the comparison between two classes of trisubstituted isomers: terminal (e.g., 2-methyl-1-butene) and internal (e.g., 2-methyl-2-butene). The internal isomer, with more alkyl substituents directly on the double-bond carbons, benefits from greater hyperconjugative stabilization and is therefore thermodynamically more stable.[4][5]

Quantitative Analysis via Heats of Hydrogenation

The most common method for quantifying the relative stability of alkene isomers is by measuring their standard heats of hydrogenation (ΔH°hydrog).[3][6] In this exothermic reaction, an alkene and hydrogen gas react in the presence of a metal catalyst to form the corresponding alkane.[7] Since isomeric alkenes produce the same alkane upon hydrogenation, any difference in the heat released must be due to the difference in the initial stability of the alkenes themselves.[6][8] A less negative (smaller) heat of hydrogenation indicates a more stable alkene.[1][6][8]

The table below presents experimental heats of hydrogenation for representative C5 trisubstituted alkene isomers.

Alkene IsomerStructureTypeΔH°hydrog (kcal/mol)ΔH°hydrog (kJ/mol)
2-Methyl-2-buteneInternal, Trisubstituted-26.6-111.3
2-Methyl-1-buteneTerminal, Trisubstituted-28.2-118.0

Data sourced from the NIST Webbook via Oregon State University.[9]

The data clearly shows that 2-methyl-2-butene, the internal isomer, has a less negative heat of hydrogenation than 2-methyl-1-butene, the terminal isomer. This difference of 1.6 kcal/mol (6.7 kJ/mol) confirms that the internal trisubstituted alkene is more stable.

Visualizing Relative Energy Levels

The relationship between alkene stability and heat of hydrogenation can be visualized with an energy diagram. The more stable internal alkene starts at a lower potential energy level and therefore releases less energy to reach the common product state.

G cluster_0 Reactants_Terminal 2-Methyl-1-butene + H₂ Product 2-Methylbutane Reactants_Terminal->Product  ΔH° = -28.2 kcal/mol Reactants_Internal 2-Methyl-2-butene + H₂ Reactants_Internal->Product  ΔH° = -26.6 kcal/mol

References

A Comparative Guide to the Regioselectivity of Hydroboration-Oxidation Across Diverse Alkene Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, enabling the anti-Markovnikov hydration of carbon-carbon double bonds with high stereospecificity. This two-step reaction sequence offers a powerful tool for introducing a hydroxyl group to the less substituted carbon of an alkene, a regiochemical outcome complementary to acid-catalyzed hydration and oxymercuration-demercuration reactions. The regioselectivity of this reaction is profoundly influenced by the substitution pattern of the alkene, a critical consideration in the strategic design of synthetic routes for complex molecules in pharmaceutical and materials science.

This guide provides a comparative analysis of the regioselectivity of hydroboration-oxidation for various alkene structures, supported by experimental data. It further details generalized experimental protocols and visual representations of the reaction mechanism and workflow to aid in practical application.

Data Presentation: Regioselectivity of Hydroboration-Oxidation

The regioselectivity of the hydroboration-oxidation reaction is dictated by both steric and electronic factors during the initial hydroboration step. The boron atom, being the electrophilic center of the borane (B79455) reagent, preferentially adds to the less sterically hindered carbon of the double bond. Concurrently, the transition state of this concerted addition features a partial positive charge on the more substituted carbon, which is better able to stabilize it. The use of sterically bulky borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can significantly enhance this inherent regioselectivity.

The following table summarizes the experimentally observed product distribution for the hydroboration-oxidation of a range of alkene structures, illustrating the impact of substitution on the regiochemical outcome.

Alkene StructureAlkene NameBorane ReagentMajor Product (Anti-Markovnikov)Minor Product (Markovnikov)Product Ratio (Anti-Markovnikov : Markovnikov)
Monosubstituted PropeneBH₃Propan-1-olPropan-2-ol~94 : 6
1-HexeneBH₃Hexan-1-olHexan-2-ol~94 : 6
1-Hexene9-BBNHexan-1-olHexan-2-ol>99 : 1[1]
StyreneBH₃∙THF2-Phenylethanol1-PhenylethanolMajor : Minor
Styrene9-BBN2-Phenylethanol1-PhenylethanolHighly Selective for Anti-Markovnikov[2]
Disubstituted (Geminal) Isobutylene (2-Methylpropene)BH₃2-Methylpropan-1-oltert-ButanolHighly Selective for Anti-Markovnikov
Disubstituted (Internal) cis-2-ButeneBH₃Butan-2-olButan-2-olNot Applicable (Symmetrical)
trans-2-ButeneBH₃Butan-2-olButan-2-olNot Applicable (Symmetrical)
Trisubstituted 1-MethylcyclohexeneBH₃trans-2-Methylcyclohexan-1-ol1-Methylcyclohexan-1-ol>99 : <1
2-Methyl-2-buteneBH₃3-Methylbutan-2-ol2-Methylbutan-2-olMajor : Minor

Visualizing the Reaction Pathway and Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the mechanism of hydroboration-oxidation and a typical experimental workflow.

hydroboration_mechanism cluster_hydroboration Hydroboration Step (Anti-Markovnikov Addition) cluster_oxidation Oxidation Step (Retention of Stereochemistry) Alkene Alkene (R₂C=CR'H) TransitionState Four-membered Transition State Alkene->TransitionState Borane Borane (BH₃) Borane->TransitionState Organoborane Trialkylborane (R₂CH-CR'H)₃B TransitionState->Organoborane Syn-addition Intermediate Borate Ester (R₂CH-CR'H)₃B(OOR) Organoborane->Intermediate H2O2_OH H₂O₂ / NaOH H2O2_OH->Intermediate Alcohol Alcohol (R₂CH-CR'H-OH) Intermediate->Alcohol Rearrangement & Hydrolysis experimental_workflow cluster_setup Reaction Setup cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Work-up and Purification Start Dissolve Alkene in Anhydrous THF under Inert Atmosphere (e.g., N₂ or Ar) Cool Cool Reaction Mixture (e.g., 0 °C) Start->Cool AddBorane Slowly Add Borane Reagent (e.g., BH₃∙THF or 9-BBN) Cool->AddBorane Stir Stir at Room Temperature AddBorane->Stir Cool2 Cool Reaction Mixture Stir->Cool2 AddOxidant Slowly Add NaOH(aq) followed by H₂O₂(aq) Cool2->AddOxidant Stir2 Stir at Room Temperature or Gentle Heating AddOxidant->Stir2 Quench Quench Reaction (e.g., with water or brine) Stir2->Quench Extract Extract with Organic Solvent (e.g., Diethyl Ether) Quench->Extract Dry Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography (if necessary) Concentrate->Purify

References

Validating the Structure of 3-Ethyl-2-methyl-1-heptene: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's structure is a critical step in chemical research and drug development. For a simple alkene like 3-Ethyl-2-methyl-1-heptene, while seemingly straightforward, confirming its precise connectivity and ruling out isomeric possibilities requires powerful analytical techniques. This guide provides a comparative overview of the validation of the this compound structure, with a primary focus on the comprehensive insights provided by 2D Nuclear Magnetic Resonance (NMR) spectroscopy. We will compare the depth of structural information obtained from 2D NMR with that from other common analytical methods, supported by predicted data and detailed experimental protocols.

Spectroscopic Data Comparison: 2D NMR vs. Other Techniques

While techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide valuable pieces of the structural puzzle, they often lack the definitive connectivity information required for unambiguous structure elucidation. 2D NMR, on the other hand, allows for the mapping of covalent bonds through nuclear spin-spin correlations.

Spectroscopic Technique Information Provided for this compound Limitations
Infrared (IR) Spectroscopy Confirms the presence of C=C and C-H bonds characteristic of an alkene. A gas-phase IR spectrum is available in the NIST WebBook.[1]Does not provide a detailed carbon-hydrogen framework. Cannot distinguish between isomers with the same functional groups.
Mass Spectrometry (MS) Determines the molecular weight (140.27 g/mol ) and provides fragmentation patterns that can offer clues about the structure.[2]Fragmentation can sometimes be complex and may not definitively distinguish between all structural isomers.
1D NMR (¹H and ¹³C) Provides information on the number and types of proton and carbon environments. Predicted chemical shifts can be estimated.Signal overlap in the ¹H NMR spectrum can make unambiguous assignment difficult. Does not directly show which atoms are connected.
2D NMR (COSY, HSQC, HMBC) Provides detailed atom-to-atom connectivity. COSY shows H-H couplings, HSQC correlates directly bonded C-H pairs, and HMBC shows long-range C-H correlations, allowing for the complete assembly of the molecular structure.[3][4]Requires more instrument time and more complex data interpretation than 1D NMR.

Structural Elucidation by 2D NMR

To illustrate the power of 2D NMR, we will use predicted ¹H and ¹³C NMR data for this compound. The following table outlines the predicted chemical shifts for each unique proton and carbon atom.

Structure of this compound with Atom Numbering:

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~4.7 (s, 2H)~110
2-~150
3~2.1 (m, 1H)~45
4~1.3 (m, 2H)~30
5~1.2 (m, 2H)~29
6~1.3 (m, 2H)~23
7~0.9 (t, 3H)~14
8~1.4 (m, 2H)~25
9~0.8 (t, 3H)~12
10~1.7 (s, 3H)~22

Note: These are predicted values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Key 2D NMR Correlations for Structure Validation
  • COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system.[5]

    • A cross-peak between the protons on C4, C5, and C6 would confirm the butyl chain fragment.

    • A correlation between the protons on C8 and C9 would establish the ethyl group.

    • A key correlation would be observed between the proton on C3 and the protons on C4 and C8, linking the ethyl and butyl groups to the chiral center.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[4]

    • For example, the proton signal at ~2.1 ppm would show a cross-peak with the carbon signal at ~45 ppm, confirming the assignment of C3 and its attached proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away.[5]

    • The protons of the methyl group (C10) at ~1.7 ppm would show a correlation to the quaternary carbon C2 (~150 ppm) and the methine carbon C3 (~45 ppm).

    • The olefinic protons (C1) at ~4.7 ppm would show correlations to the quaternary carbon C2 (~150 ppm) and the methine carbon C3 (~45 ppm). These correlations are crucial for establishing the connectivity around the double bond.

    • The proton on C3 would show correlations to C1, C2, C5, and C9, definitively connecting all the fragments of the molecule.

Experimental Protocols

The following is a generalized protocol for the acquisition of 2D NMR spectra for a liquid sample such as this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
  • Transfer the solution to a standard 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to check the sample concentration and purity and to optimize spectral parameters.
  • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

3. 2D NMR Acquisition:

  • COSY: Use a standard gradient-selected COSY pulse sequence. Typically, 2-4 scans per increment over 256-512 increments are sufficient.
  • HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for a one-bond ¹J(CH) coupling constant of ~145 Hz.
  • HMBC: Use a standard gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for a coupling constant of ~8 Hz to observe 2- and 3-bond correlations.

Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 2D NMR.

G Workflow for 2D NMR Structure Validation of this compound cluster_0 Initial Analysis cluster_1 2D NMR Analysis cluster_2 Structure Elucidation MS Mass Spectrometry (Determine Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Initial Chemical Shift Data) MS->NMR_1D IR IR Spectroscopy (Identify Functional Groups) IR->NMR_1D COSY COSY (H-H Connectivity) NMR_1D->COSY HSQC HSQC (Direct C-H Correlation) NMR_1D->HSQC HMBC HMBC (Long-Range C-H Correlation) NMR_1D->HMBC Assemble Assemble Fragments (Using HMBC and COSY data) COSY->Assemble HSQC->Assemble HMBC->Assemble Validate Validate Structure (Confirm all correlations) Assemble->Validate Final Final Structure Confirmed: This compound Validate->Final

Caption: Workflow for the spectroscopic validation of this compound.

References

A Comparative Analysis of Ozonolysis Products from Various Heptene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ozonolysis of alkenes is a powerful and versatile oxidative cleavage reaction in organic synthesis, enabling the transformation of carbon-carbon double bonds into valuable carbonyl compounds such as aldehydes and ketones. The precise nature of the products formed is intrinsically linked to the structure of the starting alkene. This guide provides a comparative study of the ozonolysis products derived from various structural isomers of heptene (B3026448), supported by established chemical principles and a detailed experimental protocol for their quantitative analysis.

Ozonolysis Product Distribution of Heptene Isomers

The ozonolysis of heptene isomers, followed by a reductive workup, cleaves the double bond to yield a mixture of aldehydes and ketones. The specific products are determined by the substitution pattern around the double bond of each isomer. The table below outlines the expected primary ozonolysis products for a selection of heptene isomers.

Heptene IsomerStructureOzonolysis Products
1-Heptene (B165124)Hexanal and Formaldehyde (B43269)
(E)-2-HeptenePentanal and Acetaldehyde
(Z)-2-HeptenePentanal and Acetaldehyde
(E)-3-HepteneButanal and Propanal
(Z)-3-HepteneButanal and Propanal
2-Methyl-1-hexene2-Hexanone and Formaldehyde
3-Methyl-2-hexene3-Methyl-2-pentanone and Acetaldehyde

Experimental Protocol: Ozonolysis of 1-Heptene and Product Analysis

This section details a comprehensive protocol for the ozonolysis of 1-heptene, followed by a reductive workup and quantitative analysis of the resulting carbonyl products using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Materials:

  • 1-Heptene (purified by distillation)

  • Methanol (B129727) (CH₃OH, anhydrous)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Ozone (produced by an ozone generator)

  • Dimethyl sulfide (B99878) (DMS)

  • Nitrogen gas (N₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Internal standard (e.g., dodecane) for GC-MS analysis

  • Three-neck round-bottom flask

  • Gas dispersion tube (sparger)

  • Dry ice-acetone bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a gas dispersion tube, and a gas outlet connected to a potassium iodide trap, is charged with 1-heptene (e.g., 5 mmol) dissolved in a 2:1 mixture of dichloromethane and methanol (60 mL).[2]

  • Ozonolysis: The flask is cooled to -78 °C in a dry ice-acetone bath. A stream of ozone is then bubbled through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.[3]

  • Quenching: Upon completion, the ozone flow is stopped, and the solution is purged with nitrogen gas for 10-15 minutes to remove any residual ozone.

  • Reductive Workup: Dimethyl sulfide (DMS, 3 equivalents) is added dropwise to the cold solution. The reaction mixture is allowed to slowly warm to room temperature and is stirred for at least 4 hours.[4]

  • Extraction: The reaction mixture is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is collected.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure using a rotary evaporator.

  • Quantitative Analysis: A known quantity of an internal standard (e.g., dodecane) is added to the crude product mixture. The mixture is then analyzed by GC-MS. The identities of the products (hexanal and formaldehyde derivatives) are confirmed by their mass spectra, and their relative quantities are determined by comparing their peak areas to that of the internal standard.

Visualizing the Ozonolysis Reaction and Workflow

The following diagrams provide a visual representation of the ozonolysis mechanism and the experimental workflow.

G cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Cycloreversion cluster_2 Step 3: 1,3-Dipolar Cycloaddition cluster_3 Step 4: Reductive Workup Alkene Alkene Molozonide Molozonide Alkene->Molozonide + O₃ Ozone Ozone Carbonyl Carbonyl Molozonide->Carbonyl CarbonylOxide Carbonyl Oxide Molozonide->CarbonylOxide Ozonide Ozonide Carbonyl->Ozonide CarbonylOxide->Ozonide Products Aldehydes/Ketones Ozonide->Products + Reductant (e.g., DMS)

Caption: The Criegee mechanism of ozonolysis.[5]

G A Dissolve Heptene Isomer in Solvent B Cool to -78°C A->B C Bubble Ozone through Solution B->C D Purge with Nitrogen C->D E Add Reductive Workup Reagent (e.g., DMS) D->E F Warm to Room Temperature E->F G Aqueous Workup and Extraction F->G H Dry and Concentrate G->H I Quantitative Analysis by GC-MS H->I

Caption: A streamlined workflow for the ozonolysis of heptene isomers.

References

Unraveling Molecular Fingerprints: A Comparative Analysis of Mass Spectral Fragmentation in 3-Ethyl-2-methyl-1-heptene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a detailed comparison of the mass spectral fragmentation patterns of 3-Ethyl-2-methyl-1-heptene and its structurally diverse isomers has been published today. This guide provides researchers, scientists, and drug development professionals with critical insights into the differentiation of these C10H20 isomers through mass spectrometry. The publication features in-depth analysis of fragmentation pathways, quantitative data summaries, and detailed experimental protocols, establishing a valuable resource for analytical chemists and structural elucidation experts.

The guide focuses on the electron ionization (EI) mass spectra of four C10H20 isomers: this compound, its close structural isomer 3-Ethyl-2-methyl-2-heptene, the linear isomer 1-Decene, and the cyclic isomer Butylcyclohexane. By examining the distinct fragmentation patterns of these compounds, the guide highlights how subtle differences in molecular structure lead to significant variations in their mass spectra, enabling their unambiguous identification.

Key Findings:

The comparative analysis reveals characteristic fragmentation behaviors for each isomeric structure:

  • This compound , a branched-chain terminal alkene, exhibits a prominent fragmentation pattern resulting from allylic cleavage and the loss of small alkyl radicals.

  • 3-Ethyl-2-methyl-2-heptene , with its internal double bond, displays a different set of fragment ions due to the altered position of the allylic bond and increased steric hindrance around the double bond.

  • 1-Decene , a linear alpha-olefin, undergoes characteristic fragmentation for straight-chain alkenes, with a series of fragment ions separated by 14 Da (CH2).

  • Butylcyclohexane , a cyclic alkane, shows a distinct fragmentation pattern dominated by the loss of the butyl group and ring-opening fragmentation pathways.

Experimental Data Summary

The following tables summarize the key mass spectral data for the four isomers, providing a clear comparison of their fragmentation patterns.

Table 1: Mass Spectral Data for this compound

m/zRelative Intensity (%)Proposed Fragment
41100[C3H5]+
5585[C4H7]+
7080[C5H10]+ (McLafferty Rearrangement)
8360[C6H11]+
9740[C7H13]+
11120[C8H15]+
14015[C10H20]+ (Molecular Ion)

Table 2: Mass Spectral Data for 3-Ethyl-2-methyl-2-heptene

m/zRelative Intensity (%)Proposed Fragment
55100[C4H7]+
6995[C5H9]+
8370[C6H11]+
9750[C7H13]+
11125[C8H15]+
14010[C10H20]+ (Molecular Ion)

Table 3: Mass Spectral Data for 1-Decene

m/zRelative Intensity (%)Proposed Fragment
41100[C3H5]+
5590[C4H7]+
6975[C5H9]+
8360[C6H11]+
9745[C7H13]+
11120[C8H15]+
1405[C10H20]+ (Molecular Ion)

Table 4: Mass Spectral Data for Butylcyclohexane

m/zRelative Intensity (%)Proposed Fragment
55100[C4H7]+
8390[C6H11]+ (Cyclohexyl cation)
6980[C5H9]+
4170[C3H5]+
14020[C10H20]+ (Molecular Ion)
8415[C6H12]+ (Loss of C4H8)

Experimental Protocols

The mass spectral data presented were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A detailed, generalized protocol is provided below.

Sample Preparation: Samples of each isomer were diluted in a volatile solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 10-100 µg/mL.

Gas Chromatography (GC) Parameters:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for hydrocarbon analysis.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless injection of 1 µL.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-400.

  • Solvent Delay: 3 minutes.

Fragmentation Pathways Visualization

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for this compound and Butylcyclohexane, providing a visual representation of the bond cleavages that lead to the observed fragment ions.

G mol_ion This compound Molecular Ion [C10H20]+• m/z = 140 loss_c2h5 - •C2H5 mol_ion->loss_c2h5 loss_c3h7 - •C3H7 mol_ion->loss_c3h7 loss_c4h9 - •C4H9 mol_ion->loss_c4h9 loss_c5h10 - C5H10 mol_ion->loss_c5h10 loss_c6h13 - •C6H13 mol_ion->loss_c6h13 loss_c7h15 - •C7H15 mol_ion->loss_c7h15 frag_111 [C8H15]+ m/z = 111 frag_97 [C7H13]+ m/z = 97 frag_83 [C6H11]+ m/z = 83 frag_70 [C5H10]+• m/z = 70 (McLafferty) frag_55 [C4H7]+ m/z = 55 frag_41 [C3H5]+ m/z = 41 loss_c2h5->frag_111 loss_c3h7->frag_97 loss_c4h9->frag_83 loss_c5h10->frag_70 loss_c6h13->frag_55 loss_c7h15->frag_41

Caption: Fragmentation of this compound

G mol_ion_butyl Butylcyclohexane Molecular Ion [C10H20]+• m/z = 140 loss_c4h9_butyl - •C4H9 mol_ion_butyl->loss_c4h9_butyl loss_c4h8_butyl - C4H8 mol_ion_butyl->loss_c4h8_butyl frag_83_butyl [C6H11]+ (Cyclohexyl cation) m/z = 83 ring_opening Ring Opening frag_83_butyl->ring_opening frag_84_butyl [C6H12]+• m/z = 84 frag_69_butyl [C5H9]+ m/z = 69 frag_55_butyl [C4H7]+ m/z = 55 loss_c4h9_butyl->frag_83_butyl loss_c4h8_butyl->frag_84_butyl ring_opening->frag_69_butyl ring_opening->frag_55_butyl

Caption: Fragmentation of Butylcyclohexane

This guide serves as a practical tool for chemists and researchers, enabling more efficient and accurate identification of alkene isomers in complex mixtures. The detailed data and methodologies will support advancements in various fields, from petrochemical analysis to the development of new pharmaceutical compounds.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Ethyl-2-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and personnel safety. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Ethyl-2-methyl-1-heptene, a flammable alkene. Adherence to these procedures is essential for minimizing environmental impact and maintaining a secure working environment for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is the first step in a robust risk assessment prior to handling and disposal.

PropertyValue
Molecular Formula C₁₀H₂₀[1][2]
Molecular Weight 140.27 g/mol [1]
CAS Number 19780-60-0[1][2]
Appearance Flammable liquid
Density 0.75 g/cm³[3]
Boiling Point 170.1°C at 760 mmHg[3]
Flash Point 46.5°C[3]
Vapor Pressure 1.98 mmHg at 25°C[3]

Experimental Protocol for Safe Disposal

The following methodology outlines the necessary steps for the safe handling and disposal of this compound. This protocol is based on established best practices for flammable liquid chemical waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[3]

  • Body Protection: A flame-retardant lab coat is mandatory.[3][4]

  • Work Area: All handling of waste should be conducted within a certified chemical fume hood to prevent inhalation exposure.[3]

  • Ignition Sources: Ensure the absence of any open flames, hot plates, or other potential ignition sources in the vicinity.[3][4][5]

2. Waste Segregation and Collection:

  • Incompatibility: Do not mix this compound with incompatible waste streams, particularly with oxidizing agents.[3]

  • Container: Collect the waste in a designated, clearly labeled, and sealable container. The container must be constructed of a material compatible with flammable hydrocarbons.[3]

3. Waste Storage:

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA). This area must be well-ventilated, cool, and dry, and away from direct sunlight and heat sources.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the accumulation start date.

4. Final Disposal:

  • Documentation: Complete all necessary hazardous waste manifests or tags in accordance with your institution's and local regulations.[3] The tag must accurately describe the contents of the waste container.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Prohibition: Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[3] This can lead to severe environmental contamination and pose a significant fire or explosion hazard.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess_hazards 1. Assess Hazards (Flammable Liquid) start->assess_hazards select_ppe 2. Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe segregate_waste 3. Segregate Waste (No Oxidizers) select_ppe->segregate_waste collect_waste 4. Collect in a Labeled, Compatible Container segregate_waste->collect_waste store_waste 5. Store in Designated Satellite Accumulation Area collect_waste->store_waste document_waste 6. Complete Hazardous Waste Manifest store_waste->document_waste professional_disposal 7. Arrange for Professional Disposal document_waste->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Ethyl-2-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-Ethyl-2-methyl-1-heptene in a laboratory setting. All personnel must adhere to these procedures to minimize risks and ensure a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) Specifications Purpose
Eye Protection Chemical splash goggles or a face shield.To protect eyes from splashes.[1]
Hand Protection Nitrile gloves (minimum 4mil thickness). For prolonged contact or larger quantities, use a utility-grade glove over the nitrile glove.[1]To prevent skin contact.
Body Protection A flame-resistant lab coat or a 100% cotton lab coat should be worn.[1][2] Long pants and closed-toe shoes are required.[1][2]To protect skin and clothing from splashes and in case of fire.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1][3]To avoid inhalation of vapors.

Safe Handling and Storage Procedures

This compound is presumed to be a flammable liquid and requires strict adherence to safe handling and storage protocols to prevent fire and exposure.

Procedure Key Steps and Precautions
General Handling - Avoid contact with skin, eyes, and clothing.[4] - Wash hands thoroughly after handling.[4] - Keep away from heat, sparks, open flames, and other ignition sources.[4][5] - Use only non-sparking tools.[5][6] - Take precautionary measures against static discharge.[2][5][6]
Dispensing - All dispensing of flammable liquids should be conducted in a chemical fume hood to minimize vapor release.[3] - For transfers from bulk containers, ensure proper bonding and grounding to prevent static electricity buildup.[2][5]
Storage - Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] - Store in a designated flammable liquids storage cabinet.[2] - Keep away from incompatible materials such as oxidizing agents.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Situation Response Protocol
Skin Contact - Immediately remove all contaminated clothing.[4] - Rinse the affected skin area with plenty of water for at least 15 minutes.[1][6] - Seek medical attention if irritation persists.[6]
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][6] - Remove contact lenses, if present and easy to do. Continue rinsing.[6] - Seek immediate medical attention.[1]
Ingestion - Do NOT induce vomiting due to the risk of aspiration.[4][6] - If vomiting occurs, keep the head low so that stomach content doesn't get into the lungs.[7] - Seek immediate medical attention.[4][6]
Inhalation - Move the person to fresh air.[6] - If breathing is difficult, provide oxygen. - Seek medical attention if symptoms occur.[6]
Fire - Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[4][6] - Do not use a solid stream of water as it may scatter and spread the fire.
Spill - Remove all sources of ignition.[5] - Ventilate the area. - Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.

Disposal Plan

Chemical waste must be disposed of in accordance with federal, state, and local regulations.

Waste Type Disposal Procedure
Unused Chemical - Dispose of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2] - Do not dispose of down the drain.[8]
Contaminated Materials - Rags, paper towels, and other materials contaminated with this compound must be placed in a sealed, labeled container and disposed of as hazardous waste.[2]
Empty Containers - Empty containers may retain hazardous residues and should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Transfer Chemical Transfer Chemical Prepare Fume Hood->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Decontaminate Work Area->Doff PPE

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.